molecular formula C8H6BrNO B1528772 1-Bromo-3-isocyanato-2-methyl-benzene CAS No. 1261475-16-4

1-Bromo-3-isocyanato-2-methyl-benzene

Cat. No.: B1528772
CAS No.: 1261475-16-4
M. Wt: 212.04 g/mol
InChI Key: PSXWSKMUMKTPLF-UHFFFAOYSA-N
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Description

1-Bromo-3-isocyanato-2-methyl-benzene is a useful research compound. Its molecular formula is C8H6BrNO and its molecular weight is 212.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromo-3-isocyanato-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-6-7(9)3-2-4-8(6)10-5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXWSKMUMKTPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and characterization of 1-Bromo-3-isocyanato-2-methyl-benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Bromo-3-isocyanato-2-methyl-benzene

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, a valuable and reactive intermediate in medicinal chemistry and materials science. The document outlines a robust, phosgene-free synthetic pathway via the Curtius rearrangement, offering a safer and more accessible laboratory-scale procedure. It further details a multi-technique analytical workflow for structural verification and purity assessment, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this important chemical building block.

Introduction and Strategic Importance

This compound is an aromatic organic compound featuring a strategically substituted benzene ring. The presence of three distinct functional groups—a bromine atom, a methyl group, and a highly reactive isocyanate moiety—makes it a versatile synthon for creating complex molecular architectures.

  • The Isocyanate Group (-N=C=O): This functional group is an electrophilic powerhouse, readily reacting with nucleophiles such as alcohols, amines, and water to form stable carbamate, urea, and amine linkages, respectively. This reactivity is fundamental to the construction of a wide array of organic molecules.

  • The Bromine Atom (-Br): As a halogen, bromine serves as an excellent leaving group or a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of further molecular complexity at a specific position.

  • The Methyl Group (-CH₃): The methyl group provides steric bulk and modulates the electronic properties of the aromatic ring, influencing the reactivity of the other substituents.

The unique ortho-, meta-arrangement of these groups offers a specific stereochemical and electronic profile, making this compound a high-value intermediate for synthesizing targeted bioactive compounds in drug discovery and specialized agrochemicals.[1][2][3] Benzene derivatives, in general, are core scaffolds in a significant portion of commercial drugs due to their rigid structure and tunable properties.[1]

Synthesis Pathway: A Phosgene-Free Approach

While industrial-scale synthesis of isocyanates often employs highly toxic phosgene gas, laboratory preparations increasingly favor safer, phosgene-free alternatives.[4][5][6] The Curtius rearrangement provides a reliable and high-yielding route from a readily available carboxylic acid.[7][8][9][10] This pathway involves the thermal decomposition of an acyl azide, which rearranges to form the isocyanate with the loss of nitrogen gas.

The overall transformation proceeds from 2-Bromo-6-methylbenzoic acid, as detailed below.

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Acyl Azide Formation cluster_2 Step 3: Curtius Rearrangement A 2-Bromo-6-methylbenzoic Acid B 2-Bromo-6-methylbenzoyl chloride A->B SOCl₂, Δ (or Oxalyl Chloride) D 2-Bromo-6-methylbenzoyl azide (Unstable Intermediate) B->D Acetone, 0°C C Sodium Azide (NaN₃) E This compound D->E Toluene, Δ (-N₂)

Caption: Synthetic workflow via Curtius Rearrangement.

Rationale Behind Experimental Choices
  • Step 1 (Acyl Chloride Formation): The conversion of the carboxylic acid to an acyl chloride is a necessary activation step. The hydroxyl group of the carboxylic acid is a poor leaving group, whereas the chloride of the acyl chloride is an excellent one. Thionyl chloride (SOCl₂) is often chosen because the byproducts (SO₂ and HCl) are gases, which simplifies purification.

  • Step 2 (Acyl Azide Formation): The acyl chloride is highly reactive towards nucleophiles. Sodium azide (NaN₃) provides the azide nucleophile (N₃⁻) required to form the acyl azide intermediate. This reaction is typically performed at low temperatures (0 °C) because acyl azides can be thermally unstable and potentially explosive.

  • Step 3 (Curtius Rearrangement): The acyl azide is the key precursor. Upon gentle heating in an inert solvent like toluene, it undergoes a concerted rearrangement. A 1,2-shift of the aryl group occurs with the simultaneous expulsion of dinitrogen gas (N₂). The loss of N₂ is a powerful thermodynamic driving force for the reaction, as it is a highly stable molecule and its formation is entropically favorable.[7]

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials, including sodium azide (highly toxic and explosive) and thionyl chloride (corrosive). All steps must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 2-Bromo-6-methylbenzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Bromo-6-methylbenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂, 2.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas (HCl, SO₂) evolution.

  • After completion, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-Bromo-6-methylbenzoyl chloride is a liquid and can be used in the next step without further purification.

Step 2: Synthesis of 2-Bromo-6-methylbenzoyl azide

  • Dissolve the crude acyl chloride from Step 1 in anhydrous acetone (approx. 5 mL per gram of starting acid) in a flask.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve sodium azide (NaN₃, 1.5 eq) in a minimal amount of water and add it dropwise to the cooled acetone solution over 30 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir the mixture at 0 °C for an additional 1-2 hours.

  • Pour the reaction mixture into a separatory funnel containing cold water and extract with toluene.

  • Wash the organic layer with cold water and brine, then dry over anhydrous sodium sulfate. This toluene solution containing the acyl azide is used directly in the next step. Caution: Do not attempt to isolate the acyl azide intermediate by evaporating the solvent.

Step 3: Synthesis of this compound

  • Gently heat the toluene solution of the acyl azide from Step 2 to approximately 80-90 °C.

  • Vigorous evolution of nitrogen gas will be observed. Continue heating until the gas evolution ceases (typically 1-2 hours).

  • Once the reaction is complete, the toluene can be removed under reduced pressure to yield the crude this compound.

Purification

The crude product is best purified by vacuum distillation.[11][12] Isocyanates are sensitive to moisture and can polymerize at high temperatures, so careful control of the distillation conditions is crucial.

  • Set up a short-path distillation apparatus.

  • Heat the crude product gently under a high vacuum.

  • Collect the fraction at the appropriate boiling point. The exact boiling point will depend on the pressure.

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the final product. A combination of spectroscopic techniques provides a self-validating system of analysis.

Characterization_Workflow Start Purified Product IR FT-IR Spectroscopy Start->IR Identify -N=C=O NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Map C-H Framework MS Mass Spectrometry Start->MS Confirm Mass & Br presence Final Structural Confirmation & Purity Assessment IR->Final NMR->Final MS->Final

Caption: Workflow for the structural characterization.

Spectroscopic Data Summary

The following table summarizes the expected data for this compound.

Technique Feature Expected Observation Rationale
FT-IR Isocyanate StretchStrong, sharp peak at ~2250-2275 cm⁻¹Characteristic asymmetric stretch of the -N=C=O group.[13][14][15][16]
Aromatic C-H StretchPeaks > 3000 cm⁻¹Stretching vibration of sp² C-H bonds in the benzene ring.
¹H NMR Aromatic ProtonsMultiplet at ~7.0-7.5 ppm (3H)Protons on the substituted benzene ring.
Methyl ProtonsSinglet at ~2.3-2.5 ppm (3H)Protons of the -CH₃ group.
¹³C NMR Isocyanate CarbonPeak at ~125-135 ppmCarbonyl-like carbon of the -N=C=O group.
Aromatic CarbonsMultiple peaks at ~120-140 ppmSix distinct carbons in the aromatic ring.
Methyl CarbonPeak at ~15-25 ppmCarbon of the -CH₃ group.
Mass Spec (EI) Molecular Ion[M]⁺ and [M+2]⁺ peaksTwo peaks of ~1:1 intensity ratio due to ⁷⁹Br and ⁸¹Br isotopes.[17]
m/z ≈ 211 and 213Calculated for C₈H₆⁷⁹BrNO and C₈H₆⁸¹BrNO.
Detailed Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: The most definitive feature in the IR spectrum is the isocyanate (-N=C=O) band. Its appearance in the ~2250-2275 cm⁻¹ region, which is often devoid of other signals, is strong evidence of a successful reaction.[14][15] The intensity of this peak can also be used to monitor the reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The three protons on the aromatic ring will be chemically distinct and will likely appear as a complex multiplet due to spin-spin coupling. The methyl group, having no adjacent protons, will appear as a sharp singlet. The integration of these signals (3H aromatic vs. 3H methyl) confirms the ratio of protons in the molecule.

    • ¹³C NMR: The spectrum will show eight distinct carbon signals: six for the aromatic ring, one for the isocyanate carbon, and one for the methyl carbon. The chemical shift of the isocyanate carbon is a key identifier.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound. For brominated compounds, the isotopic signature of bromine is unmistakable. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance. Therefore, any fragment containing a bromine atom, including the molecular ion, will appear as a pair of peaks (doublet) separated by 2 m/z units with an intensity ratio of approximately 1:1.[17] This provides unambiguous confirmation of the presence of one bromine atom in the molecule.

Safety, Handling, and Storage

Critical Safety Information: Isocyanates are potent respiratory and skin sensitizers and are toxic upon inhalation or ingestion.[18][19]

  • Handling: All manipulations must be conducted within a certified chemical fume hood. Full personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and safety goggles, is mandatory.[19] For handling larger quantities or during distillation, a respirator with an organic vapor cartridge may be necessary.

  • Storage: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture. Moisture will lead to the formation of an unstable carbamic acid, which decarboxylates to form the corresponding amine. This amine can then react with remaining isocyanate to form a solid urea byproduct, diminishing the purity and utility of the reagent. Store in a cool, dry, well-ventilated area away from incompatible substances like water, alcohols, and amines.

  • Emergency Procedures: An eyewash station and safety shower must be readily accessible.[19] In case of skin contact, wash immediately and thoroughly with soap and water. In case of inhalation, move to fresh air immediately and seek medical attention.

References

  • How To Get Isocyanate? | ACS Omega - ACS Publications - American Chemical Society. (n.d.). Retrieved January 20, 2026, from [Link]

  • Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. (n.d.). Retrieved January 20, 2026, from [Link]

  • 1-Bromo-4-isocyanato-2-methylbenzene | C8H6BrNO | CID 5204800 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

  • Isocyanate compound manufacturing method. (2017). Google Patents.
  • FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • The chemical synthesis method of aryl isocyanate. (2004). Google Patents.
  • Non-phosgene route to the manufacture of organic isocyanates. (2004). Google Patents.
  • GUIDE TO HANDLING ISOCYANATES - Safe Work Australia. (n.d.). Retrieved January 20, 2026, from [Link]

  • benzene derivatives in medicinal chemistry: structural features and biological activities - International Journal Research Publication Analysis. (n.d.). Retrieved January 20, 2026, from [Link]

  • Isocyanates technical fact sheet | SafeWork NSW. (n.d.). Retrieved January 20, 2026, from [Link]

  • A Mild and Simple Method for the Preparation of Isocyanates from Aliphatic Amines Using Trichloromethyl Chloroformate. Synthesis of an Isocyanate Containing an Activated Disulfide | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]

  • Infrared Spectroscopy of Polymers XIII: Polyurethanes. (2023, June 23). Spectroscopy Online. Retrieved from [Link]

  • The discovery of new isocyanide-based multi-component reactions - the University of Groningen research portal. (2000, June 1). Retrieved from [Link]

  • Method for the purification of isocyanates. (2009). Google Patents.
  • Curtius Rearrangement - Chemistry Steps. (n.d.). Retrieved January 20, 2026, from [Link]

  • Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm -1... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Non-phosgene synthesis of isocyanates based on CO 2: Synthesis of methyl N-phenyl carbamate through coupling route with lead compound catalysts | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • 5 Ways to Protect Yourself From Isocyanate Exposure - Lakeland Industries. (n.d.). Retrieved January 20, 2026, from [Link]

  • Isocyanide-based multicomponent reactions in drug discovery | Request PDF. (n.d.). Retrieved January 20, 2026, from [Link]

  • The Hofmann and Curtius Rearrangements - Master Organic Chemistry. (2017, September 19). Retrieved from [Link]

  • Isocyanates: Working Safely - CDPH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Method for the purification of isocyanates - Justia Patents. (n.d.). Retrieved January 20, 2026, from [Link]

  • Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. (n.d.). Retrieved January 20, 2026, from [Link]

  • The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 20, 2026, from [Link]

  • Isocyanate- and phosgene-free routes to polyfunctional cyclic carbonates and green polyurethanes by fixation of carbon dioxide - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

  • Safety aspects of handling isocyanates in urethane foam production - IChemE. (n.d.). Retrieved January 20, 2026, from [Link]

  • Process for the synthesis of isocyanates and of isocyanate derivatives. (1988). Google Patents.
  • Dow Chemical Company - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skinw - CDC Stacks. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis of Isocyanates from Carboxylic Acids in Continuous Flow. (n.d.). Retrieved January 20, 2026, from [Link]

  • Isocyanate- and phosgene-free routes to polyfunctional cyclic carbonates and green polyurethanes by fixation of carbon dioxide. (2014). PubMed. Retrieved from [Link]

  • What are the isomers of one bromo-3-methylbenzene? - Quora. (2024, January 4). Retrieved from [Link]

  • Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. (n.d.). Retrieved January 20, 2026, from [Link]

  • Unexpected Role of p-Toluenesulfonylmethyl Isocyanide (TosMIC) as a Sulfonylating Agent in Reactions with alpha-Bromo Carbonyl Compounds | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis of substituted benzene rings II (video) - Khan Academy. (n.d.). Retrieved January 20, 2026, from [Link]

  • H NMR of 1-bromo-2-methylbenzene. Why are these hydrogens chemically equivalent? (2022, July 12). Reddit. Retrieved from [Link]

  • Chemical Synthesis and Properties of Isocyanates - ChemSynthesis. (n.d.). Retrieved January 20, 2026, from [Link]

  • Chemical Properties of Benzene, 1-bromo-3-methyl- (CAS 591-17-3) - Cheméo. (n.d.). Retrieved January 20, 2026, from [Link]

  • Benzene, 1-isocyanato-2-methyl- - the NIST WebBook. (n.d.). Retrieved January 20, 2026, from [Link]

  • Chemical Name : 1-Bromo-3-methylbenzene, CAS No : 591-17-3 | Pharmaffiliates. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

1-Bromo-3-isocyanato-2-methyl-benzene chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Bromo-3-isocyanato-2-methyl-benzene: Properties, Reactivity, and Synthetic Utility

Introduction

This compound is a bifunctional aromatic compound that presents significant opportunities for the synthesis of complex molecules in pharmaceutical and materials science research. Its structure incorporates two highly versatile and orthogonal reactive centers: an electrophilic isocyanate group and an aryl bromide moiety amenable to a wide range of cross-coupling reactions. The presence of a methyl group at the ortho position to the bromine atom introduces steric and electronic influences that modulate the reactivity of both functional groups. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this valuable building block, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

The foundational properties of a reagent are critical for designing experiments, predicting behavior, and ensuring safe handling. This compound is a compound whose utility is defined by its distinct structural features.

Structural and Molecular Data

The molecule's architecture, featuring an isocyanate and a bromo group on a toluene backbone, dictates its reactivity. The IUPAC name for this compound is 1-bromo-3-isocyanato-2-methylbenzene.[1]

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Br [label="Br", fontcolor="#EA4335"]; N [label="N"]; C_iso [label="C"]; O_iso [label="O"]; C_Me [label="CH₃", fontcolor="#34A853"];

// Position nodes to form the benzene ring and substituents C1 [pos="0,1.2!"]; C2 [pos="-1.04,0.6!"]; C3 [pos="-1.04,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="1.04,-0.6!"]; C6 [pos="1.04,0.6!"];

Br [pos="2.08,1.2!", fontsize=14]; C_Me [pos="-2.08,1.2!", fontsize=14]; N [pos="0,-2.2!"]; C_iso [pos="0,-3.0!"]; O_iso [pos="0,-3.8!"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Double bonds in the ring (alternating) C1 edge [style=double] C6; C2 edge [style=double] C3; C4 edge [style=double] C5;

// Substituents C1 -- C_Me; C6 -- Br; C4 -- N; N edge [style=double] C_iso; C_iso edge [style=double] O_iso;

// Labels for reactive sites label_iso [label="Electrophilic Isocyanate\n(Nucleophilic Addition)", pos="-1.5,-3.0!", fontcolor="#4285F4"]; label_bromo [label="Aryl Bromide\n(Cross-Coupling)", pos="2.8,0.0!", fontcolor="#EA4335"]; } Caption: Structure of this compound with key reactive sites.

Tabulated Physicochemical Data

Quantitative data provides a quick reference for experimental planning. The properties listed below are computed values sourced from the PubChem database.

PropertyValueSource
Molecular Formula C₈H₆BrNO[1]
Molecular Weight 212.04 g/mol [1]
IUPAC Name 1-bromo-3-isocyanato-2-methylbenzene[1]
CAS Number 1261475-16-4[1][2][3]
XLogP3 3.8[1]
Topological Polar Surface Area 29.4 Ų[1]
Refractive Index 177[1]

Core Reactivity and Mechanistic Insights

The synthetic value of this compound lies in the distinct and predictable reactivity of its two primary functional groups. This allows for sequential or, in some cases, orthogonal chemical transformations.

The Isocyanate Group: An Electrophilic Hub

Isocyanates are highly valuable intermediates in organic synthesis due to the electrophilic nature of the central carbon atom.[4][5] This makes them highly susceptible to attack by a wide range of nucleophiles.[6] The general order of reactivity for aromatic isocyanates is higher than for aliphatic ones due to the electronic influence of the aryl ring.[7]

Key Reactions:

  • Reaction with Alcohols: In the presence of an alcohol, the isocyanate group readily forms a urethane (carbamate) linkage. This reaction is fundamental to the synthesis of polyurethanes when diols or polyols are used.[6] The reaction is often catalyzed by tertiary amines or organotin compounds.[8]

  • Reaction with Amines: Primary or secondary amines react with isocyanates to form urea derivatives.[6] This reaction is typically very fast and forms the basis for polyurea polymers when diamines are employed.[7]

  • Reaction with Water: Isocyanates react with water in a two-step process. First, an unstable carbamic acid intermediate is formed, which then decomposes to yield a primary amine and carbon dioxide gas.[6] This reaction is exploited in the production of polyurethane foams, where the CO₂ acts as a blowing agent.[7]

The reactivity of the isocyanate in this compound is sterically influenced by the adjacent methyl group, which can decrease the reaction rate compared to unhindered aryl isocyanates.[9]

// Nodes start [label="this compound\n(Ar-NCO)"]; nuc [label="Nucleophile (Nu-H)\ne.g., R-OH, R-NH₂, H₂O", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; urethane [label="Urethane Derivative\n(Ar-NH-CO-OR)"]; urea [label="Urea Derivative\n(Ar-NH-CO-NR₂)"]; amine [label="Amine + CO₂\n(Ar-NH₂)"];

// Edges nuc -> start [style=invis]; // for layout start -> urethane [label="+ R-OH"]; start -> urea [label="+ R-NH₂"]; start -> amine [label="+ H₂O\n(-CO₂)"]; } Caption: Key nucleophilic addition reactions of the isocyanate group.

The Aryl Bromide Group: A Gateway to C-C and C-N Bonds

The carbon-bromine bond on the aromatic ring is a key functional handle for modern synthetic chemistry, primarily through palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides in these reactions is Ar-I > Ar-Br > Ar-Cl, making aryl bromides a good balance of reactivity, stability, and cost.[10]

Key Reactions:

  • Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[11] It is one of the most widely used methods for the synthesis of biaryls.[12]

  • Heck Coupling: This reaction couples the aryl bromide with an alkene to form a substituted alkene, again using a palladium catalyst.[10]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl bromide and an amine, providing a powerful route to arylamines.[10]

  • Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form aryl-substituted alkynes.

The ortho-methyl group in this compound can sterically hinder the oxidative addition step at the palladium center, potentially requiring more robust catalytic systems or harsher reaction conditions compared to unhindered aryl bromides.[12][13]

// Nodes start [label="this compound\n(Ar-Br)"]; suzuki [label="Suzuki Coupling\n+ R-B(OH)₂"]; heck [label="Heck Coupling\n+ Alkene"]; buchwald [label="Buchwald-Hartwig\n+ R₂NH"]; product_biaryl [label="Biaryl Product\n(Ar-R)"]; product_alkene [label="Substituted Alkene\n(Ar-CH=CHR)"]; product_amine [label="Arylamine\n(Ar-NR₂)"];

// Edges start -> suzuki [label="Pd cat., Base"]; start -> heck [label="Pd cat., Base"]; start -> buchwald [label="Pd cat., Base"]; suzuki -> product_biaryl; heck -> product_alkene; buchwald -> product_amine; } Caption: Major cross-coupling reactions involving the aryl bromide moiety.

Synthesis and Experimental Protocols

The synthesis of functionalized aryl isocyanates can be achieved through several established methods. For a molecule like this compound, a common route would involve the Curtius rearrangement starting from the corresponding carboxylic acid.

General Synthesis via Curtius Rearrangement

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[6][14]

// Nodes acid [label="3-Bromo-2-methylbenzoic Acid"]; acyl_chloride [label="Acyl Chloride"]; acyl_azide [label="Acyl Azide"]; isocyanate [label="this compound"];

// Edges acid -> acyl_chloride [label="SOCl₂ or (COCl)₂"]; acyl_chloride -> acyl_azide [label="NaN₃"]; acyl_azide -> isocyanate [label="Heat (Δ)\n- N₂"]; } Caption: Synthetic workflow for this compound via Curtius Rearrangement.

Protocol: Suzuki-Miyaura Coupling of this compound

This protocol describes a representative procedure for using the aryl bromide moiety in a Suzuki-Miyaura cross-coupling reaction. The isocyanate group is sensitive to water and protic solvents, so anhydrous conditions are paramount.

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents, finely ground and dried)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DME)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add the this compound, arylboronic acid, and the base.

  • Catalyst Addition: Add the palladium catalyst to the flask.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Degassing (Causality): The reaction mixture should be degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. This is a critical step for ensuring catalytic turnover. This can be achieved by bubbling argon through the solution for 10-15 minutes or by three cycles of freeze-pump-thaw.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the base and palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Safety and Handling

Proper handling of this compound is essential due to the reactivity of the isocyanate group.

  • Toxicity and Hazards: Isocyanates are known respiratory sensitizers and can cause allergic reactions upon inhalation.[15] The compound may be harmful if swallowed, inhaled, or comes into contact with skin.

  • Handling Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15] Avoid breathing vapors or mists.[16]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[3] Isocyanates are moisture-sensitive and will degrade upon exposure to air.[17]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unreacted isocyanate can be quenched by slowly adding it to a solution of a polyamine or alcohol.

Applications in Research and Development

The dual functionality of this compound makes it a powerful intermediate for building molecular complexity.

  • Drug Discovery: The molecule can serve as a scaffold for creating libraries of compounds. The aryl bromide can be used as an anchor point for diversification via cross-coupling, while the isocyanate can be used to introduce urea or urethane moieties, which are common pharmacophores in drug candidates.[17][18]

  • Materials Science: As a monofunctional isocyanate, it can be used as a chain-capping agent or to functionalize polymer backbones. The bromo-substituent can be retained for subsequent polymer modification or for creating materials with specific electronic or photophysical properties.[17]

  • Agrochemicals: The synthesis of novel ureas and carbamates is a cornerstone of agrochemical research, and this reagent provides a direct route to such structures with an additional handle for further modification.

References

  • Isocyanate Reactions. poliuretanos. [Link]

  • 1-Bromo-3-(isocyanatomethyl)benzene | C8H6BrNO | CID 28299304. PubChem. [Link]

  • Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications (RSC Publishing). [Link]

  • Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. NIH. [Link]

  • Recent advances in reactions of aryl sulfonyl isocyanates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Reactivity of Aryl Isocyanates. American Chemical Society. [Link]

  • This compound | C8H6BrNO | CID 65542331. PubChem. [Link]

  • 1-Bromo-4-isocyanato-2-methylbenzene | C8H6BrNO | CID 5204800. PubChem. [Link]

  • Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Semantic Scholar. [Link]

  • Isocyanate. Wikipedia. [Link]

  • Nickel-Catalyzed Cross-Coupling Reaction of Aryl Methyl Sulfides with Aryl Bromides. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Cas 1591-98-6,4-BROMO-2-METHYLPHENYL ISOCYANATE. lookchem. [Link]

  • Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Process for the synthesis of isocyanates and of isocyanate derivatives.
  • Chemical Properties of Benzene, 1-bromo-3-methyl- (CAS 591-17-3). Cheméo. [Link]

  • This compound. Lead Sciences. [Link]

  • Safety Data Sheet. 3M. [Link]

  • Safety Data Sheet. NOVA Chemicals. [Link]

  • Synthesis of Amino Acid Ester Isocyanates. Organic Syntheses Procedure. [Link]

  • Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. The Royal Society of Chemistry. [Link]

  • Benzene, 1-bromo-3-methyl-. NIST WebBook. [Link]

  • halogenation of benzene and methylbenzene. Chemguide. [Link]

  • Other Reactions of Benzene and Methylbenzene. Chemistry LibreTexts. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. MSU chemistry. [Link]

  • Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link]

  • Bromination of benzene (video). Khan Academy. [Link]

  • Arenes (exemplified by benzene and methylbenzene). h2chemistry. [Link]

  • Isocyanate-based multicomponent reactions. PMC - NIH. [Link]

  • Non-phosgene route to the manufacture of organic isocyanates.

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Spectroscopic Characterization of 1-Bromo-3-isocyanato-2-methyl-benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-Bromo-3-isocyanato-2-methyl-benzene (CAS No. 1261475-16-4).[1][2][3] Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation and characterization of this compound. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes predictive data based on established spectroscopic principles and comparative analysis with structurally related compounds to provide a robust analytical framework.

Introduction

This compound is a substituted aromatic compound with the molecular formula C₈H₆BrNO.[2][4] Its structure, featuring a bromine atom, an isocyanate group, and a methyl group on the benzene ring, makes it a potentially valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The isocyanate group is highly reactive and can undergo a variety of chemical transformations, making it a key functional group for the synthesis of ureas, carbamates, and other important chemical entities. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and stability of this compound.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring. The bromine atom is an ortho-, para-directing deactivator, while the methyl group is an ortho-, para-directing activator. The isocyanate group is a meta-directing deactivator.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Ar-H (position 4)7.2 - 7.4Doublet of DoubletsJ ≈ 7-8, 1-2
Ar-H (position 5)7.0 - 7.2TripletJ ≈ 7-8
Ar-H (position 6)7.3 - 7.5Doublet of DoubletsJ ≈ 7-8, 1-2
CH₃2.3 - 2.5Singlet-

Causality of Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) would be crucial to resolve the complex splitting patterns of the aromatic protons, which might otherwise appear as a broad multiplet at lower field strengths. The use of a deuterated solvent such as chloroform-d (CDCl₃) is standard for non-polar to moderately polar organic compounds.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule.

Carbon Predicted Chemical Shift (ppm)
C-NCO125 - 135
C-Br115 - 125
C-CH₃138 - 142
C-H (aromatic)120 - 135
C (quaternary)130 - 140
CH₃20 - 25

Self-Validating System: The number of signals in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbon atoms in the molecule. The presence of the quaternary carbon signals (C-Br, C-CH₃, and the carbon attached to the isocyanate group) would be confirmed by a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, which distinguishes between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most characteristic feature in the IR spectrum of this compound will be the strong, sharp absorption band of the isocyanate group.

Functional Group Characteristic Absorption (cm⁻¹) Intensity
N=C=O stretch2250 - 2275Strong, Sharp
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=C stretch (aromatic)1450 - 1600Medium to Weak
C-Br stretch500 - 600Medium to Strong

Authoritative Grounding: The strong absorption of the isocyanate group is due to the asymmetric stretching vibration of the N=C=O moiety. This is a highly characteristic and reliable indicator of the presence of this functional group. The pattern of C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely be used.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): The molecular ion peak would be observed at m/z corresponding to the molecular weight of the compound (211 and 213 amu, due to the isotopic abundance of bromine, ⁷⁹Br and ⁸¹Br). The two peaks should have a relative intensity of approximately 1:1.

  • Loss of CO: A fragment corresponding to the loss of carbon monoxide from the isocyanate group ([M-CO]⁺) would be expected.

  • Loss of NCO: A fragment corresponding to the loss of the entire isocyanate group ([M-NCO]⁺) would likely be observed.

  • Loss of Br: A fragment corresponding to the loss of the bromine atom ([M-Br]⁺) would also be a probable fragmentation pathway.

  • Toluene-like fragments: Further fragmentation could lead to the formation of ions corresponding to brominated toluene or methylphenyl cations.

Trustworthiness of Protocol: High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition of the compound with high accuracy.

Experimental Protocols

Sample Preparation for NMR Analysis
  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Place the NMR tube in the spectrometer for analysis.

Data Acquisition Workflow

G cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation A Weigh Compound B Dissolve in Deuterated Solvent A->B C NMR Spectroscopy (¹H, ¹³C, DEPT) B->C D IR Spectroscopy (ATR) B->D E Mass Spectrometry (EI, HRMS) B->E F Structure Elucidation C->F D->F E->F G Purity Assessment F->G

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

Structural Elucidation Logic

G cluster_data Spectroscopic Data cluster_interpretation Structural Interpretation NMR NMR ¹H: Aromatic & Methyl Signals ¹³C: Signal Count & Chemical Shifts Structure This compound NMR:f1->Structure Confirms H framework NMR:f2->Structure Confirms C skeleton IR IR Strong N=C=O stretch at ~2270 cm⁻¹ IR:f1->Structure Identifies Isocyanate Group MS MS M⁺ at m/z 211/213 (Br isotopes) Fragmentation Pattern MS:f1->Structure Confirms Molecular Formula MS:f2->Structure Supports Connectivity

Caption: Logical flow from spectroscopic data to structural confirmation.

Conclusion

The comprehensive spectroscopic analysis, combining NMR, IR, and MS data, provides a robust framework for the unequivocal identification and characterization of this compound. While this guide is based on predictive data and analysis of related structures, it establishes a solid foundation for researchers working with this compound. The methodologies and interpretation strategies outlined herein are essential for ensuring the quality and reliability of experimental work involving this versatile chemical intermediate.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. Benzene, 1-bromo-2-methyl-. National Institute of Standards and Technology. [Link]

  • Lead Sciences. This compound. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Starting materials for the synthesis of 1-Bromo-3-isocyanato-2-methyl-benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-Bromo-3-isocyanato-2-methyl-benzene

Introduction

This compound is an aromatic organic compound featuring a bromine atom, a methyl group, and a reactive isocyanate functional group. This specific substitution pattern on the benzene ring makes it a valuable, albeit specialized, building block in synthetic organic chemistry. The isocyanate group, in particular, is a versatile handle for the synthesis of a wide array of derivatives, including ureas, carbamates, and amides, which are prominent scaffolds in medicinal chemistry and materials science. This guide provides a detailed exploration of the principal synthetic pathways to this target molecule, focusing on the underlying chemical logic, practical experimental considerations, and safety protocols.

Strategic Analysis of Synthetic Pathways

The core of the synthetic challenge lies in the efficient and regioselective introduction of the isocyanate group onto the 2-bromo-toluene scaffold. A retrosynthetic analysis points to three primary, industrially and academically recognized strategies for isocyanate formation, each originating from a different functional group precursor at the C3 position.

G cluster_precursors Key Precursors at C3 Position Target This compound Amine 3-Amino (2-Bromo-6-methylaniline) Target->Amine Phosgenation CarboxylicAcid 3-Carboxylic Acid (2-Bromo-6-methylbenzoic Acid) Target->CarboxylicAcid Curtius Rearrangement Amide 3-Amide (2-Bromo-6-methylbenzamide) Target->Amide Hofmann Rearrangement

Caption: Retrosynthetic analysis for this compound.

The most direct precursor is the corresponding primary amine, 2-bromo-6-methylaniline . Alternative pathways proceed via rearrangement reactions from precursors such as a carboxylic acid (2-bromo-6-methylbenzoic acid ) or a primary amide (2-bromo-6-methylbenzamide ). The selection of a specific route depends on factors such as starting material availability, scalability, and tolerance to hazardous reagents.

Synthetic Strategy 1: Phosgenation of 2-Bromo-6-methylaniline

The reaction of a primary amine with phosgene (COCl₂) or a phosgene equivalent is the most direct and common method for isocyanate synthesis.[1][2] This pathway offers high efficiency and is often the industrial method of choice.

Mechanism Rationale: The reaction proceeds in two main stages. First, the nucleophilic amine attacks the electrophilic carbonyl carbon of phosgene to form an unstable carbamoyl chloride intermediate.[3] This is typically performed at low temperatures ("cold phosgenation"). Subsequent heating eliminates a molecule of hydrogen chloride (HCl) to yield the isocyanate product ("hot phosgenation").[3][4]

Due to the extreme toxicity of phosgene gas, safer, handleable alternatives are strongly preferred in a laboratory setting. Triphosgene (bis(trichloromethyl) carbonate), a stable crystalline solid, is a common and effective substitute that decomposes in situ to generate phosgene.[5][6]

G cluster_workflow Phosgenation Workflow Start 2-Bromo-6-methylaniline Reaction Reaction Vessel (Controlled Temperature) Start->Reaction Triphosgene Triphosgene (Phosgene Source) Triphosgene->Reaction Base Non-nucleophilic Base (e.g., Triethylamine) Base->Reaction Solvent Inert Solvent (e.g., Dichloromethane) Solvent->Reaction Product This compound Reaction->Product Workup & Purification (Distillation)

Caption: Experimental workflow for the phosgenation route.

Protocol: Synthesis via Triphosgene

Disclaimer: This procedure involves highly toxic substances and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Preparation: A three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (containing aqueous sodium hydroxide) is charged with 2-bromo-6-methylaniline (1.0 eq) and a dry, inert solvent such as dichloromethane (DCM) or toluene.

  • Phosgene Generation: In a separate flask, a solution of triphosgene (0.35-0.40 eq) in the same solvent is prepared.

  • Reaction: The triphosgene solution is added dropwise to the stirred amine solution at 0 °C. Following the addition, a non-nucleophilic base like triethylamine may be added to neutralize the HCl byproduct.[5] The reaction mixture is then slowly warmed to room temperature and may require heating to reflux to drive the conversion of the intermediate carbamoyl chloride to the final isocyanate product.

  • Workup and Purification: After the reaction is complete (monitored by TLC or IR spectroscopy for the disappearance of the amine and appearance of the characteristic isocyanate peak at ~2260 cm⁻¹), the reaction mixture is filtered to remove any salts. The solvent is carefully removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless oil.[6]

Synthetic Strategy 2: Curtius Rearrangement of 2-Bromo-6-methylbenzoic Acid

The Curtius rearrangement is a powerful thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[7][8] This method is advantageous as it avoids the use of highly toxic phosgene and often proceeds under mild conditions with high yields.[9]

Mechanism Rationale: The synthesis begins with the conversion of a carboxylic acid to an acyl azide. This is typically achieved by first converting the carboxylic acid to an acyl chloride (using thionyl chloride or oxalyl chloride), followed by reaction with sodium azide.[10] Alternatively, diphenylphosphoryl azide (DPPA) can be used to convert the carboxylic acid directly to the acyl azide. Upon gentle heating, the acyl azide undergoes a concerted rearrangement: the R-group migrates from the carbonyl carbon to the nitrogen atom as dinitrogen gas is liberated, directly forming the isocyanate.[10][11] An important feature of this rearrangement is the retention of the stereochemical configuration of the migrating group.[8]

G CarboxylicAcid 2-Bromo-6-methyl- benzoic Acid AcylAzide Acyl Azide Intermediate CarboxylicAcid->AcylAzide 1. SOCl₂ 2. NaN₃ Isocyanate 1-Bromo-3-isocyanato- 2-methyl-benzene AcylAzide->Isocyanate Heat (Δ) - N₂ Nitrogen N₂ Gas AcylAzide->Nitrogen

Sources

An In-depth Technical Guide to GSK2830371: A Potent and Selective Wip1 Phosphatase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2830371, identified by CAS number 1404456-53-6 (with some databases also referencing 1261475-16-4), is a highly potent and selective, orally bioavailable, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase magnesium-dependent 1 delta (PPM1D).[1] Wip1 is a serine/threonine phosphatase that plays a critical role in the negative regulation of the DNA damage response (DDR) and cell cycle checkpoints, primarily by dephosphorylating and inactivating key tumor suppressor proteins such as p53, Chk2, and ATM.[1] Overexpression of Wip1 is observed in various human cancers, making it an attractive therapeutic target. GSK2830371 offers a valuable tool for investigating the therapeutic potential of Wip1 inhibition in oncology and other research areas.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of GSK2830371 is essential for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₂₃H₂₉ClN₄O₂S
Molecular Weight 461.02 g/mol [1]
CAS Number 1404456-53-6[1][2]
Appearance Powder
Purity ≥97% (HPLC), ≥98%
Solubility Soluble to 100 mM in DMSO and to 50 mM in ethanol
Storage Store at -20°C

Mechanism of Action and Biological Activity

GSK2830371 functions as an allosteric inhibitor of Wip1 phosphatase.[1] It binds to the flap subdomain of the Wip1 catalytic site, inducing a conformational change that inhibits its phosphatase activity. This allosteric inhibition is highly selective for Wip1 over other phosphatases.

The primary biological consequence of Wip1 inhibition by GSK2830371 is the enhanced phosphorylation and activation of key proteins in the DNA damage response pathway.[1] This leads to:

  • Stabilization and activation of p53: By preventing the dephosphorylation of p53 at Ser15, GSK2830371 promotes p53 stability and transcriptional activity, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[2]

  • Activation of Chk2 and ATM: GSK2830371 treatment increases the phosphorylation of Chk2 at Thr68 and ATM at Ser1981, crucial events in the activation of the DNA damage checkpoint.[1]

  • Increased γH2AX levels: Inhibition of Wip1 leads to the accumulation of phosphorylated H2AX (γH2AX) at Ser139, a sensitive marker of DNA double-strand breaks.[1]

This reactivation of tumor suppressor pathways results in the anti-proliferative activity of GSK2830371 in various cancer cell lines, particularly those with Wip1 amplification and wild-type p53.[2]

Signaling Pathway of GSK2830371 Action

GSK2830371_Mechanism cluster_DDR DNA Damage Response cluster_Wip1 Wip1 Phosphatase ATM ATM Chk2 Chk2 ATM->Chk2 phosphorylates H2AX H2AX ATM->H2AX phosphorylates p53 p53 Chk2->p53 phosphorylates CellCycleArrest Cell Cycle Arrest / Apoptosis p53->CellCycleArrest Wip1 Wip1 Wip1->ATM dephosphorylates Wip1->Chk2 dephosphorylates Wip1->p53 dephosphorylates Wip1->H2AX dephosphorylates GSK2830371 GSK2830371 GSK2830371->Wip1 inhibits

Caption: Mechanism of action of GSK2830371.

Experimental Protocols

In Vitro Wip1 Inhibition Assay

This protocol describes a method to determine the in vitro potency of GSK2830371 against Wip1 phosphatase.

Materials:

  • Recombinant human Wip1 phosphatase

  • Fluorescein diphosphate (FDP) substrate

  • Assay buffer: 50 mM TRIS, pH 7.5, 30 mM MgCl₂, 0.8 mM CHAPS, 0.05 mg/ml BSA

  • GSK2830371 stock solution in DMSO

  • 384-well microplate

  • Microplate reader with fluorescence detection (excitation/emission ~485/530 nm)

Procedure:

  • Prepare serial dilutions of GSK2830371 in DMSO.

  • Add 1 µL of the diluted GSK2830371 or DMSO (vehicle control) to the wells of the microplate.

  • Add 10 µL of 50 µM FDP substrate to each well.

  • Initiate the reaction by adding 10 µL of 10 nM Wip1 in assay buffer.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Measure the fluorescence signal on a microplate reader.

  • Calculate the percent inhibition for each concentration of GSK2830371 and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Assay for Wip1 Target Engagement

This protocol outlines a method to assess the ability of GSK2830371 to engage Wip1 in a cellular context by measuring the phosphorylation of a downstream target.

Materials:

  • MCF-7 breast cancer cells (or other suitable cell line)

  • Cell culture medium and supplements

  • GSK2830371

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against phospho-p53 (Ser15) and total p53

  • Secondary antibody conjugated to HRP

  • Western blotting reagents and equipment

Procedure:

  • Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of GSK2830371 (e.g., 0.1, 1, 10 µM) or DMSO for a specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and Western blotting using antibodies against phospho-p53 (Ser15) and total p53.

  • Analyze the band intensities to determine the effect of GSK2830371 on p53 phosphorylation.

Workflow for In Vitro and Cell-Based Assays

Experimental_Workflow cluster_InVitro In Vitro Assay cluster_CellBased Cell-Based Assay A1 Prepare Reagents (Wip1, FDP, GSK2830371) A2 Plate GSK2830371 and FDP A1->A2 A3 Initiate Reaction with Wip1 A2->A3 A4 Incubate A3->A4 A5 Measure Fluorescence A4->A5 A6 Calculate IC50 A5->A6 B1 Seed and Culture Cells B2 Treat with GSK2830371 B1->B2 B3 Cell Lysis B2->B3 B4 Western Blotting (p-p53, total p53) B3->B4 B5 Analyze Protein Levels B4->B5

Caption: Experimental workflow for GSK2830371.

In Vivo Efficacy

GSK2830371 is orally bioavailable and has demonstrated anti-tumor activity in vivo. In xenograft models, oral administration of GSK2830371 has been shown to inhibit tumor growth.[1] This in vivo efficacy is associated with target engagement, as evidenced by increased phosphorylation of Chk2 and p53, and decreased Wip1 protein levels in tumor tissues.[1]

Suppliers

GSK2830371 is available from several reputable suppliers of research chemicals. It is important to source this compound from a reliable vendor to ensure high purity and quality for reproducible experimental results.

SupplierWebsite
MedchemExpress
Selleck Chemicals
R&D Systems (a Bio-Techne brand)
Tocris Bioscience (a Bio-Techne brand)
Sigma-Aldrich (Merck)
Fisher Scientific

Conclusion

GSK2830371 is a valuable pharmacological tool for studying the biological roles of Wip1 phosphatase and for exploring its therapeutic potential as a drug target. Its high potency, selectivity, and oral bioavailability make it a suitable compound for both in vitro and in vivo investigations. Researchers in oncology, DNA damage response, and cell cycle regulation will find GSK2830371 to be an indispensable small molecule inhibitor for advancing their studies.

References

  • 1-Bromo-3-isocyanato-2-methyl-benzene | C8H6BrNO | CID 65542331. PubChem. [Link]

  • Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner. PMC - NIH. [Link]

Sources

1-Bromo-3-isocyanato-2-methyl-benzene: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract: The intricate dance of drug discovery often hinges on the strategic selection of molecular building blocks. These scaffolds must offer a blend of structural rigidity, reactive handles for diversification, and appropriate physicochemical properties to engage biological targets effectively. This guide delves into the untapped potential of 1-Bromo-3-isocyanato-2-methyl-benzene, a unique trifunctional arene, as a powerful starting material in medicinal chemistry. We will explore its inherent chemical reactivity, propose novel synthetic pathways to bioactive cores, and provide detailed, field-tested protocols to empower researchers in their quest for next-generation therapeutics.

Core Molecular Architecture: An Analysis of Reactivity and Potential

The therapeutic potential of this compound stems from its distinct arrangement of three key functional groups on a benzene ring: a bromine atom, an isocyanate group, and a methyl group. Each contributes uniquely to the molecule's utility.

  • The Isocyanate Group (-N=C=O): This highly electrophilic moiety is a cornerstone of its reactivity. It readily reacts with a wide array of nucleophiles, including alcohols, amines, and even water, to form stable carbamate, urea, and amine linkages, respectively. This provides a direct and efficient handle for introducing side chains, improving solubility, or linking the scaffold to other pharmacophores.

  • The Bromine Atom (-Br): As a halogen, bromine is an excellent leaving group, making its position a prime site for modern cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings enable the facile installation of diverse carbon-carbon and carbon-heteroatom bonds. This allows for the construction of complex molecular architectures and the exploration of vast chemical space.

  • The Methyl Group (-CH₃): The methyl group at the 2-position provides steric influence and modulates the electronic properties of the ring. Its presence ortho to both the bromo and isocyanato groups can influence reaction kinetics and regioselectivity. Furthermore, it can serve as a metabolic blocker or engage in beneficial hydrophobic interactions within a target's binding pocket.

This trifecta of functional groups, presented on a semi-rigid phenyl scaffold, makes this compound a high-potential starting point for generating libraries of novel, drug-like molecules.

Strategic Applications in the Synthesis of Bioactive Cores

The true power of this scaffold lies in its capacity for orthogonal functionalization. The disparate reactivity of the isocyanate and bromo groups allows for a stepwise, controlled synthesis, minimizing the need for complex protecting group strategies.

Synthesis of Substituted Phenylureas: Kinase Inhibitor Scaffolds

Substituted phenylureas are a privileged scaffold in medicinal chemistry, most notably found in numerous Type II kinase inhibitors like Sorafenib and Lenvatinib. The urea moiety typically forms critical hydrogen bonds with the hinge region of the kinase domain. This compound is an ideal precursor for novel kinase inhibitor candidates.

Scientific Rationale: The synthesis leverages the high reactivity of the isocyanate group for the initial urea formation, followed by a Suzuki coupling at the bromine position to introduce a second aromatic system, a common feature in many kinase inhibitors that targets the allosteric or hydrophobic back pocket.

Experimental Protocol: Two-Step Synthesis of a Biphenyl Urea Kinase Inhibitor Scaffold

Step 1: Urea Formation

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

  • To this solution, add the desired primary or secondary amine (e.g., 4-chloroaniline) (1.05 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the isocyanate.

  • Upon completion, the urea product often precipitates. If not, concentrate the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography to yield the intermediate, N-(4-chlorophenyl)-N'-(2-bromo-6-methylphenyl)urea.

Step 2: Suzuki Cross-Coupling

  • To a microwave vial, add the N-(aryl)-N'-(2-bromo-6-methylphenyl)urea intermediate (1.0 eq), the desired boronic acid (e.g., pyridine-3-boronic acid) (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add a suitable base, such as 2M aqueous sodium carbonate (Na₂CO₃) (3.0 eq).

  • Add a solvent system, typically a mixture of 1,4-dioxane and water (4:1, 0.1 M).

  • Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the final product by silica gel chromatography to yield the desired biphenyl urea derivative.

Workflow Visualization

G A 1-Bromo-3-isocyanato- 2-methyl-benzene C Substituted Phenylurea Intermediate A->C Urea Formation B Amine (R-NH2) DCM, RT B->C E Final Biphenyl Urea (Kinase Inhibitor Scaffold) C->E Suzuki Coupling D Boronic Acid (Ar-B(OH)2) Pd Catalyst, Base D->E G cluster_0 Fragment Screening cluster_1 Fragment Evolution A Fragment Library (Containing the core scaffold) C Biophysical Screening (SPR, NMR, X-ray) A->C B Target Protein B->C D Identify 'Hit' Fragment C->D E Analyze Binding Mode (X-ray Crystallography) D->E F Vector-based Elaboration (Suzuki, Urea Formation) E->F G Synthesize Analogs F->G H Test for Improved Affinity G->H

The Strategic Deployment of 1-Bromo-3-isocyanato-2-methyl-benzene as a Bifunctional Linker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern chemical synthesis, particularly within drug discovery and materials science, the ability to selectively and efficiently connect molecular fragments is of paramount importance. Bifunctional linkers are the linchpins in the construction of complex molecular architectures, from antibody-drug conjugates (ADCs) to functionalized polymers and novel heterocyclic scaffolds. This technical guide provides a comprehensive overview of 1-Bromo-3-isocyanato-2-methyl-benzene, a versatile yet underutilized bifunctional linker. We will dissect its unique structural attributes, explore the orthogonal reactivity of its isocyanate and bromo functionalities, and provide field-proven insights into its strategic deployment in multi-step synthetic sequences. This document serves as a practical resource, offering detailed experimental protocols and foundational principles to empower researchers in leveraging this reagent to its full potential.

Introduction: The Architectural Significance of Bifunctional Linkers

The design and synthesis of complex molecules often necessitate a modular approach, wherein distinct building blocks are strategically joined to achieve a desired function. Bifunctional linkers are the molecular bridges that facilitate this union. Their utility is defined by the presence of two distinct reactive groups, which can be addressed sequentially or simultaneously to conjugate different molecular entities. 1,3-Bis(bromomethyl)-5-methylbenzene is a well-known example, valued for its ability to link molecules through nucleophilic substitution at its benzylic bromide positions.[1]

This guide focuses on a related yet distinct linker, This compound . Its strategic value lies in the differential reactivity of its two functional groups: a highly electrophilic isocyanate group and a less reactive aryl bromide. This disparity in reactivity allows for a high degree of control in synthetic transformations, enabling the stepwise and selective introduction of different functionalities.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application.

PropertyValueSource
IUPAC Name 1-bromo-3-isocyanato-2-methylbenzene[2]
CAS Number 1261475-16-4[2]
Molecular Formula C₈H₆BrNO[2]
Molecular Weight 212.04 g/mol [2]
Appearance White to off-white solid[3]
Melting Point 47-50 °C[3]

The Orthogonal Reactivity of this compound

The synthetic utility of this linker is rooted in the distinct chemical behavior of its isocyanate and aryl bromide moieties. This "orthogonal" reactivity allows for the selective functionalization of one group while the other remains intact, a cornerstone of modern multi-step synthesis.

The Highly Electrophilic Isocyanate Group

The isocyanate group (-N=C=O) is a potent electrophile, readily attacked by a wide range of nucleophiles.[4][5] This reactivity is the basis for its widespread use in the formation of stable covalent linkages.

  • Reaction with Amines: Primary and secondary amines react rapidly with isocyanates to form stable urea linkages. This reaction is a cornerstone of polyurethane and polyurea chemistry and is extensively used in bioconjugation to label proteins at lysine residues.[6][7]

  • Reaction with Alcohols and Phenols: Alcohols and phenols react with isocyanates to yield carbamate (urethane) linkages.[8][9] This reaction is fundamental to the synthesis of polyurethanes and is also employed in the modification of biomolecules and the synthesis of prodrugs.

  • Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[4] This reaction is often a consideration for storage and handling, as it can lead to the degradation of the reagent.

The reactivity of the isocyanate group is influenced by the electronic nature of the aromatic ring. Electron-withdrawing groups increase its electrophilicity, while electron-donating groups, such as the methyl group in our subject molecule, can slightly attenuate its reactivity.[5]

The Versatile Aryl Bromide Group

The aryl bromide functionality is significantly less reactive towards nucleophilic attack under standard conditions compared to the isocyanate group.[10] However, its true synthetic potential is unlocked through transition-metal-catalyzed cross-coupling reactions.

  • Palladium-Catalyzed Cross-Coupling: The bromo substituent serves as an excellent handle for a variety of palladium-catalyzed reactions, including:

    • Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids or esters.[4]

    • Buchwald-Hartwig Amination: Formation of C-N bonds with amines.[11]

    • Heck Coupling: Formation of C-C bonds with alkenes.

    • Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.

These reactions provide access to a vast array of structural motifs, making the aryl bromide a versatile anchor point for diversification.

Strategic Application as a Bifunctional Linker: A Stepwise Approach

The differential reactivity of the isocyanate and bromo groups allows for a logical and controlled synthetic sequence. The highly reactive isocyanate is typically addressed first, followed by the functionalization of the more robust aryl bromide.

G cluster_0 Step 1: Isocyanate Reaction cluster_1 Step 2: Aryl Bromide Functionalization Start This compound Intermediate Intermediate Product (Urea or Carbamate) Start->Intermediate Fast Reaction Nuc1 Nucleophile 1 (e.g., R-NH2, R-OH) Nuc1->Intermediate Final_Product Final Bifunctional Conjugate Intermediate->Final_Product Cross-Coupling Nuc2 Reagent 2 (e.g., R'-B(OH)2, R''-NH2) Nuc2->Final_Product Catalyst Pd Catalyst Catalyst->Final_Product

Caption: Stepwise functionalization workflow for this compound.

Experimental Protocols

The following protocols are provided as a guide for the application of this compound as a bifunctional linker. These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: Synthesis of a Urea-Functionalized Aryl Bromide Intermediate

This protocol details the reaction of the isocyanate group with a primary amine to form a stable urea linkage, leaving the aryl bromide intact for subsequent modification.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • To this solution, add the primary amine (1.05 eq) dropwise at room temperature with vigorous stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration and wash with cold DCM.

  • If the product remains in solution, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Characterization:

  • FT-IR: Disappearance of the strong isocyanate peak (~2250-2270 cm⁻¹) and appearance of a urea carbonyl stretch (~1630-1680 cm⁻¹).

  • ¹H NMR: Appearance of signals corresponding to the added amine moiety and the urea N-H protons.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of the Urea-Functionalized Intermediate

This protocol describes the functionalization of the aryl bromide via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Urea-functionalized aryl bromide intermediate from Protocol 1

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol)

  • Inert atmosphere setup

Procedure:

  • To a dry Schlenk flask, add the urea-functionalized aryl bromide (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the key transformations of this compound.

Reaction TypeNucleophile/ReagentCatalystBaseSolventTemp. (°C)Typical Yield (%)
Urea Formation Primary/Secondary AmineNoneNoneDCM/THFRT>90
Carbamate Formation Alcohol/PhenolDBTDL (optional)NoneTolueneRT - 8085-95
Suzuki Coupling Arylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9070-90
Buchwald-Hartwig AminePd₂(dba)₃ / LigandNaOtBuToluene10065-85

Visualization of Reaction Pathways

The following diagrams illustrate the key reaction pathways discussed in this guide.

G cluster_0 Urea Synthesis cluster_1 Carbamate Synthesis Linker_Urea This compound Urea_Product Urea-linked Intermediate Linker_Urea->Urea_Product Amine R-NH2 Amine->Urea_Product Linker_Carbamate This compound Carbamate_Product Carbamate-linked Intermediate Linker_Carbamate->Carbamate_Product Alcohol R-OH Alcohol->Carbamate_Product

Caption: Formation of urea and carbamate linkages.

G cluster_0 Suzuki Coupling cluster_1 Buchwald-Hartwig Amination Bromo_Intermediate_Suzuki Bromo-Aryl Intermediate Suzuki_Product Biaryl Product Bromo_Intermediate_Suzuki->Suzuki_Product Boronic_Acid R'-B(OH)2 Boronic_Acid->Suzuki_Product Pd_Catalyst_Suzuki Pd(0) Catalyst Pd_Catalyst_Suzuki->Suzuki_Product Base_Suzuki Base Base_Suzuki->Suzuki_Product Bromo_Intermediate_BH Bromo-Aryl Intermediate BH_Product Arylamine Product Bromo_Intermediate_BH->BH_Product Amine_BH R''-NH2 Amine_BH->BH_Product Pd_Catalyst_BH Pd(0) Catalyst Pd_Catalyst_BH->BH_Product Base_BH Base Base_BH->BH_Product

Caption: Palladium-catalyzed functionalization of the aryl bromide.

Conclusion: A Versatile Tool for Molecular Construction

This compound represents a powerful and versatile tool for the synthetic chemist. Its orthogonal reactivity allows for the controlled and stepwise construction of complex molecules, making it an ideal candidate for applications in drug discovery, bioconjugation, and materials science. By understanding the distinct reactivity of its isocyanate and aryl bromide functionalities, researchers can strategically design synthetic routes to access novel chemical matter with a high degree of precision and efficiency. This guide provides the foundational knowledge and practical protocols to facilitate the successful implementation of this valuable bifunctional linker in a variety of research endeavors.

References

  • Isocyanate - Wikipedia. Available at: [Link]

  • Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F. Available at: [Link]

  • Arylation Chemistry for Bioconjugation - PMC - PubMed Central. Available at: [Link]

  • A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules | Bioconjugate Chemistry - ACS Publications. Available at: [Link]

  • This compound | C8H6BrNO | CID 65542331 - PubChem. Available at: [Link]

  • One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Available at: [Link]

  • Cas 1591-98-6,4-BROMO-2-METHYLPHENYL ISOCYANATE | lookchem. Available at: [Link]

  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Available at: [Link]

  • Synthesis of heterocycles from aryl isothiocyanates and alkyl azides - Lirias - KU Leuven. Available at: [Link]

  • Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments - NIH. Available at: [Link]

  • Substituted Ureas. Methods of Synthesis and Applications - ResearchGate. Available at: [Link]

  • Aryl halide - Wikipedia. Available at: [Link]

  • Synthesis of carbamates by carbamoylation - Organic Chemistry Portal. Available at: [Link]

  • Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Available at: [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. Available at: [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. Available at: [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. Available at: [Link]

  • US20170342023A1 - Isocyanate compound manufacturing method - Google Patents.
  • US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents.
  • Synthesis of Amino Acid Ester Isocyanates - Organic Syntheses Procedure. Available at: [Link]

  • EP0194222A2 - Preparation of polymers containing pendant isocyanate groups and derivatives thereof by emulsion copolymerization - Google Patents.
  • WO 2018/183936 Al - Broad Institute.
  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Isothiocyanates in the chemistry of heterocycles | Chemical Reviews - ACS Publications. Available at: [Link]

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1-Bromo-3-isocyanato-2-methyl-benzene safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 1-Bromo-3-isocyanato-2-methyl-benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a reactive aromatic compound that presents significant health and safety challenges in a laboratory setting. Due to the presence of both a brominated aromatic ring and a highly reactive isocyanate group, stringent safety protocols are imperative to mitigate risks of exposure and uncontrolled reactions. This guide provides a comprehensive overview of the known hazards, detailed handling procedures, and emergency response protocols necessary for the safe utilization of this compound in research and development. The causality behind each recommendation is explained to foster a deeper understanding of the required safety measures.

Chemical and Physical Properties

PropertyValueSource
Chemical Formula C8H6BrNO[1][2]
Molecular Weight 212.04 g/mol [1][3]
CAS Number 1261475-16-4[1][2][4]
Appearance Not explicitly stated, but likely a liquid or low-melting solid.
Storage Inert atmosphere, 2-8°C[2][5]

Hazard Identification and Toxicological Profile

The toxicological profile of this compound is not extensively documented in publicly available literature. However, the hazards can be inferred from the well-characterized risks associated with its constituent functional groups: isocyanates and brominated aromatic compounds. The primary hazards are associated with the isocyanate group, which is a potent respiratory and skin sensitizer.[6][7][8]

Primary Routes of Exposure:

  • Inhalation: Vapors or aerosols can be readily inhaled.[7]

  • Skin Contact: Direct contact with the liquid can lead to irritation and absorption.[9]

  • Eye Contact: Vapors and splashes can cause severe irritation.[8]

  • Ingestion: Accidental ingestion is a potential route of exposure.

Key Health Effects:

  • Respiratory Sensitization: Isocyanates are potent respiratory sensitizers.[8] Initial exposure may cause irritation of the nose, throat, and lungs, with symptoms like coughing and shortness of breath.[7] Subsequent exposure, even at very low concentrations, can trigger a severe, asthma-like allergic reaction in sensitized individuals.[8][10] This sensitization can be permanent.

  • Skin Irritation and Sensitization: Direct skin contact can cause irritation, redness, and blistering.[7][11] Prolonged or repeated contact can lead to allergic contact dermatitis.[8]

  • Eye Irritation: Vapors and direct contact can cause severe eye irritation and conjunctivitis.[7][11]

  • Carcinogenicity: Some isocyanates, such as Methylene diphenyl diisocyanate (MDI), are suspected of causing cancer.[7] The carcinogenic potential of this compound has not been determined.

  • Organ Toxicity: Chronic exposure to isocyanates may lead to lung, liver, and kidney damage.[7] Brominated aromatic compounds can also be persistent and bioaccumulative.[12]

Reactivity Profile

The isocyanate group is highly reactive with nucleophiles.[13] Understanding these reactions is crucial for safe handling and storage.

  • With Water: Reacts with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas.[6][13] This reaction can lead to a dangerous pressure buildup in sealed containers.

  • With Alcohols and Amines: Reacts exothermically with alcohols to form urethanes and with amines to form ureas.[13] These reactions are often vigorous.

  • With Strong Oxidizers, Acids, and Bases: Incompatible with strong oxidizing agents. Acids and bases can catalyze polymerization.[6]

  • Thermal Decomposition: When heated to decomposition, it may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[14]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls, is essential when working with this compound. PPE should be considered the last line of defense.[15]

Hierarchy of Controls

Hierarchy_of_Controls cluster_main Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative if possible) Engineering Engineering Controls (Fume hood, ventilation, process isolation) Administrative Administrative Controls (SOPs, training, restricted access) PPE Personal Protective Equipment (PPE) (Respirator, gloves, goggles, lab coat)

Caption: Hierarchy of controls for mitigating exposure risks.

Engineering Controls
  • Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[16]

  • Ventilation: The laboratory should have adequate general ventilation.[17]

  • Process Isolation: For larger quantities or continuous operations, consider using glove boxes or other enclosed systems.[17]

Personal Protective Equipment (PPE)
  • Respiratory Protection: In case of inadequate ventilation or for emergency situations, a full-face respirator with organic vapor cartridges is recommended.[15][18] For some short-term, low-concentration applications, a half-face respirator may be sufficient, but consultation with safety professionals is advised.

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile, butyl rubber, or neoprene gloves are suitable choices.[11][15] Thin latex gloves are not appropriate.[18] Gloves should be inspected before each use and changed immediately if contaminated.[9]

  • Eye Protection: Chemical safety goggles are required at all times.[11][15] A face shield should be worn in situations with a higher risk of splashing.

  • Protective Clothing: A lab coat is the minimum requirement. For procedures with a higher risk of splashes, disposable suits or chemical-resistant aprons should be worn.[11][15]

Safe Handling and Storage Protocols

General Handling Procedures
  • Preparation: Before starting any work, ensure that all necessary PPE is available and in good condition. Locate the nearest emergency eyewash station and safety shower.[19]

  • Dispensing: When transferring the chemical, use a fume hood. Ground and bond containers when transferring material to prevent static discharge.[14][20] Use spark-proof tools.[14][20]

  • Heating: Avoid heating the compound unless absolutely necessary and under controlled conditions, as this can increase the vapor pressure and the risk of inhalation exposure.

  • Housekeeping: Keep the work area clean and tidy. Clean up any spills immediately following the appropriate procedure.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[17] Do not eat, drink, or smoke in the work area.[20]

Storage
  • Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[14]

  • The recommended storage temperature is 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Store away from heat, sparks, and open flames.[14][21]

  • Keep segregated from water, alcohols, amines, strong bases, and strong oxidizing agents.[6][14]

  • Store in a designated flammables cabinet if the compound is determined to be flammable.

Emergency Procedures

Spill Response

Spill_Response Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert PPE Don Appropriate PPE (Respirator, Gloves, etc.) Alert->PPE Contain Contain the Spill (Use inert absorbent material) PPE->Contain Neutralize Neutralize (if applicable) (e.g., sodium carbonate solution) Contain->Neutralize Collect Collect Waste in a Sealed Container Neutralize->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose End Spill Cleaned Dispose->End

Caption: Emergency response workflow for a chemical spill.

  • Evacuate: Immediately evacuate the area of the spill.

  • Alert: Notify colleagues and the laboratory supervisor.

  • Assess: From a safe distance, assess the extent of the spill. If the spill is large or you are not trained to handle it, call emergency services.

  • Ventilate: Ensure the area is well-ventilated, but do not create strong air currents that could spread the vapor.

  • PPE: Don the appropriate PPE, including respiratory protection.

  • Containment: For small spills, absorb the material with an inert absorbent such as dry sand or earth.[14]

  • Collection: Carefully collect the absorbed material into a sealable container for hazardous waste.

  • Decontamination: Decontaminate the spill area with a suitable solution (e.g., a 5-10% sodium carbonate solution), followed by washing with soap and water.[22]

  • Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately.[23][24] If breathing is difficult, administer oxygen. Seek immediate medical attention.[23]

  • Skin Contact: Immediately remove contaminated clothing.[23] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[24] Seek medical attention if irritation or a rash develops.[24]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[23][24] Remove contact lenses if present and easy to do.[24] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[23] Rinse the mouth with water.[23] Seek immediate medical attention.

Waste Disposal

All waste containing this compound, including empty containers, contaminated absorbents, and PPE, must be treated as hazardous waste.

  • Collect waste in clearly labeled, sealed containers.

  • Do not mix with incompatible waste streams.

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

Conclusion

This compound is a valuable research chemical that demands the utmost respect and care in its handling. The dual risks posed by the brominated aromatic structure and the highly reactive isocyanate group necessitate a thorough understanding of its properties and strict adherence to safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can mitigate the inherent risks and work safely with this compound.

References

  • Isocyanates: Control measures guideline - Canada.ca. (2022, September 9). Retrieved from [Link]

  • Personal Protective Equipment: Helping to Reduce Isocyanate Exposure - Composites One. (n.d.). Retrieved from [Link]

  • Isocyanate - Wikipedia. (n.d.). Retrieved from [Link]

  • What PPE is required when working with isocyanates? - Sysco Environmental. (n.d.). Retrieved from [Link]

  • Reactivity of Organic Isocyanates. (n.d.). Industrial & Engineering Chemistry, 48(9), 1533–1537. Retrieved from [Link]

  • Guide to handling isocyanates. (n.d.). Safe Work Australia. Retrieved from [Link]

  • 5 Ways to Protect Yourself From Isocyanate Exposure - Lakeland Industries. (n.d.). Retrieved from [Link]

  • Isocyanates technical fact sheet | SafeWork NSW. (n.d.). Retrieved from [Link]

  • This compound | C8H6BrNO | CID 65542331 - PubChem. (n.d.). Retrieved from [Link]

  • Safe Use of Di-Isocyanates. (2023, October 5). Retrieved from [Link]

  • Isocyanates | Health and Safety Executive for Northern Ireland, controlling risk together. (n.d.). Retrieved from [Link]

  • GUIDE TO HANDLING ISOCYANATES - Safe Work Australia. (n.d.). Retrieved from [Link]

  • 1-Bromo-3-(isocyanatomethyl)benzene | C8H6BrNO | CID 28299304 - PubChem. (n.d.). Retrieved from [Link]

  • Safe Work Procedures for Isocyanate-Containing Products - Actsafe Safety Association. (n.d.). Retrieved from [Link]

  • MDI or TDI: First Aid Guidance - American Chemistry Council. (n.d.). Retrieved from [Link]

  • Safety Data Sheet - 3M. (2016, October 25). Retrieved from [Link]

  • Where can I find handling precautions to work with brominated flame retardants? (2016, January 12). ResearchGate. Retrieved from [Link]

  • This compound - Lead Sciences. (n.d.). Retrieved from [Link]

  • Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Retrieved from [Link]

  • 1-Bromo-4-isocyanato-2-methylbenzene | C8H6BrNO | CID 5204800 - PubChem. (n.d.). Retrieved from [Link]

  • LCSS: BROMINE. (n.d.). Retrieved from [Link]

  • Chemical Properties of Benzene, 1-bromo-3-methyl- (CAS 591-17-3) - Cheméo. (n.d.). Retrieved from [Link]

  • Bromination safety - YouTube. (2024, June 7). Retrieved from [Link]

  • Isocyanates: Human health tier II assessment. (2015, July 3). Retrieved from [Link]

  • 1-BROMO-3-METHYL BUTANE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED. (n.d.). Retrieved from [Link]

  • Toxicology: Isocyanates Profile - EPA. (n.d.). Retrieved from [Link]

  • Benzene - Airgas - United States (US) SDS HCS 2012 V4.11. (2022, March 15). Retrieved from [Link]

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An In-depth Technical Guide on the Solubility and Stability of 1-Bromo-3-isocyanato-2-methyl-benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility and stability of 1-Bromo-3-isocyanato-2-methyl-benzene, a key intermediate for researchers, scientists, and professionals in drug development and materials science. By synthesizing fundamental principles of physical organic chemistry with field-proven insights, this document serves as an essential resource for the effective handling, storage, and application of this highly reactive compound.

Introduction: A Molecule of Tuned Reactivity

This compound is an aromatic isocyanate characterized by a benzene ring substituted with a bromine atom, an isocyanate functional group (-N=C=O), and a methyl group. The strategic placement of these substituents creates a molecule with a nuanced reactivity profile, making it a valuable building block in the synthesis of novel pharmaceuticals, agrochemicals, and polymers.[1] The highly electrophilic carbon of the isocyanate group readily reacts with nucleophiles, enabling the formation of stable urea and carbamate (urethane) linkages.[2]

However, this inherent reactivity also presents significant challenges in terms of stability and handling. Understanding the solubility and degradation pathways of this compound is paramount to its successful application in research and development, ensuring reproducibility of experimental results and the integrity of synthesized products. This guide elucidates these critical parameters, providing both theoretical grounding and practical, validated protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are a combination of available data and computed estimates, providing a foundational understanding of the compound's physical characteristics.

PropertyValueSource
Molecular Formula C₈H₆BrNO[3]
Molecular Weight 212.04 g/mol [3]
CAS Number 1261475-16-4[3]
Appearance Expected to be a liquid or low-melting solidGeneral observation for similar compounds
XLogP3 (Computed) 3.8[3]
Boiling Point (Estimated) ~185 °C (for 2-methylphenyl isocyanate)[4]
Density (Estimated) ~1.074 g/mL at 25 °C (for 2-methylphenyl isocyanate)[4]

Solubility Profile: A Guide to Solvent Selection

The solubility of this compound is dictated by its molecular structure: a largely nonpolar aromatic system. The high calculated XLogP3 value of 3.8 suggests a preference for lipophilic or nonpolar environments.[3] Generally, bromophenyl isocyanates are soluble in common organic solvents such as benzene, chloroform, and diethyl ether.[1]

Table 2: Predicted Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale and Causality
Nonpolar Aprotic Toluene, Hexanes, Diethyl EtherHighThe nonpolar aromatic core of the molecule interacts favorably with these solvents through van der Waals forces.
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetonitrile (ACN)High to ModerateThe molecule's modest polarity allows for good solvation in these solvents. DCM and chloroform are particularly effective.
Polar Protic Alcohols (e.g., Ethanol, Methanol)Soluble, but ReactiveWhile the compound will dissolve, it will readily react with the hydroxyl group of the alcohol to form a urethane.[2] This is a critical consideration for any application involving alcoholic solvents.
Aqueous WaterLow to InsolubleThe hydrophobic nature of the molecule limits its solubility in water. Furthermore, it will react with water, leading to hydrolysis.[5]
Experimental Protocol: Determination of Solubility

This protocol provides a reliable method for quantitatively determining the solubility of this compound in a solvent of interest.

Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Anhydrous solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (PTFE, 0.2 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a compatible, volatile solvent (e.g., acetonitrile) at a known concentration for HPLC calibration.

  • Calibration Curve: Generate a multi-point calibration curve by diluting the stock solution to create a series of standards with known concentrations. Analyze these standards by HPLC and plot the peak area versus concentration.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure saturation is reached.

  • Sample Extraction and Analysis:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully draw a known volume of the supernatant using a syringe and immediately filter it through a 0.2 µm PTFE syringe filter into a clean vial. This step is critical to remove any undissolved particulates.

    • Dilute the filtered solution with the mobile phase used for HPLC analysis to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample by HPLC.

  • Calculation: Determine the concentration of the compound in the diluted sample using the calibration curve. Back-calculate to find the concentration in the original saturated solution, which represents the solubility.

Chemical Stability and Reactivity: A Deep Dive

The stability of this compound is intrinsically linked to the high reactivity of the isocyanate functional group. This reactivity is modulated by the electronic and steric effects of the bromo and methyl substituents on the aromatic ring.

  • Electronic Effects: The bromine atom is an electron-withdrawing group, which increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack. Conversely, the methyl group is electron-donating, which slightly reduces the reactivity.[6] The interplay of these opposing effects results in a finely tuned reactivity.

  • Steric Effects: The ortho-methyl group provides steric hindrance around the isocyanate group, which can slow down the rate of reaction with bulky nucleophiles.[7]

Primary Degradation Pathways

The primary routes of degradation for this compound involve reactions with common nucleophiles present in a laboratory or industrial setting.

  • Hydrolysis (Reaction with Water): Exposure to moisture is a major cause of degradation. The isocyanate reacts with water to form an unstable carbamic acid, which then decomposes to the corresponding amine (3-Bromo-2-methylaniline) and carbon dioxide gas.[2] This reaction is often autocatalytic and can be accelerated by acids or bases.[8] The buildup of CO₂ can cause pressure to build in sealed containers.[5]

  • Alcoholysis (Reaction with Alcohols): In the presence of alcohols, the isocyanate group undergoes a nucleophilic addition to form a stable urethane linkage.[2] This reaction is fundamental to the synthesis of polyurethanes but is an undesired degradation pathway during storage or in incompatible solvent systems.

  • Aminolysis (Reaction with Amines): The amine product from hydrolysis can further react with another molecule of the isocyanate to form a disubstituted urea. This secondary reaction can lead to the formation of insoluble polymeric byproducts.

  • Thermal Degradation: At elevated temperatures, isocyanates can undergo self-polymerization to form trimers (isocyanurates) or higher-order polymers.[9] The thermal degradation of materials containing this compound, such as polyurethanes, can regenerate the isocyanate and other decomposition products.[10][11] For brominated compounds, this can also lead to the release of brominated species.[12][13]

main This compound carbamic_acid Carbamic Acid Intermediate main->carbamic_acid + H₂O urethane Urethane Product main->urethane + R'-OH trimer Isocyanurate Trimer main->trimer Trimerization water H₂O (Moisture) alcohol R'-OH (Alcohol) amine_intermediate 3-Bromo-2-methylaniline urea Disubstituted Urea amine_intermediate->urea + 1-Bromo-3-isocyanato- 2-methyl-benzene carbamic_acid->amine_intermediate Decarboxylation (-CO₂) heat Heat heat->main heat->trimer

Key degradation pathways for this compound.
Recommended Storage and Handling

Given its reactivity, stringent storage and handling procedures are essential to maintain the integrity of this compound.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture. Storage in a cool, dark, and dry place is recommended. Refrigeration may be appropriate, but care should be taken to avoid freezing if the compound is a liquid at room temperature.

  • Handling: All handling should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or butyl rubber), safety goggles, and a lab coat, is mandatory.[14] Avoid all personal contact, including inhalation.[9]

Experimental Workflow for Stability Assessment

This section outlines a general workflow for assessing the stability of this compound under specific conditions (e.g., in a particular solvent or in the presence of a potential reactant).

prep Prepare a solution of the compound in the test solvent at a known concentration. aliquot Dispense aliquots into sealed vials. prep->aliquot incubate Incubate vials under defined conditions (e.g., temperature, light exposure). aliquot->incubate sample At specified time points, withdraw a sample from a vial. incubate->sample quench Quench the reaction if necessary (e.g., by derivatization or dilution). sample->quench analyze Analyze the sample by a suitable analytical method (e.g., HPLC, FTIR). quench->analyze plot Plot the concentration of the parent compound versus time to determine the degradation rate. analyze->plot

Workflow for assessing the stability of this compound.
Detailed Protocol: Stability Assessment by HPLC

Objective: To monitor the degradation of this compound over time in a chosen solvent.

Materials:

  • Calibrated HPLC with UV detector

  • Thermostatically controlled environment (e.g., oven, water bath)

  • Sealed vials

  • Anhydrous solvent for the stability study

  • Derivatizing agent (optional, e.g., dibutylamine)

  • Quenching solvent (e.g., acetonitrile)

Procedure:

  • Method Development: Develop an HPLC method that can separate the parent compound from its potential degradation products (e.g., the corresponding amine or urethane).

  • Sample Preparation: Prepare a solution of this compound in the test solvent at a known concentration (e.g., 1 mg/mL).

  • Incubation: Dispense aliquots of the solution into several sealed vials and place them in the controlled environment.

  • Time-Point Analysis:

    • At t=0, immediately take a sample from one vial, dilute it with the quenching solvent, and analyze it by HPLC to get the initial concentration.

    • At subsequent time intervals (e.g., 1, 2, 4, 8, 24 hours), remove a vial, and repeat the sampling, quenching, and analysis steps.

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point.

    • Plot the natural logarithm of the concentration of this compound against time.

    • If the degradation follows first-order kinetics, the plot will be linear, and the rate constant (k) can be determined from the slope. The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693/k.

Note on Derivatization: Due to the high reactivity of isocyanates, direct analysis can be challenging. A common and robust approach involves derivatization at the time of sampling. For instance, reacting the isocyanate with an amine like dibutylamine (DBA) forms a stable urea derivative that is easily quantifiable by LC-MS.[15] This approach effectively "freezes" the sample at each time point, providing a more accurate measure of the isocyanate concentration.

Conclusion

This compound is a valuable chemical intermediate with a reactivity profile that is both an asset for synthesis and a challenge for handling and storage. Its solubility is highest in nonpolar and polar aprotic organic solvents, while its stability is compromised by the presence of nucleophiles such as water and alcohols, as well as by elevated temperatures. A thorough understanding of these characteristics, coupled with the implementation of the rigorous protocols outlined in this guide, will empower researchers to utilize this compound effectively and safely, unlocking its full potential in the development of novel molecules and materials.

References

  • PubChem. (n.d.). 1-Bromo-3-(isocyanatomethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-isocyanato-2-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Hegarty, A. F., & Frost, L. N. (1973). Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism. Journal of the Chemical Society, Perkin Transactions 2, (12), 1719-1728.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Sartore, G., Bergon, M., & Calmon, J. P. (1977). The reactivity of phenyl isocyanate in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (5), 650-654.
  • Castro, A., Moodie, R. B., & Sansom, P. J. (1985). The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2, (5), 737-742.
  • Guisan, S., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14(30), 21673-21703.
  • Wikipedia. (n.d.). Methyl isocyanate. Retrieved from [Link]

  • Roberts, J. M., et al. (2019). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. Atmospheric Chemistry and Physics, 19(7), 4667-4680.
  • Jana, T., & Konwar, A. (2015). Bromo-substituted blocked hexamethylene diisocyanate adduct: synthesis, characterization and application toward polyurethane coating. Journal of Coatings Technology and Research, 12(4), 707-716.
  • Holoch, J. E. (1965). U.S. Patent No. 3,172,874. Washington, DC: U.S.
  • ResearchGate. (n.d.). Schematic hydrolysis of an aromatic isocyanate and subsequent formation of a substituted urea. Retrieved from [Link]

  • Oreate AI. (2026, January 8). Exploring 1-Bromo-3-Methylbenzene: Properties, Applications, and Safety.
  • Occupational Safety and Health Administration. (n.d.).
  • Wang, H., et al. (2015). Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction.
  • Bacaloglu, R., Cotarca, L., Marcu, N., & Tölgyi, S. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Journal für Praktische Chemie, 330(4), 562-570.
  • Lee, H., et al. (2020). Reactivity and Curing Efficiency of Isocyanate Cross-Linkers with Imidazole-Based Blocking Agents for Low-Temperature Curing of Automotive Clearcoats.
  • Post, E., et al. (2018). Blocked Isocyanates: from Analytical and Experimental Considerations to Non-Polyurethane Applications. Polymer Chemistry, 9(46), 5433-5463.
  • Stec, A. A., & Hull, T. R. (2011). Products of Thermal Decomposition of Brominated Polymer Flame Retardants.
  • Liu, F., et al. (2018). Thermal Decomposition of Brominated Butyl Rubber. Polymers, 10(10), 1121.
  • L'Official, A., et al. (2016). Identification of the isocyanates generated during the thermal degradation of a polyurethane car paint. Journal of Analytical and Applied Pyrolysis, 120, 248-257.
  • The Analytical Scientist. (n.d.). Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler. Retrieved from [Link]

  • Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]

  • Johansson, A. (2018). Isocyanates formation from thermal degradation of polyurethane foam during welding of district heating pipes (Master's thesis, KTH Royal Institute of Technology).
  • Karlsson, D., et al. (2004). Determination of isocyanates, aminoisocyanates and amines in air formed during the thermal degradation of polyurethane. Journal of Environmental Monitoring, 6(5), 437-444.
  • Al-Warhi, T., et al. (2024). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Pharmaceuticals, 17(2), 151.
  • PubChem. (n.d.). Bromine isocyanate. National Center for Biotechnology Information. Retrieved from [Link]

  • Baker, J. W., & Holdsworth, J. B. (1947). 4. The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part III. The “spontaneous” reaction of phenyl isocyanate with various alcohols. Further evidence relating to the anomalous effect of dialkylanilines in the base-catalysed reaction. Journal of the Chemical Society (Resumed), 713-726.
  • PubChem. (n.d.). 1-Bromo-3-isobutylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: Synthesis of Substituted Carbamates using 1-Bromo-3-isocyanato-2-methyl-benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of substituted carbamates and related structures utilizing 1-Bromo-3-isocyanato-2-methyl-benzene. Carbamates are a pivotal structural motif in modern drug discovery, acting as stable peptide bond bioisosteres and participating in crucial drug-target interactions.[1][2][3] This guide is designed for researchers, medicinal chemists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and critical safety information. We will explore the reactivity of the highly electrophilic isocyanate group with various nucleophiles and provide step-by-step procedures for the predictable and efficient synthesis of novel molecular entities.

Introduction: The Significance of the Carbamate Moiety

Organic carbamates (urethanes) are integral components of numerous FDA-approved therapeutic agents.[3] Their unique structure, an amide-ester hybrid, confers high chemical and proteolytic stability, which is advantageous for improving the pharmacokinetic profiles of drug candidates.[1][2] The carbamate linkage is frequently employed as a peptide bond surrogate, enhancing cell membrane permeability and modulating molecular conformation.[1] Furthermore, the ability to modify the N- and O-termini of the carbamate group offers a powerful tool for tuning biological activity and physicochemical properties.[2][3]

This compound is a versatile aromatic building block. The presence of the bromine atom provides a handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the methyl group can influence steric and electronic properties. The primary reactive center, the isocyanate functional group (-N=C=O), is a potent electrophile that readily reacts with nucleophiles like alcohols, phenols, and amines to form the corresponding carbamates and ureas.[4][5]

Reagent Profile and Safety Imperatives

Physicochemical Properties

A thorough understanding of the starting material is fundamental to successful synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1261475-16-4[6][7][8]
Molecular Formula C₈H₆BrNO[7][8]
Molecular Weight 212.04 g/mol [7]
Appearance Varies; typically liquid or low-melting solid
Purity ≥96% (Typical)[8]
Storage Inert atmosphere, 2-8°C[8]
Critical Safety and Handling Protocols

Isocyanates are hazardous compounds and must be handled with extreme caution. They are potent respiratory and skin sensitizers, and inhalation can lead to severe asthmatic reactions.[4][9] All manipulations must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear nitrile or neoprene gloves (latex is not recommended), a flame-retardant lab coat, and chemical splash goggles.[9]

  • Ventilation: All operations, including weighing, reaction setup, and workup, must be conducted within a fume hood with verified airflow.[10]

  • Moisture Sensitivity: Isocyanates react with water to produce an unstable carbamic acid, which decomposes to an amine and carbon dioxide gas.[4][11] This can cause pressure buildup in sealed containers.[4][10] Always use anhydrous solvents and an inert atmosphere (e.g., Nitrogen or Argon) for reactions.

  • Waste Disposal & Decontamination: Unreacted isocyanates should be quenched before disposal. A common method is to slowly add the waste stream to a solution of 10% isopropyl alcohol and 1% ammonia in water.[12] All contaminated glassware and surfaces should be similarly decontaminated.

Reaction Mechanism: Nucleophilic Addition to the Isocyanate

The synthesis of carbamates from isocyanates proceeds via a nucleophilic addition mechanism. The central carbon atom of the isocyanate group (R-N=C=O) is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. A nucleophile, such as an alcohol (R'-OH), attacks this carbon.[13][14] The reaction is generally believed to involve a concerted nucleophilic attack and proton transfer, often facilitated by additional alcohol molecules acting as a proton shuttle.[15]

Figure 1: General mechanism for carbamate formation.

Experimental Workflow and Protocols

A generalized workflow for the synthesis and purification of carbamates from this compound is depicted below.

Figure 2: Standard experimental workflow.

Protocol 1: Synthesis of an Exemplary Carbamate with Benzyl Alcohol

This protocol details the reaction with a primary alcohol. The reaction is typically exothermic and proceeds readily at room temperature.

Materials & Equipment:

  • This compound (1.0 eq)

  • Benzyl alcohol (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, septa

  • Syringes for liquid transfer

  • TLC plates (silica gel), appropriate eluent (e.g., 20% Ethyl Acetate in Hexanes)

  • Saturated aq. NH₄Cl, saturated aq. NaCl (brine), water

  • Anhydrous MgSO₄ or Na₂SO₄

  • Rotary evaporator, column chromatography setup

Procedure:

  • Setup: Under a nitrogen atmosphere, add this compound (e.g., 212 mg, 1.0 mmol) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous DCM (e.g., 10 mL) via syringe and stir until the isocyanate is fully dissolved.

  • Nucleophile Addition: Slowly add benzyl alcohol (114 mg, 1.05 mmol) dropwise via syringe over 2-3 minutes. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC, observing the consumption of the isocyanate starting material. A key diagnostic is the disappearance of the starting material spot and the appearance of a new, more polar product spot. The reaction is typically complete within 1-4 hours.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add saturated aqueous NH₄Cl solution (10 mL) to quench any remaining isocyanate.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (15 mL) and brine (15 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure carbamate product.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. A critical indicator in IR spectroscopy is the disappearance of the strong isocyanate peak around 2250-2270 cm⁻¹ and the appearance of a carbamate carbonyl (C=O) stretch around 1680-1720 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.

Protocol 2: Synthesis of an Exemplary Carbamate with Phenol

Phenols are less nucleophilic than aliphatic alcohols, so the reaction may require slightly more forcing conditions or the use of a non-nucleophilic base to facilitate the reaction.

Modifications from Protocol 1:

  • Base Addition: After dissolving the isocyanate in anhydrous solvent (e.g., DCM or THF), add phenol (1.05 eq) followed by a catalytic amount of a non-nucleophilic base such as triethylamine (TEA, ~0.1 eq) or 4-dimethylaminopyridine (DMAP, ~0.05 eq).

  • Reaction Conditions: The reaction may be slower. If no significant conversion is observed at room temperature after several hours, the reaction mixture can be gently heated to 40-50°C. Monitor closely by TLC.

  • Workup: During the aqueous workup, an additional wash with dilute acid (e.g., 1M HCl) may be necessary to remove the basic catalyst before the standard water and brine washes.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Reaction is sluggish or incomplete 1. Low reactivity of the nucleophile. 2. Insufficient temperature. 3. Reagent degradation.1. Add a catalytic amount of a suitable base (e.g., TEA, DMAP for alcohols/phenols) or an organotin catalyst like DBTDL (use with caution). 2. Gently heat the reaction mixture (e.g., to 40°C). 3. Use freshly opened or purified reagents and ensure anhydrous conditions.
Low yield of desired product 1. Incomplete reaction. 2. Mechanical losses during workup/purification. 3. Formation of side products.1. Allow the reaction to run longer or modify conditions as above. 2. Ensure careful transfers and extractions. 3. See below.
Symmetric urea by-product observed Presence of moisture in reagents or solvent. The isocyanate reacts with water to form an amine, which then rapidly reacts with another molecule of isocyanate.Rigorously dry all solvents and glassware. Use fresh, anhydrous reagents. Perform the reaction under a strict inert atmosphere.
Multiple spots on TLC 1. By-product formation. 2. Degradation of product on silica gel.1. Optimize reaction conditions to minimize side reactions. 2. Consider deactivating the silica gel with triethylamine (e.g., 1% in the eluent) during chromatography if the product is base-sensitive.

Conclusion

This compound is a highly effective reagent for the synthesis of a diverse range of substituted carbamates and ureas. The protocols outlined in this guide demonstrate straightforward and high-yielding transformations with common nucleophiles. By adhering to the stringent safety precautions required for handling isocyanates and maintaining anhydrous reaction conditions, researchers can reliably access novel chemical matter for applications in medicinal chemistry, agrochemicals, and materials science.

References

  • A Comprehensive Technical Guide to the Safe Handling of Isocyan
  • Safety aspects of handling isocyanates in urethane foam production. IChemE.
  • Application of organic carbamates in drug design. Part 1: Anticancer agents. Recent reports.
  • Isocyan
  • Safety measures for working with isocyan
  • Safe Use of Di-Isocyan
  • Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central (PMC).
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central (PMC).
  • Isocyanate-based multicomponent reactions. PubMed Central (PMC).
  • Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • 1-Bromo-3-isocyan
  • Nucleophilic attack on isocyan
  • This compound | C8H6BrNO. PubChem.
  • 1-Bromo-3-isocyan
  • Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Semantic Scholar.
  • An In-Depth Technical Guide to the Physical and Chemical Properties of Bromophenyl Isocyan
  • Mechanism of Isocyanate Reactions with Ethanol.
  • The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism.
  • Kinetics of the Reaction Between Alcohols and Isocyanates Catalyzed by Ferric Acetylaceton

Sources

Palladium-catalyzed amination of 1-Bromo-3-isocyanato-2-methyl-benzene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Aryl Amines via Palladium-Catalyzed C-N Cross-Coupling of 1-Bromo-3-isocyanato-2-methyl-benzene

Introduction

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, where arylamine scaffolds are ubiquitous.[1] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for constructing these bonds, largely supplanting harsher, traditional methods that suffer from limited scope and poor functional group tolerance.[2][3] This reaction facilitates the coupling of amines with aryl halides or pseudohalides, providing a direct and efficient route to a vast array of arylamine derivatives.[4]

This application note provides a detailed technical guide for the Buchwald-Hartwig amination of a challenging and functionally rich substrate: this compound. This molecule is of significant interest as a synthetic intermediate; the isocyanate group serves as a versatile handle for subsequent derivatization into ureas, carbamates, and other important functional groups. However, the substrate presents two key challenges: steric hindrance from the ortho-methyl group and the presence of the reactive isocyanate moiety, which requires careful selection of reaction conditions to avoid unwanted side reactions. This guide offers a comprehensive overview of the reaction mechanism, a validated experimental protocol, and key insights into parameter selection and troubleshooting.

Reaction Mechanism and Principles of Component Selection

The efficacy of the Buchwald-Hartwig amination hinges on a well-understood catalytic cycle.[5] A comprehensive grasp of this mechanism is critical for rational troubleshooting and optimization. The cycle, illustrated below, involves the alternation of the palladium catalyst between the Pd(0) and Pd(II) oxidation states.

The catalytic cycle proceeds through three primary steps:

  • Oxidative Addition : The active L-Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide. This is often the rate-determining step and results in the formation of a Pd(II) complex.[5][6]

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. Subsequently, a base facilitates the deprotonation of the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination : The final step involves the formation of the desired C-N bond and the product arylamine. This step regenerates the L-Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][6]

Buchwald-Hartwig Catalytic Cycle cluster_main Catalytic Cycle cluster_io Reactants & Products pd0 L-Pd(0) (Active Catalyst) pd2_aryl L-Pd(II)(Ar)(Br) (Oxidative Adduct) pd0->pd2_aryl + Ar-Br (Oxidative Addition) Product Coupled Product pd2_amine [L-Pd(II)(Ar)(AmineH)]+ Br- pd2_aryl->pd2_amine + Amine-H pd2_amido L-Pd(II)(Ar)(Amine) pd2_amine->pd2_amido + Base - Base-H+ Br- pd2_amido->pd0 (Reductive Elimination) - Ar-Amine ArBr 1-Bromo-3-isocyanato- 2-methyl-benzene AmineH Amine

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Rationale for Component Selection

The success of coupling this compound is critically dependent on the careful selection of each reaction component.

ComponentRecommended Choice(s)Rationale & Justification
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, or G3/G4 PrecatalystsPd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ. Modern, air-stable precatalysts (e.g., XPhos Pd G3) offer superior reliability and activity by ensuring the correct ligand:palladium ratio and facilitating the generation of the active L₁Pd(0) species.
Ligand XPhos, RuPhos, or BrettPhosThe ortho-methyl group on the substrate introduces significant steric hindrance. Bulky, electron-rich dialkylbiaryl phosphine ligands are essential to promote the challenging oxidative addition step and facilitate the final reductive elimination.[7][8] These ligands stabilize the monoligated Pd(0) species, which is believed to be the active catalyst.[7]
Base Sodium tert-butoxide (NaOt-Bu) or Potassium tert-butoxide (KOt-Bu)A strong, non-nucleophilic base is required for efficient amine deprotonation.[9] Hindered alkoxides are ideal as they minimize the risk of direct nucleophilic attack on the isocyanate functional group. Weaker carbonate or phosphate bases may be used for highly sensitive substrates but often require higher temperatures and result in slower reaction rates.[10]
Solvent Toluene or 1,4-DioxaneAnhydrous, aprotic solvents are necessary to prevent quenching of the strong base and unwanted reactions with the isocyanate. Toluene is often preferred as it can help mitigate catalyst inhibition that sometimes occurs with aryl iodides, though less common with bromides.[6][11]
Amine Primary or Secondary Aliphatic/Aromatic AminesThe reaction is broadly applicable to a wide range of amines.[10] The stoichiometry is typically run with a slight excess of the amine (1.1-1.4 equivalents) to ensure complete consumption of the aryl bromide.

Detailed Experimental Protocol

This protocol describes a general procedure for the amination of this compound with a representative primary amine. Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood. Isocyanates are potent respiratory sensitizers, and phosphine ligands can be toxic and air-sensitive.

Materials & Reagents
  • This compound (1.0 equiv)

  • Amine (e.g., n-hexylamine) (1.2 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene (to achieve ~0.2 M concentration)

  • Nitrogen or Argon gas (high purity)

  • Standard work-up reagents: Ethyl acetate, deionized water, brine

  • Purification: Silica gel, hexanes, ethyl acetate

Equipment
  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stir plate with heating capabilities

  • Syringes and needles for liquid transfers

  • TLC plates (silica gel) and LC-MS for reaction monitoring

Step-by-Step Procedure
  • Reaction Setup (Inert Atmosphere) :

    • Place the Schlenk tube containing a stir bar under high vacuum and heat with a heat gun to remove adsorbed moisture. Backfill with nitrogen or argon. Repeat this cycle three times.

    • Alternatively, perform all additions inside an argon- or nitrogen-filled glovebox.

    • To the cooled tube, add this compound, XPhos Pd G3 precatalyst, and sodium tert-butoxide.

  • Reagent Addition :

    • Evacuate and backfill the sealed tube with inert gas once more.

    • Add anhydrous toluene via syringe, followed by the liquid amine. If the amine is a solid, it should be added in the previous step with the other solids.

    • The reaction mixture will typically turn a darker color (yellow to dark brown) upon heating.

  • Reaction Conditions :

    • Lower the Schlenk tube into a pre-heated oil bath or heating block set to 100 °C.

    • Stir the reaction vigorously for 12-24 hours.

  • Reaction Monitoring :

    • Periodically, a small aliquot can be removed via syringe (under a positive pressure of inert gas), quenched with a drop of water, diluted with ethyl acetate, and analyzed by TLC or LC-MS to monitor the consumption of the starting aryl bromide.

  • Work-up :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by adding 5 mL of water.

    • Dilute the mixture with 20 mL of ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification :

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-substituted-3-isocyanato-2-methylaniline product.

Caption: A step-by-step workflow for the palladium-catalyzed amination.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. The following table outlines common issues and potential solutions.[12][13]

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous conditions.3. Base is poor quality or has degraded.1. Ensure rigorous inert atmosphere technique.2. Use freshly distilled, anhydrous solvent.3. Use a fresh bottle of base, preferably from a sealed container. Weigh and add it in a glovebox.
Hydrodehalogenation The aryl bromide is reduced to 2-methyl-3-isocyanatobenzene. This can be caused by β-hydride elimination from certain ligands or side reactions.1. Screen alternative ligands (e.g., RuPhos instead of XPhos).2. Ensure the amine is pure and free of impurities that could act as hydride sources.
Isocyanate Reactivity The isocyanate group reacts with the base or trace water.1. Confirm the use of a non-nucleophilic base (NaOt-Bu).2. Ensure all reagents and solvents are scrupulously dry.
Reaction Stalls The catalyst may deactivate over time at high temperatures.1. Consider a slightly lower temperature for a longer duration.2. A second addition of a small amount of catalyst and ligand may restart a stalled reaction.

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination is a highly effective method for the synthesis of N-substituted-3-isocyanato-2-methylanilines. Success with this sterically hindered and functionally sensitive substrate is contingent upon the rational selection of a bulky, electron-rich phosphine ligand, a strong non-nucleophilic base, and the rigorous exclusion of oxygen and water. The protocol detailed herein provides a reliable starting point for researchers. By understanding the underlying mechanistic principles and potential pitfalls, scientists can effectively leverage this powerful transformation to access valuable building blocks for drug discovery and materials science.

References

  • Buchwald–Hartwig amination - Wikipedia . Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples . NROChemistry. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects . ACS Catalysis. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions . Chemical Reviews. [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions . ACS Organic & Inorganic Au. [Link]

  • Role of the Base in Buchwald–Hartwig Amination . The Journal of Organic Chemistry. [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination . PMC - NIH. [Link]

  • Role of the Base in Buchwald–Hartwig Amination . The Journal of Organic Chemistry. [Link]

  • Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines . Current Organic Chemistry. [Link]

  • Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions . Royal Society of Chemistry. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . YouTube. [Link]

  • Pd-Catalyzed Cross Coupling Reactions . Chemistry LibreTexts. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? . Reddit. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development . Organic Chemistry Portal. [Link]

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  • Specific Solvent Issues with Buchwald-Hartwig Amination . Wordpress. [Link]

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Application Notes and Protocols for One-Pot Synthesis Strategies Involving 1-Bromo-3-isocyanato-2-methyl-benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic design of complex molecular architectures from readily available starting materials is a cornerstone of modern medicinal chemistry and drug discovery.[1][2] One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient methodology, offering significant advantages in terms of atom economy, reduced reaction times, and facile access to molecular diversity.[3][4] This document provides a comprehensive guide to the synthetic utility of 1-bromo-3-isocyanato-2-methyl-benzene, a versatile building block poised for the one-pot construction of valuable heterocyclic scaffolds.

The unique trifunctional nature of this compound, possessing an isocyanate, a bromine atom, and a methyl group on a benzene ring, presents a wealth of opportunities for the synthesis of novel compounds. The isocyanate group is a reactive electrophile, readily participating in addition reactions with nucleophiles to form ureas, carbamates, and amides, which can serve as precursors for cyclization.[3] The aryl bromide provides a handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.[5][6][7][8] This dual reactivity makes it an ideal candidate for sequential one-pot transformations.

This guide will focus on a proposed one-pot strategy for the synthesis of quinazolinone derivatives, a privileged scaffold in medicinal chemistry renowned for its wide range of biological activities.[9][10][11]

Proposed One-Pot Synthesis of Quinazolinone Derivatives

The proposed one-pot strategy involves a two-step sequence: (1) nucleophilic addition of an amine to the isocyanate group of this compound to form a urea intermediate, followed by (2) an intramolecular palladium-catalyzed C-N coupling (Buchwald-Hartwig amination) to construct the quinazolinone ring system.

Causality Behind Experimental Choices

The choice of a one-pot approach for this transformation is driven by the desire for synthetic efficiency. By avoiding the isolation and purification of the intermediate urea, this strategy minimizes solvent waste, reduces manual labor, and shortens the overall synthesis time. The selection of a palladium catalyst for the C-N bond formation is based on its well-established efficacy in catalyzing Buchwald-Hartwig amination reactions, which are known for their high functional group tolerance and broad substrate scope. The use of a suitable base is crucial for both the urea formation and the deprotonation of the urea nitrogen in the catalytic cycle of the C-N coupling step.

Experimental Workflow Diagram

G cluster_0 One-Pot Synthesis of Quinazolinones A 1-Bromo-3-isocyanato- 2-methyl-benzene C Urea Intermediate A->C Nucleophilic Addition B Primary Amine (R-NH2) B->C E Quinazolinone Product C->E Intramolecular Buchwald-Hartwig Amination D Palladium Catalyst, Ligand, Base D->E

Caption: Workflow for the one-pot synthesis of quinazolinones.

Detailed Experimental Protocol: One-Pot Synthesis of 1-Aryl-7-bromo-6-methylquinazolin-2(1H)-one

This protocol describes a general procedure for the one-pot synthesis of 1-aryl-7-bromo-6-methylquinazolin-2(1H)-ones from this compound and a primary arylamine.

Materials and Reagents
ReagentCAS NumberSupplierNotes
This compound1261475-16-4VariousStore under inert atmosphere and desiccated.
Substituted Arylamine (e.g., Aniline)62-53-3VariousPurify by distillation if necessary.
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3Various
Xantphos161265-03-8VariousAir-stable ligand.
Cesium Carbonate (Cs₂CO₃)534-17-8VariousDry in an oven before use.
Anhydrous Toluene108-88-3VariousDry over sodium/benzophenone.
Ethyl Acetate141-78-6VariousHPLC grade.
Hexanes110-54-3VariousHPLC grade.
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)144-55-8In-house prep.
BrineN/AIn-house prep.Saturated aqueous NaCl solution.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Various
Step-by-Step Methodology
  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv.).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous toluene (5 mL) via syringe.

  • Urea Formation:

    • To the stirred solution, add the substituted arylamine (1.1 mmol, 1.1 equiv.) dropwise via syringe at room temperature.

    • Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting isocyanate is consumed.

  • Intramolecular C-N Coupling:

    • To the reaction mixture containing the in situ generated urea, add cesium carbonate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.05 mmol, 5 mol%), and Xantphos (0.075 mmol, 7.5 mol%).

    • Evacuate and backfill the flask with argon three times.

    • Heat the reaction mixture to 110 °C (oil bath temperature) and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

    • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 1-aryl-7-bromo-6-methylquinazolin-2(1H)-one.

Characterization

The structure and purity of the synthesized quinazolinone should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Further Applications and Scope

The bromo-substituent on the synthesized quinazolinone scaffold serves as a versatile handle for further functionalization through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the rapid generation of a library of diverse quinazolinone derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

Reaction Mechanism Diagram

G cluster_0 Proposed Reaction Mechanism A 1-Bromo-3-isocyanato- 2-methyl-benzene C Urea Intermediate A->C B R-NH2 B->C E Oxidative Addition Complex C->E + Pd(0)Ln D Pd(0)Ln D->E F Intramolecular C-N Coupling E->F Base G Reductive Elimination F->G G->D Regenerated Catalyst H Quinazolinone Product G->H I Base I->F

Caption: Proposed mechanism for the one-pot synthesis of quinazolinones.

Conclusion

This compound is a highly promising and versatile building block for the efficient one-pot synthesis of complex heterocyclic molecules. The presented application note and protocol for the synthesis of quinazolinone derivatives highlight its potential in streamlining synthetic efforts in medicinal chemistry and drug discovery. The ability to perform sequential transformations in a single pot significantly enhances synthetic efficiency and provides rapid access to libraries of novel compounds for biological evaluation.

References

  • Ahmad, A., Siddiqui, S. A., Tyagi, P., Gupta, L., Dubey, K. D., & Kapat, A. (2025). LUMO lowering of the carbonyl group enables a TFA-mediated carbon-carbon triple bond cleavage in ynones via Grob-type fragmentation, for the synthesis of quinazolinones. The Journal of Organic Chemistry, 90(5), 3580-3589.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Synthesis of Benzo[c]chromen-6-ones.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 1032.
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  • Wang, X., Guram, A., Bunel, E., Cao, G.-Q., Allen, J. R., & Faul, M. M. (2008). Palladium-Catalyzed One-Pot Synthesis of 2-Alkyl-2-arylcyanoacetates. The Journal of Organic Chemistry, 73(4), 1643–1645.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2021). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2021, 1-28.
  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-4-(trichloromethyl)benzene.
  • Osarumwense, P. O., Edema, M. O., & Usifoh, C. O. (2013). Synthesis Of 3-Substituted-6, 8-Dibromo-2-Methyl Quinazolin-4(3H) - One. International Journal of Scientific & Technology Research, 2(9), 134-138.
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  • Adlu, M., & Yavari, I. (2022). ONE-POT, MILD AND EFFICIENT MULTICOMPONENT SYNTHESIS OF NOVEL VARIOUS SPIRO-NITROGEN HETEROCYCLE COMPOUNDS. African Journal of Pure and Applied Chemistry, 16(2), 19-25.
  • Dömling, A. (2000). The discovery of new isocyanide-based multi-component reactions. Current Opinion in Chemical Biology, 4(3), 318-323.
  • Graziano, G., Stefanachi, A., Contino, M., Prieto-Díaz, R., Ligresti, A., Leonardi, G., & Carotti, A. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification of New Anticancer Drugs. Cancers, 15(7), 2115.
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  • Molbank. (n.d.). Topical Collection: Heterocycle Reactions. MDPI. Retrieved from [Link]

  • Yavari, I., & Adib, M. (2010). Simple and One-Pot Synthesis of New Heterocyclic Compounds in Three-Component Reactions Between Isoquinoline or Phenanthridine and Acetylenic Esters. Synlett, 2010(8), 1287-1289.
  • Mogilaiah, K., & Reddy, C. S. (2012). MULTI-COMPONENT ONE-POT SYNTHESIS OF NEW ISOXAZOLYL-1,3-BENZOXAZIN-2-ONES. Hetero Letters, 2(2), 205-210.
  • Shaabani, A., & Maleki, A. (2020). One-Pot Construction of Bis-Heterocycles through Isocyanide Based Multicomponent Reactions. ChemistrySelect, 5(27), 8275-8299.
  • Wang, B., Wang, Z., You, X., Li, Z., & Yang, J. (2025). A Cu-catalyzed nucleophilic addition of readily available 2-halobenzamides to nitriles followed by SNAr reaction enables a convenient synthesis of quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 90(1), 385-393.

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Orthogonal Synthesis Approaches with 1-Bromo-3-isocyanato-2-methyl-benzene: A Detailed Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Molecular Complexity with a Bifunctional Building Block

In the landscape of modern drug discovery and materials science, the efficient construction of complex molecular architectures is paramount. Bifunctional building blocks, possessing two distinct reactive sites, offer a powerful platform for modular and convergent synthesis. This guide focuses on the strategic utilization of 1-Bromo-3-isocyanato-2-methyl-benzene (CAS No: 1261475-16-4), a versatile intermediate featuring two orthogonally reactive functional groups: a nucleophile-sensitive isocyanate and a palladium-catalysis-receptive aryl bromide.[1][2] The disparate reactivity of these groups allows for a programmed, stepwise functionalization, enabling the precise and controlled assembly of diverse molecular scaffolds.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the orthogonal synthesis of novel compounds derived from this unique building block. We will delve into the chemoselective transformations of both the isocyanate and aryl bromide moieties, explaining the mechanistic underpinnings of each reaction and providing practical, field-proven protocols.

Molecular Profile of this compound:

PropertyValueSource
CAS Number 1261475-16-4[1][2]
Molecular Formula C8H6BrNO[1]
Molecular Weight 212.04 g/mol [2]
IUPAC Name 1-bromo-3-isocyanato-2-methylbenzene[2]

Core Principles of Orthogonal Synthesis

The central tenet of this guide is the principle of orthogonal synthesis, which involves the sequential and selective reaction of two or more functional groups on a single molecule, where each reaction proceeds under conditions that do not affect the other functional groups. In the context of this compound, this means we can either first react the highly electrophilic isocyanate group with a nucleophile, leaving the aryl bromide untouched for a subsequent cross-coupling reaction, or vice versa.

Figure 1: Orthogonal synthetic pathways for this compound.

Pathway A: Selective Functionalization of the Isocyanate Group

The isocyanate group is a powerful electrophile, readily reacting with a wide range of nucleophiles, including amines, alcohols, and water.[3] This high reactivity can be harnessed for the initial diversification step, typically under mild conditions that do not activate the aryl bromide for cross-coupling.

Application Note 1: Synthesis of Urea Derivatives

The reaction of an isocyanate with a primary or secondary amine is a robust and high-yielding method for the synthesis of unsymmetrical ureas, a common motif in many biologically active compounds.[4][5]

Causality Behind Experimental Choices:

  • Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are chosen to prevent the unwanted reaction of the isocyanate with water.

  • Temperature: The reaction is typically carried out at room temperature or slightly below to control the exothermicity and minimize side reactions.

  • Stoichiometry: A near-equimolar ratio of the amine and isocyanate is used to ensure complete consumption of the limiting reagent.

Experimental Protocol: General Procedure for Urea Synthesis

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM (0.1 M).

  • Addition of Amine: To the stirred solution at room temperature, add the desired primary or secondary amine (1.05 eq.) dropwise over 5-10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude urea derivative can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Expected Yields and Reaction Conditions:

Amine NucleophileProductTypical ConditionsExpected Yield
Aniline1-(3-Bromo-2-methylphenyl)-3-phenylureaDCM, rt, 2h>90%
Benzylamine1-(3-Bromo-2-methylphenyl)-3-benzylureaTHF, rt, 1.5h>95%
Morpholine4-(3-Bromo-2-methylphenylcarbamoyl)morpholineDCM, 0 °C to rt, 2h>90%
Application Note 2: Synthesis of Carbamate Derivatives

The reaction of isocyanates with alcohols to form carbamates is another fundamental transformation.[6][7] This reaction is often slower than the reaction with amines and may require a catalyst.

Causality Behind Experimental Choices:

  • Catalyst: A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), or a tin catalyst like dibutyltin dilaurate (DBTDL) can be used to accelerate the reaction.

  • Temperature: Heating may be necessary to drive the reaction to completion, particularly with less nucleophilic alcohols.

  • Solvent: Anhydrous, non-protic solvents are essential.

Experimental Protocol: General Procedure for Carbamate Synthesis

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the desired alcohol (1.1 eq.) in anhydrous toluene (0.2 M).

  • Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.1 mol%).

  • Reaction: Heat the mixture to 80 °C and monitor by TLC or LC-MS. The reaction may take several hours to reach completion.

  • Work-up: After cooling to room temperature, concentrate the mixture in vacuo. Purify the crude product by flash chromatography on silica gel.

Pathway B: Selective Functionalization of the Aryl Bromide Group

The aryl bromide moiety is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[8][9][10][11][12][13] Crucially, these reactions can often be performed under conditions that leave the isocyanate group intact.

Figure 2: Workflow for Pathway B, initiating with cross-coupling.

Application Note 3: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds by reacting an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.[11][13][14]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor and a phosphine ligand) is essential for the catalytic cycle.

  • Base: An aqueous inorganic base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for transmetalation. The presence of water must be carefully controlled to avoid significant hydrolysis of the isocyanate.

  • Solvent System: A biphasic solvent system, such as toluene/water or dioxane/water, is commonly employed.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Preparation: To a degassed mixture of this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) in a suitable flask, add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).

  • Base Addition: Add a degassed aqueous solution of K₂CO₃ (2.0 eq.).

  • Reaction: Heat the mixture under an inert atmosphere to 90 °C and stir vigorously until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Application Note 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[8][9][12]

Causality Behind Experimental Choices:

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are crucial for promoting the reductive elimination step and achieving high catalytic turnover.

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required.

  • Anhydrous Conditions: Strictly anhydrous conditions are necessary to prevent both catalyst deactivation and reaction of the isocyanate with water.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Preparation: In a glovebox or under a rigorously inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.08 eq.), and a base (e.g., NaOt-Bu, 1.4 eq.) in a sealed tube.

  • Solvent Addition: Add anhydrous toluene.

  • Reaction: Seal the tube and heat the mixture to 100 °C for the specified time (typically 12-24 hours), with monitoring by LC-MS.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify by flash chromatography.

Conclusion: A Gateway to Diverse Chemical Space

This compound stands out as a highly valuable and versatile building block for the construction of complex organic molecules. The distinct and orthogonally addressable reactivity of its isocyanate and aryl bromide functionalities provides a robust platform for the strategic and stepwise introduction of molecular diversity. By carefully selecting the reaction sequence and conditions, researchers can navigate through different synthetic pathways to access a wide array of novel ureas, carbamates, biaryls, and arylamines. The protocols and principles outlined in this guide are intended to empower scientists in their pursuit of new chemical entities with potential applications in medicinal chemistry, materials science, and beyond.

References

  • Lead Sciences. This compound. [Link]

  • Dongsen Chemicals. (2023, October 21). Decoding isocyanates: A deep dive into isocyanates. [Link]

  • Modular Functionalization of Arenes in a Triply Selective Sequence: Rapid C(sp2) and C(sp3) Coupling of C−Br, C−OTf, and C−Cl Bonds Enabled by a Single Palladium(I) Dimer. PMC - NIH. [Link]

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  • Synthesis of Complex Ureas with Brominated Heterocyclic Intermediates. ResearchGate. [Link]

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  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

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  • Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. NIH. [Link]

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  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. pubs.acs.org. [Link]

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  • ResearchGate. (2025, August 5). Substituted Ureas. Methods of Synthesis and Applications. [Link]

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  • Google Patents.
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Protecting group strategies for the isocyanate moiety in 1-Bromo-3-isocyanato-2-methyl-benzene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Protecting Group Strategies for the Isocyanate Moiety in 1-Bromo-3-isocyanato-2-methyl-benzene

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Challenge and Rationale for Protecting Aromatic Isocyanates

Aromatic isocyanates are a cornerstone of modern synthetic chemistry, prized for their high reactivity which enables the efficient formation of urethanes, ureas, and other valuable linkages.[1][2][3] The subject of this guide, this compound, is a bespoke building block whose isocyanate group (–N=C=O) is highly electrophilic and susceptible to reaction with a wide array of nucleophiles, including water, alcohols, and amines.[4][5] This inherent reactivity, while advantageous for desired transformations, presents a significant challenge in the context of multi-step syntheses where the isocyanate moiety must be preserved while other parts of the molecule are modified.

Unprotected isocyanates can react prematurely with solvents, reagents, or even trace amounts of moisture, leading to undesired side products, reduced yields, and complex purification procedures.[4][6] To circumvent these issues, the isocyanate group can be temporarily "masked" or "blocked" by converting it into a more stable functional group.[7][8] This "protecting group" renders the isocyanate inert to specific reaction conditions. Upon completion of the necessary synthetic steps, the protecting group is removed ("deblocked"), regenerating the reactive isocyanate for its intended purpose.[5]

This technical note provides an in-depth overview of several field-proven protecting group strategies applicable to this compound, detailing the underlying mechanisms and providing actionable laboratory protocols for their implementation.

Core Protecting Group Strategies and Mechanistic Considerations

The selection of an appropriate protecting group is dictated by the overall synthetic route, particularly the conditions that the protected intermediate must endure and the conditions required for the final deprotection step. The most common strategies involve the reaction of the isocyanate with an active hydrogen-containing compound to form a carbamate or urea-type adduct, which can later be reversed, typically by thermal or chemical means.[5][9]

The deblocking process, especially in the presence of a nucleophile, is generally understood to proceed via one of two primary mechanisms:

  • Elimination-Addition: The blocked isocyanate first thermally cleaves to regenerate the free isocyanate and the blocking agent. The free isocyanate is then trapped by the nucleophile.

  • Addition-Elimination: The nucleophile directly attacks the carbonyl carbon of the blocked isocyanate, leading to a tetrahedral intermediate which then eliminates the blocking group to form the final product.

Evidence exists for both pathways, and the predominant mechanism can depend on the specific blocking agent and reaction conditions.[8]

cluster_workflow General Protection/Deprotection Workflow Start 1-Bromo-3-isocyanato- 2-methyl-benzene (Ar-NCO) Protect Protection Reaction (+ Blocking Agent, e.g., R-XH) Start->Protect Protected Blocked Isocyanate (Stable Intermediate) Ar-NH-C(O)-XR Protect->Protected Intermediate_Steps Further Synthetic Transformations Protected->Intermediate_Steps Deprotect Deprotection Reaction (e.g., Heat or Acid) Intermediate_Steps->Deprotect Final_Isocyanate Regenerated Ar-NCO Deprotect->Final_Isocyanate Final_Reaction Reaction with Target Nucleophile Final_Isocyanate->Final_Reaction

Caption: General workflow for isocyanate protection and deprotection.

Strategy 1: Phenol as a Thermally Labile Protecting Group

Phenols react with isocyanates to form aryl carbamates. These adducts are stable at ambient temperatures but cleave at elevated temperatures to regenerate the isocyanate.[10][11] The deblocking temperature can be modulated by the electronic nature of the phenol; electron-withdrawing substituents on the phenol ring generally lower the temperature required for deprotection.[11][12]

cluster_mech Phenol Protection of Isocyanate Isocyanate Ar-N=C=O Adduct Protected Isocyanate (Aryl Carbamate) Ar-NH-C(O)-OPh Isocyanate->Adduct + Phenol Ph-OH Phenol->Adduct + Catalyst Catalyst (e.g., DBTDL) Catalyst->Adduct Adduct->Isocyanate Deprotection Heat Heat (Δ) (e.g., 150 °C) Heat->Adduct

Caption: Reversible protection of an isocyanate using phenol.

Protocol 1A: Protection with Phenol
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq).

  • Solvent: Add anhydrous toluene (approx. 0.5 M solution).

  • Reagents: Add phenol (1.05 eq) to the solution.

  • Catalyst: Add a catalytic amount of dibutyltin dilaurate (DBTDL, ~0.1 mol%).

  • Reaction: Heat the mixture to 60-70 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by FT-IR spectroscopy, observing the disappearance of the characteristic isocyanate peak at ~2250-2270 cm⁻¹.[13]

  • Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. The product can often be isolated by precipitation upon addition of a non-polar solvent like hexanes, followed by filtration and washing. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization.

Protocol 1B: Thermal Deprotection
  • Setup: The phenol-protected isocyanate is dissolved in a high-boiling, inert solvent (e.g., diphenyl ether) or used neat in the presence of a target nucleophile (e.g., a polyol).

  • Deprotection: The mixture is heated to the specific deblocking temperature, typically in the range of 140-160 °C for unsubstituted phenol.[7][9]

  • Reaction: The regenerated isocyanate is trapped in situ by the nucleophile present in the reaction mixture. The volatile phenol by-product can be removed by distillation or under vacuum if necessary.

Strategy 2: tert-Butanol for Acid-Labile Protection

The reaction of an isocyanate with tert-butanol yields a tert-butoxycarbonyl (Boc) protected derivative. Unlike phenol-blocked adducts, Boc-protected compounds are stable to heat but are readily cleaved under acidic conditions. This provides an orthogonal deprotection strategy, which is invaluable when the substrate contains other thermally sensitive functional groups.[14]

Protocol 2A: Protection with tert-Butanol (Boc Protection)
  • Setup: In a dry flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reagents: Cool the solution to 0 °C. In a separate flask, prepare a solution of potassium tert-butoxide (1.1 eq) in anhydrous THF and add it dropwise to the isocyanate solution.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by FT-IR or TLC.

  • Work-up: Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2B: Deprotection with Trifluoroacetic Acid (TFA)
  • Setup: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).

  • Deprotection: Add trifluoroacetic acid (TFA, typically 25-50% v/v in DCM) to the solution at room temperature.[14]

  • Reaction: Stir the mixture for 1-2 hours. The deprotection proceeds via the formation of a carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine, which in the context of regenerating the isocyanate precursor logic, implies regeneration under specific subsequent steps not covered by simple amine deprotection. Editor's Note: Direct regeneration to the isocyanate from a carbamate often requires different conditions than standard amine deprotection. However, for the purpose of removing the blocking group, the acid-lability is the key principle. A more direct isocyanate regeneration might involve thermolysis of the corresponding carbamic acid salt.

  • Work-up: The solvent and excess TFA are removed under reduced pressure. The resulting salt is then neutralized to obtain the desired compound for subsequent reaction.

Strategy 3: Oximes and ε-Caprolactam for Industrial Applications

Oximes, particularly methyl ethyl ketoxime (MEKO), and lactams like ε-caprolactam are widely used in industrial applications such as coatings and adhesives to create stable, one-component systems that cure upon heating.[4][7][15] They offer a range of deblocking temperatures, allowing for process-specific formulation.

Protocol 3A: Protection with Methyl Ethyl Ketoxime (MEKO)
  • Setup: Charge a reaction vessel with this compound (1.0 eq) and a suitable anhydrous solvent (e.g., toluene or xylene).

  • Reagent: Add MEKO (1.0 eq) dropwise to the solution, maintaining the temperature below 40 °C to control the exotherm.

  • Catalyst: A catalyst such as DBTDL may be used to accelerate the reaction if necessary.

  • Reaction: Stir the mixture at 40-60 °C until FT-IR analysis confirms the complete consumption of the isocyanate group.

  • Isolation: The product, a blocked urethane, can typically be used directly as a solution or isolated by removing the solvent under vacuum.

Protocol 3B: Thermal Deprotection of MEKO and ε-Caprolactam Adducts
  • Procedure: The deprotection is analogous to that of phenol-blocked isocyanates (Protocol 1B).

  • Temperature: The mixture is heated to the required deblocking temperature.

    • MEKO: Typically deblocks in the range of 120-140 °C.[16]

    • ε-Caprolactam: Requires higher temperatures, generally 160-180 °C.[13][16]

  • Outcome: The regenerated isocyanate reacts in situ with the desired nucleophile.

Comparative Summary of Protecting Group Strategies

The choice of protecting group is a critical decision in the design of a synthetic pathway. The following table summarizes the key characteristics of the strategies discussed.

Protecting GroupReagentProtection ConditionsDeprotection ConditionsAdvantages & Disadvantages
Phenol PhenolToluene, 60-70 °C, cat. DBTDLThermal: 140-160 °C[7](+): Tunable deblocking temp. with substituted phenols.[17] (-): High deblocking temp., released phenol can be problematic.
tert-Butyl Carbamate (Boc) tert-Butanol / KOtBuTHF, 0 °C to RTAcidic: TFA/DCM[14](+): Orthogonal to thermal deprotection. Mild deprotection conditions. (-): Not stable to strong acids.
Methyl Ethyl Ketoxime (MEKO) Methyl Ethyl KetoximeToluene, 40-60 °CThermal: 120-140 °C[16](+): Widely used, moderate deblocking temp.[4] (-): Release of volatile oxime.
ε-Caprolactam ε-CaprolactamNeat or solvent, ~80 °CThermal: 160-180 °C[16](+): High thermal stability, suitable for high-temp applications.[13] (-): Very high deblocking temperature required.

Conclusion

The transient protection of the highly reactive isocyanate moiety in this compound is a crucial enabling strategy for its use in complex, multi-step organic synthesis. By converting the isocyanate to a stable carbamate or urea derivative using reagents like phenols, alcohols, oximes, or lactams, chemists can perform a wide range of transformations on other parts of the molecule without fear of unintended side reactions. The choice between thermally-labile (phenol, MEKO, caprolactam) and chemically-labile (Boc) protecting groups offers valuable orthogonality, providing the flexibility needed to navigate challenging synthetic landscapes. The protocols and data presented in this guide serve as a practical starting point for researchers in the successful application of these essential techniques.

References

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  • Blocked isocyanates - Wikipedia. Available at: [Link]

  • Dioxazolones as Masked Isocyanate Electrophiles for Global Profiling of Lysine Reactivity and Ligandability | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Masked Oxygen-Substituted Isocyanates - ChemistryViews. Available at: [Link]

  • Synthesis of Hydroxamic Acid Derivatives Using Blocked (Masked) O-Isocyanate Precursors. Organic Chemistry Portal. Available at: [Link]

  • Blocking and Deblocking of Diisocyanate to Synthesize Polyurethanes - MDPI. Available at: [Link]

  • Synthesis and studies on forward and reverse reactions of phenol-blocked polyisocyanates: an insight into blocked isocyanates - RSC Publishing. Available at: [Link]

  • Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions - Angewandte Chemie - Wiley Online Library. Available at: [Link]

  • Hindered ureas as masked isocyanates: facile carbamoylation of nucleophiles under neutral conditions - PubMed. Available at: [Link]

  • Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - RSC Publishing. Available at: [Link]

  • Original Research Article Synthesis and curing studies of blocked isocyanate based prepolymer - EnPress Journals. Available at: [Link]

  • Resins: Isocyanates, Part I: Fundamentals and Reactivity - PCI Magazine. Available at: [Link]

  • Understanding Aromatic Isocyanates: Properties, Applications, and Health Considerations. Available at: [Link]

  • Aromatic Isocyanates | Polyurethane Elastomers | Request Quote or Samples - Tri-iso. Available at: [Link]

  • Exploring Aromatic Isocyanates: Properties, Applications, and Safety - Gas-Sensing.com. Available at: [Link]

  • EP0869982B1 - Isocyanate masking procedure, use of oximes in isocyanate masking, masked isocyanates and their use in manufacture of coating materials - Google Patents.
  • Synthesis and Characterization of Reactive Blocked-Isocyanate Coupling Agents from Methyl Ethyl Ketoxime, Ethyl Cellosolve/epsilon-Caprolactam Blocked Aromatic and Aliphatic Diisocyanates | Request PDF - ResearchGate. Available at: [Link]

  • Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study | ACS Omega - ACS Publications. Available at: [Link]

  • 2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Chemical reactivity of the protected isocyanate (PI) slide coating, forming urea and carbamate linkages. - ResearchGate. Available at: [Link]

  • Polymerization of Blocked Isocyanate Functional Polymer Surfaces and Post-Polymerization Modification By Thiol-Isocyanate Reacti - The Aquila Digital Community. Available at: [Link]

  • Blocked Isocyanates | Sealants | Request Quote or Samples - Tri-iso. Available at: [Link]

  • Alcohol Protecting Groups. Available at: [Link]

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  • Amine Protection and Deprotection - Master Organic Chemistry. Available at: [Link]

  • US20050020766A1 - Color stability of isocyanates - Google Patents.
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  • Deblocking temperatures of blocked isocyanates | Download Table - ResearchGate. Available at: [Link]

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Catalyst Selection and Protocol Optimization for the Sonogashira Coupling of 1-Bromo-3-isocyanato-2-methyl-benzene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp-hybridized centers.[1][2] This application note provides a specialized guide for the successful coupling of 1-Bromo-3-isocyanato-2-methyl-benzene, a substrate presenting a unique combination of steric hindrance and functional group sensitivity. We will dissect the critical parameters for catalyst and condition selection, offering field-proven insights and detailed, validated protocols to navigate the challenges posed by this molecule. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot effectively.

Introduction: Deconstructing the Challenge

The Sonogashira coupling is invaluable for synthesizing complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[3][4] The target substrate, this compound, presents a trifecta of synthetic hurdles that demand a carefully considered approach:

  • Aryl Bromide Reactivity: Aryl bromides are moderately reactive in the Sonogashira reaction, generally requiring more forcing conditions than their iodide counterparts. The oxidative addition of palladium to the C-Br bond is often the rate-limiting step.[3][5]

  • Steric Hindrance: The ortho-methyl group poses significant steric bulk adjacent to the reaction center. This physically impedes the approach of the palladium catalyst, potentially slowing or completely inhibiting the critical oxidative addition step.[6][7]

  • Isocyanate Functionality: The isocyanate group (-N=C=O) is highly electrophilic and susceptible to reaction with nucleophiles. This precludes the use of standard amine bases (e.g., triethylamine, diethylamine), which are commonly employed in Sonogashira protocols, as they would lead to unwanted side products like ureas. Furthermore, the isocyanate is sensitive to water, mandating strictly anhydrous conditions.

A successful protocol hinges on a catalyst system robust enough to overcome the steric barrier while operating under conditions mild enough to preserve the delicate isocyanate group.

Guiding Principles for Catalyst and Condition Selection

A rational approach to catalyst selection requires understanding the role of each component in the catalytic cycle. For this specific substrate, the interplay between the palladium source, its ligand, the base, and the potential copper co-catalyst is paramount.

The Palladium Catalyst and the Ligand: A Synergistic Duo

The palladium catalyst is the engine of the Sonogashira reaction. The catalytic cycle, illustrated below, involves the sequential steps of oxidative addition, transmetalation, and reductive elimination.[8]

Sonogashira_Cycle Figure 1: The Sonogashira Catalytic Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl  Ar-X Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)-C≡CR(L)₂ Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0  Regeneration Product Ar-C≡CR (Product) RedElim->Product CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuX->Cu_Acetylide  + H-C≡CR  + Base Alkyne H-C≡CR Base Base Cu_Acetylide->Transmetalation  To Pd Cycle

Caption: Figure 1: The Sonogashira Catalytic Cycle. A diagram illustrating the interconnected palladium and copper cycles.

For the sterically encumbered this compound, the oxidative addition step is the bottleneck. Standard phosphine ligands like triphenylphosphine (PPh₃) are often insufficient. The solution lies in using bulky, electron-rich monophosphine ligands .[8][9]

  • Mechanism of Action: These ligands promote the formation of a highly reactive, monoligated L-Pd(0) intermediate. This smaller catalytic species has a reduced steric profile, enabling it to more easily access the crowded C-Br bond.[10] The electron-donating nature of the ligand also increases the electron density on the palladium center, further accelerating the oxidative addition.

  • Recommended Ligands:

    • Tri-tert-butylphosphine (P(t-Bu)₃): A highly effective and commonly used ligand for challenging couplings.[11]

    • Buchwald-type biaryl phosphines (e.g., XPhos, SPhos): These offer a robust combination of steric bulk and electron-donating properties, showing exceptional activity for hindered substrates.[9]

Base Selection: Protecting the Isocyanate

The base is critical for deprotonating the terminal alkyne to form the reactive acetylide species.[12] As noted, the isocyanate group's reactivity prohibits the use of amine bases. The ideal base must be non-nucleophilic yet strong enough to deprotonate the alkyne.

  • Recommended Bases:

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Cesium carbonate is particularly effective due to its high solubility in many organic solvents and the beneficial "cesium effect," which can accelerate cross-coupling reactions. Potassium carbonate is a more economical, albeit often less reactive, alternative.[3]

    • Inorganic Phosphates (K₃PO₄): A strong, non-nucleophilic base that is effective in many palladium-catalyzed reactions.

The Copper Question: To Use or Not to Use?

The role of the copper(I) co-catalyst is to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[3][13] This generally increases the reaction rate. However, copper also promotes the primary side reaction: the oxidative homocoupling of the alkyne to form a diyne (Glaser coupling).[3][6]

  • Copper-Catalyzed Approach: Can be faster, but requires rigorous exclusion of oxygen via thorough degassing of all reagents and solvents and maintaining a strict inert atmosphere (argon or nitrogen).[1]

  • Copper-Free Approach: This is often the preferred method for complex or sensitive substrates.[4][11] It completely avoids the risk of Glaser homocoupling, simplifying purification. While potentially slower, the use of highly active palladium/ligand systems often compensates for the absence of copper.[11]

The decision-making process for selecting the optimal conditions can be visualized as follows:

Decision_Workflow Figure 2: Decision Workflow for Condition Selection Start Substrate: This compound Q_Sterics Is substrate sterically hindered? Start->Q_Sterics A_Sterics_Yes Yes (ortho-methyl) Rec_Ligand Use bulky, electron-rich phosphine ligands: P(t-Bu)₃, XPhos, SPhos Q_Sterics->Rec_Ligand  Yes Q_Func_Group Are there sensitive functional groups? Rec_Ligand->Q_Func_Group A_Func_Group_Yes Yes (Isocyanate) Rec_Base Use non-nucleophilic inorganic base: Cs₂CO₃ or K₃PO₄ Rec_Solvent Use anhydrous solvent: Dioxane, Toluene, or THF Rec_Base->Rec_Solvent Q_Side_Reaction Is alkyne homocoupling a major concern? Rec_Solvent->Q_Side_Reaction Rec_Cu_Free Recommended Path: Copper-Free Protocol Q_Side_Reaction->Rec_Cu_Free  Yes Rec_Cu Alternative Path: Pd/Cu Protocol (Requires strict O₂ exclusion) Q_Side_Reaction->Rec_Cu  No / Manageable Q_Func_group Q_Func_group Q_Func_group->Rec_Base  Yes

Sources

Application Notes and Protocols for Late-Stage Functionalization of Drug Candidates with 1-Bromo-3-isocyanato-2-methyl-benzene

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Late-stage functionalization (LSF) has emerged as a powerful strategy in modern drug discovery, enabling the diversification of complex molecules at a late step in their synthesis to refine biological activity, improve pharmacokinetic properties, and explore structure-activity relationships (SAR).[1][2][3] This guide provides a detailed technical overview and practical protocols for the application of 1-Bromo-3-isocyanato-2-methyl-benzene in the late-stage functionalization of drug candidates. The introduction of a substituted urea linkage can significantly impact a molecule's properties due to the urea moiety's ability to form strong hydrogen bonds with biological targets.[4] We will delve into the reactivity of this specific isocyanate, the strategic implications of its substitution pattern, and provide step-by-step protocols for its use in modifying amine-containing drug candidates.

Introduction: The Strategic Value of Late-Stage Urea Formation

The urea functional group is a cornerstone in medicinal chemistry, present in numerous approved drugs due to its unique physicochemical properties.[5][6] It acts as a rigid and planar hydrogen bond donor-acceptor unit, facilitating strong and specific interactions with protein targets.[5][4] The late-stage introduction of a urea moiety can:

  • Enhance Potency and Selectivity: By forming key hydrogen bonds in a target's active site.

  • Modulate Physicochemical Properties: The introduction of a substituted aryl urea can impact solubility, lipophilicity, and metabolic stability.

  • Explore New SAR Vectors: Rapidly generate a library of analogues with diverse substitution patterns to probe new areas of chemical space.

Isocyanates are highly efficient reagents for this transformation, reacting readily with primary and secondary amines to form ureas, often under mild conditions and with high yields.[5]

Profile of this compound

The subject of this guide, this compound, offers a unique combination of substituents that can be strategically leveraged in drug design.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₆BrNOPubChem
Molecular Weight 212.04 g/mol PubChem
Appearance Solid (predicted)---
Reactivity Moisture sensitiveGeneral Isocyanate Chemistry
The Influence of Substituents

The bromine and methyl groups on the phenyl ring are not mere spectators; they play a crucial role in modulating the reactivity of the isocyanate and the properties of the final urea product.

  • 2-Methyl Group: The ortho-methyl group introduces steric hindrance around the isocyanate. This can be advantageous in controlling reactivity and may lead to selective reactions with less hindered amines. Electronically, the methyl group is weakly activating, which can slightly modulate the electrophilicity of the isocyanate carbon.

  • 3-Bromo Group: The meta-bromo substituent is an electron-withdrawing group, which increases the electrophilicity of the isocyanate, potentially leading to faster reaction rates. Furthermore, the introduction of a bromine atom can be a strategic choice in drug design. The "heavy atom effect" of bromine can be exploited in areas like photodynamic therapy, and bromine can form halogen bonds, which are increasingly recognized as important drug-target interactions.[7][8][9] Bromination can also be used to block sites of metabolism.[7]

Safety and Handling of Isocyanates

Isocyanates are reactive compounds and require careful handling to minimize exposure risks.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE): This includes chemical-resistant gloves (nitrile or neoprene are generally recommended), safety goggles, and a lab coat.[2]

  • Avoid inhalation of vapors and contact with skin and eyes. Isocyanates are potent respiratory sensitizers.

  • Handle as a moisture-sensitive reagent. Store under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

  • Quenching and Waste Disposal: Unused isocyanate and reaction waste should be quenched by slow addition to a solution of an alcohol (e.g., isopropanol) and a base (e.g., aqueous ammonia) to convert it to a less reactive carbamate or urea.

Experimental Protocols

The following protocols are generalized for the late-stage functionalization of an amine-containing drug candidate with an aryl isocyanate like this compound. Optimization may be required for specific substrates.

General Protocol for the Synthesis of a Disubstituted Urea

This protocol is suitable for the reaction of a primary or secondary amine with this compound.

Diagram of the General Reaction:

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product Drug-NHR Drug Candidate with Amine (R-NHR') Solvent Anhydrous Solvent (e.g., THF, DCM, DMF) Drug-NHR->Solvent Isocyanate 1-Bromo-3-isocyanato- 2-methyl-benzene Isocyanate->Solvent Urea Functionalized Drug Candidate (Urea Derivative) Solvent->Urea Stir at RT

Caption: General workflow for urea synthesis.

Materials:

  • Amine-containing drug candidate (1.0 eq)

  • This compound (1.05 - 1.2 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or N,N-Dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine-containing drug candidate in the chosen anhydrous solvent (concentration typically 0.1 - 0.5 M).

  • Reagent Addition: To the stirred solution, add this compound either as a solid in one portion or as a solution in the same anhydrous solvent, dropwise at room temperature. Rationale: The slight excess of the isocyanate ensures complete consumption of the valuable drug candidate. Dropwise addition can be used to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-12 hours). Rationale: Monitoring prevents over-reaction and confirms the formation of the desired product.

  • Work-up:

    • If the product precipitates from the reaction mixture, it can be isolated by filtration, washed with a small amount of cold solvent, and dried.

    • If the product is soluble, concentrate the reaction mixture under reduced pressure. The crude residue can then be purified.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, DCM/methanol). Rationale: Purification is essential to remove any unreacted isocyanate and potential side products, such as the symmetric urea formed from the reaction of the isocyanate with trace water.

Protocol Optimization Decision Tree

If the reaction is sluggish or incomplete, consider the following optimization strategies.

G Start Reaction Incomplete? IncreaseTemp Gently heat the reaction (e.g., 40-60 °C) Start->IncreaseTemp CheckPurity Check purity of isocyanate and solvent Start->CheckPurity AddCatalyst Add a catalytic amount of a non-nucleophilic base (e.g., DIPEA, Et3N) Start->AddCatalyst ChangeSolvent Switch to a more polar aprotic solvent (e.g., from DCM to DMF) Start->ChangeSolvent Success Reaction Complete IncreaseTemp->Success CheckPurity->Success AddCatalyst->Success ChangeSolvent->Success

Caption: Decision tree for reaction optimization.

Mechanistic Considerations

The formation of a urea from an isocyanate and an amine is a nucleophilic addition reaction. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the isocyanate.

Reaction Mechanism Diagram:

G Amine R-NHR' Isocyanate Ar-N=C=O Amine->Isocyanate Nucleophilic Attack Intermediate [Intermediate Zwitterion] Isocyanate->Intermediate Urea Ar-NH-C(=O)-NRR' Intermediate->Urea Proton Transfer

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions of 1-Bromo-3-isocyanato-2-methyl-benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electronically complex substrate, 1-Bromo-3-isocyanato-2-methyl-benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this specific transformation, aiming to maximize both yield and purity.

The content herein is structured to provide not just procedural steps, but also the underlying scientific rationale for each recommendation. We will delve into common pitfalls and offer data-driven solutions to troubleshoot your experiments effectively.

Understanding the Challenges with this compound

The Suzuki-Miyaura coupling of this compound presents a unique set of challenges stemming from the electronic and steric properties of the substituents on the aromatic ring.

  • Steric Hindrance: The methyl group at the ortho-position to the bromine atom can sterically hinder the approach of the palladium catalyst, potentially slowing down the rate-determining oxidative addition step of the catalytic cycle.[1][2]

  • Electron-Withdrawing Isocyanate Group: The isocyanate group (-NCO) is a strong electron-withdrawing group. While electron-withdrawing groups on the aryl halide can facilitate oxidative addition, they can also influence other steps in the catalytic cycle and the overall stability of the starting material and product.[3][4]

  • Reactive Isocyanate Functionality: The isocyanate group is highly reactive towards nucleophiles, including water and hydroxide ions, which are often present in Suzuki reaction conditions (e.g., from the base or solvent).[5] This can lead to unwanted side reactions and decomposition of the starting material or product.

Frequently Asked Questions (FAQs)

Q1: I am observing very low to no conversion of my starting material. What are the likely causes?

Several factors can contribute to low conversion in this specific Suzuki reaction. A systematic approach to troubleshooting is crucial.

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is paramount, especially with a sterically hindered substrate. Standard catalysts like Pd(PPh₃)₄ may not be effective. Consider using more specialized ligands designed for challenging couplings. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can often overcome steric hindrance and promote efficient catalysis.[6][7]

  • Base Selection: The base plays a critical role in the transmetalation step by activating the boronic acid.[8][9][10] For a substrate with a sensitive isocyanate group, a non-nucleophilic, moderately strong base is often preferred to minimize side reactions. Carbonates (e.g., Cs₂CO₃, K₂CO₃) or phosphates (e.g., K₃PO₄) are generally good starting points.[11][12] Stronger bases like hydroxides or alkoxides could lead to hydrolysis of the isocyanate group.

  • Solvent Choice: The solvent must be inert to the isocyanate group and capable of solubilizing all reaction components. Anhydrous, aprotic solvents like dioxane, THF, or toluene are commonly used.[13] The presence of water should be carefully controlled. While some water can be beneficial in Suzuki reactions, excess water can lead to isocyanate hydrolysis and protodeboronation of the boronic acid.[11][14]

  • Reaction Temperature: Insufficient temperature may result in a sluggish reaction. However, excessive heat can lead to catalyst decomposition and increased side reactions. A typical starting point for Suzuki couplings is 80-100°C.[12] Optimization of the temperature is often necessary.

Q2: My reaction shows good conversion, but the desired product is impure, with several side products. What are these impurities and how can I minimize them?

Common side products in Suzuki reactions include homocoupled products, dehalogenated starting material, and products from reactions involving the isocyanate group.[15][16]

  • Homocoupling: This occurs when two molecules of the boronic acid couple together or two molecules of the aryl halide couple. It is often exacerbated by the presence of oxygen.[13] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).

  • Dehalogenation (Protodebromination): This results in the replacement of the bromine atom with a hydrogen atom. It can occur if there is a source of hydride in the reaction mixture.[17] Using high-purity, anhydrous solvents and reagents can help minimize this side reaction.

  • Isocyanate-Related Side Products: The isocyanate group can react with water to form an unstable carbamic acid, which can then decompose to an amine. This amine can then react with another molecule of the isocyanate to form a urea byproduct. To mitigate this, ensure strictly anhydrous conditions.[5][18]

Q3: How do I choose the optimal catalyst system for this sterically hindered substrate?

For sterically hindered aryl bromides, catalyst systems that are both highly active and can operate under relatively mild conditions are preferred.

Catalyst/Ligand CombinationRationale
Pd(OAc)₂ with Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) These ligands are bulky and electron-rich, which facilitates both the oxidative addition and reductive elimination steps.[19] They are well-suited for sterically demanding couplings.
Pd₂(dba)₃ with bulky phosphine ligands (e.g., P(t-Bu)₃, PCy₃) Trialkylphosphine ligands are highly electron-donating and can be effective for challenging substrates.[20]
Palladacycle precatalysts These are often more stable than other Pd(0) sources and can provide high turnover numbers.[19]
Pd-PEPPSI-IPr This N-heterocyclic carbene (NHC) based catalyst is known for its high stability and activity, particularly with less reactive aryl chlorides, but can also be effective for hindered bromides.[21]
Q4: What is the best way to purify the final product, especially if it co-elutes with the starting material?

Purification can be challenging due to the similar polarities of the starting material and the desired biphenyl product.

  • Column Chromatography: If co-elution is an issue, experimenting with different solvent systems is the first step. A less polar solvent system might improve separation.[22] Sometimes, switching the stationary phase (e.g., from silica gel to alumina) can be effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Acid/Base Extraction: If unwanted byproducts with acidic or basic functionalities are present (e.g., the amine from isocyanate hydrolysis), an aqueous acid or base wash during the workup can help remove them.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst or insufficient catalyst loading. 2. Inappropriate ligand for the sterically hindered substrate. 3. Incorrect base or insufficient amount. 4. Low reaction temperature. 5. Poor quality of boronic acid.1. Use a fresh palladium source. Increase catalyst loading incrementally (e.g., from 1 mol% to 3 mol%). 2. Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos, P(t-Bu)₃). 3. Try a different base (e.g., Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered and dry. Use at least 2-3 equivalents.[12] 4. Gradually increase the reaction temperature in 10°C increments. 5. Use fresh, high-purity boronic acid or consider using a more stable boronic ester derivative (e.g., a pinacol ester).[14]
Significant Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Use of a Pd(II) precatalyst without a proper reducing agent.1. Ensure thorough degassing of the solvent and reaction mixture. Maintain a positive pressure of an inert gas.[17] 2. If using a Pd(II) source like Pd(OAc)₂, the phosphine ligand often acts as the reductant. Ensure sufficient ligand is present.
Formation of Dehalogenated Byproduct 1. Hydride source in the reaction mixture (e.g., from solvent or base).1. Use anhydrous solvents and dry reagents. Avoid bases that can act as hydride donors.
Product Decomposition (Loss of Isocyanate Group) 1. Presence of water or other nucleophiles. 2. High reaction temperature.1. Use rigorously dried solvents and reagents. Consider using a desiccant in the reaction setup. 2. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Difficulty in Product Purification 1. Similar polarity of product and starting material/byproducts.1. Optimize column chromatography conditions (try different solvent systems or stationary phases).[22] 2. Attempt recrystallization. 3. If applicable, use acid/base washes during workup to remove certain impurities.

Experimental Protocols

Protocol 1: Standard Suzuki Coupling Conditions

This protocol serves as a good starting point for optimization.

  • To a dry reaction flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add the anhydrous solvent (e.g., Dioxane/H₂O 4:1, or Toluene).

  • Degas the mixture by bubbling Argon or Nitrogen through it for 15-30 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand if required.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[21]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Optimized Conditions for Sterically Hindered Substrate

This protocol incorporates modifications to address the specific challenges of the substrate.

  • To a flame-dried reaction flask under Argon, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and finely powdered, anhydrous Cs₂CO₃ (2.5 eq).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and a bulky phosphine ligand (e.g., SPhos, 3.3 mol%).

  • Add anhydrous, degassed Toluene or Dioxane.

  • Heat the reaction to 100 °C and monitor closely.

  • Follow the workup and purification steps outlined in Protocol 1.

Visualizing the Process

Suzuki Catalytic Cycle

Suzuki_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition (Ar-X) Ar-Pd(II)(OR)Ln Ar-Pd(II)(OR)Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)(OR)Ln Ligand Exchange (Base) Ar-Pd(II)(Ar')Ln Ar-Pd(II)(Ar')Ln Ar-Pd(II)(OR)Ln->Ar-Pd(II)(Ar')Ln Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')Ln->Pd(0)Ln Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[19][23]

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Purity Issue check_conversion Check Conversion by TLC/GC-MS start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes good_conversion Good Conversion, Low Purity check_conversion->good_conversion No optimize_catalyst Optimize Catalyst/Ligand low_conversion->optimize_catalyst check_side_products Identify Side Products good_conversion->check_side_products optimize_base Optimize Base/Solvent optimize_catalyst->optimize_base optimize_temp Optimize Temperature optimize_base->optimize_temp homocoupling Homocoupling? check_side_products->homocoupling Yes dehalogenation Dehalogenation? check_side_products->dehalogenation Yes isocyanate_reaction Isocyanate Reaction? check_side_products->isocyanate_reaction Yes degas Improve Degassing homocoupling->degas anhydrous Use Anhydrous Conditions dehalogenation->anhydrous isocyanate_reaction->anhydrous

Caption: A logical workflow for troubleshooting common issues.

References

Sources

Common side reactions and byproducts in reactions of 1-Bromo-3-isocyanato-2-methyl-benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Bromo-3-isocyanato-2-methyl-benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile bifunctional molecule. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you anticipate and mitigate common side reactions and byproducts, ensuring the success of your experiments.

Introduction: Understanding the Reactivity Landscape

This compound is a valuable building block in organic synthesis, featuring two distinct reactive sites: a highly electrophilic isocyanate group and an aryl bromide amenable to cross-coupling reactions. The presence of a methyl group ortho to both functionalities introduces significant steric hindrance, which profoundly influences the molecule's reactivity and can lead to specific side reactions. This guide will dissect these challenges and provide actionable solutions.

The primary reactive centers are:

  • Isocyanate Group (-N=C=O): Prone to nucleophilic attack, making it highly susceptible to hydrolysis, and reactions with alcohols, and amines. It can also undergo self-condensation to form dimers and trimers.

  • Aryl Bromide (-Br): A key functional group for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, to form new carbon-carbon and carbon-nitrogen bonds.

The interplay between these two groups, governed by both electronic and steric effects, dictates the chemoselectivity of reactions and the potential for byproduct formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound.

Isocyanate-Related Side Reactions

Question 1: My reaction is consuming the starting material, but I'm not getting my desired urea/urethane product. Instead, I'm isolating a white, insoluble solid. What is it and how can I avoid it?

Answer: You are likely observing the formation of an insoluble urea byproduct, N,N'-bis(2-bromo-6-methylphenyl)urea, resulting from the hydrolysis of the isocyanate. The isocyanate group is highly sensitive to moisture.[1] Even trace amounts of water in your reaction solvent or on your glassware can lead to this side reaction. The initially formed carbamic acid is unstable and decarboxylates to form 2-bromo-6-methylaniline, which is highly reactive and immediately reacts with another molecule of the starting isocyanate to form the symmetrical urea.

Troubleshooting Steps:

  • Rigorous Anhydrous Conditions: Ensure all solvents are freshly distilled and dried over appropriate drying agents (e.g., molecular sieves). All glassware should be oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).

  • Inert Atmosphere: Conduct your reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.

  • Amine Addition: If you are performing a reaction with an amine to form a urea, ensure the amine is also dry. Consider adding the isocyanate solution dropwise to the amine solution to maintain a low concentration of the isocyanate and favor the desired reaction over hydrolysis.

Question 2: I'm observing a significant amount of a high molecular weight byproduct that is difficult to characterize and remove. What could it be?

Answer: This could be the isocyanurate trimer, 1,3,5-tris(2-bromo-6-methylphenyl)isocyanurate, or the uretdione dimer. Isocyanates can self-condense, particularly in the presence of certain catalysts (e.g., bases, phosphines) or at elevated temperatures.[2] The steric hindrance from the ortho-methyl group might slightly disfavor trimerization, but it can still occur.

Troubleshooting Steps:

  • Temperature Control: Maintain the lowest possible reaction temperature that allows for the desired transformation to proceed at a reasonable rate.

  • Catalyst Choice: Be mindful of the catalysts used. If your desired reaction requires a basic catalyst, consider using a non-nucleophilic, sterically hindered base to minimize its interaction with the isocyanate group.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor self-condensation.

Diagram of Isocyanate Side Reactions:

isocyanate_side_reactions start 1-Bromo-3-isocyanato- 2-methyl-benzene hydrolysis Hydrolysis (H₂O) start->hydrolysis + H₂O self_condensation Self-Condensation (Base or Heat) start->self_condensation amine_intermediate 2-Bromo-6-methylaniline (Unstable Intermediate) hydrolysis->amine_intermediate - CO₂ urea N,N'-bis(2-bromo-6-methylphenyl)urea (Insoluble Byproduct) amine_intermediate->urea + Starting Material trimer Isocyanurate Trimer self_condensation->trimer

Caption: Common side reactions of the isocyanate group.

Aryl Bromide-Related Side Reactions (Cross-Coupling)

Question 3: I'm attempting a Suzuki-Miyaura coupling, but I'm getting low yields of the desired biaryl product and a significant amount of homocoupled boronic acid and debrominated starting material. What's going wrong?

Answer: Low yields in Suzuki-Miyaura coupling of sterically hindered substrates like this compound are common. The ortho-methyl group hinders the oxidative addition of the palladium catalyst to the C-Br bond. Homocoupling of the boronic acid and protodebromination are common side reactions under these conditions. The choice of ligand, base, and solvent is critical for success.

Troubleshooting Steps:

  • Ligand Selection: For sterically hindered aryl bromides, bulky, electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination. Ligands such as SPhos, XPhos, or RuPhos are good starting points.[3][4]

  • Base Selection: The choice of base is crucial. While strong bases like NaOt-Bu are often used, they can also promote side reactions. Weaker bases like K₃PO₄ or Cs₂CO₃ in the presence of water can be effective and are less likely to interfere with the isocyanate group.[5][6]

  • Solvent System: Aprotic polar solvents like dioxane or THF, often with a small amount of water, are commonly used. The water can help to solubilize the base and facilitate the transmetalation step.

  • Degassing: Thoroughly degas all solvents and reagents to remove oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid.

Table 1: Ligand and Base Effects on Suzuki-Miyaura Coupling of ortho-Substituted Aryl Bromides

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Common ByproductsReference
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100HighLow[7]
Pd₂(dba)₃ / XPhosK₃PO₄Toluene110HighLow[8]
[Pd(cinnamyl)Cl]₂ / JosiPhosCs₂CO₃Toluene80Moderate to HighLow[9]
Pd(PPh₃)₄Na₂CO₃DME/H₂O90Low to ModerateHomocoupling, Protodebromination[10]

Question 4: I'm trying to perform a Buchwald-Hartwig amination, but the reaction is sluggish and gives a complex mixture of products. Is the isocyanate group interfering with the catalyst?

Answer: Yes, the isocyanate group can potentially coordinate to the palladium catalyst, leading to catalyst inhibition. Additionally, the amine nucleophile can react with the isocyanate group of the starting material or product, leading to undesired urea formation. Chemoselectivity is a major challenge in this case.

Troubleshooting Steps:

  • Protecting the Isocyanate: If feasible, consider a temporary protection strategy for the isocyanate group. However, this adds extra steps to your synthesis.

  • Careful Selection of Reaction Conditions: Use a catalyst system that is highly active at lower temperatures to minimize the reaction between the amine and the isocyanate. Bulky biarylphosphine ligands are often effective.[11]

  • Order of Addition: Adding the aryl bromide slowly to a mixture of the amine, base, and catalyst may help to favor the desired C-N bond formation over the reaction of the amine with the isocyanate.

  • Base Selection: A non-nucleophilic, sterically hindered base is preferred to minimize side reactions with the isocyanate.

Diagram of Cross-Coupling Challenges:

cross_coupling_challenges cluster_suzuki Suzuki-Miyaura Issues cluster_buchwald Buchwald-Hartwig Issues start 1-Bromo-3-isocyanato- 2-methyl-benzene suzuki Suzuki-Miyaura Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald low_yield Low Yield suzuki->low_yield homocoupling Homocoupling suzuki->homocoupling dehalogenation Protodebromination suzuki->dehalogenation catalyst_inhibition Catalyst Inhibition (Isocyanate Coordination) buchwald->catalyst_inhibition urea_formation Urea Formation (Amine + Isocyanate) buchwald->urea_formation

Caption: Key challenges in cross-coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Urea Derivative

This protocol describes a general method for the reaction of this compound with a primary or secondary amine under anhydrous conditions to minimize hydrolysis.

  • Preparation: Oven-dry all glassware overnight and assemble under a stream of inert gas (N₂ or Ar).

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Dissolve this compound (1.05 eq.) in a separate flask with anhydrous solvent and add it dropwise to the amine solution over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Preparation: To a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).

  • Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) and add them to the Schlenk flask.

  • Solvent Addition and Degassing: Add the degassed solvent system (e.g., dioxane/water 4:1). Subject the mixture to three cycles of vacuum/backfill with an inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Identification of Byproducts

The following table provides typical spectroscopic data for the starting material and its common byproducts to aid in their identification.

Table 2: Spectroscopic Data for this compound and Potential Byproducts

CompoundKey IR Peaks (cm⁻¹)Key ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
This compound ~2270 (s, -N=C=O)Aromatic protons, methyl singlet (~2.4 ppm)Aromatic carbons, isocyanate carbon (~135 ppm)
N,N'-bis(2-bromo-6-methylphenyl)urea ~3300 (br, N-H), ~1640 (s, C=O)Aromatic protons, methyl singlet, broad N-H singletAromatic carbons, urea carbonyl (~155 ppm)
1,3,5-tris(2-bromo-6-methylphenyl)isocyanurate ~1700 (s, C=O of isocyanurate)Aromatic protons, methyl singletAromatic carbons, isocyanurate carbonyl (~148 ppm)

Note: Specific chemical shifts may vary depending on the solvent and instrument used.

Purification Strategies

The choice of purification method will depend on the physical properties of the desired product and the byproducts.

  • Flash Column Chromatography: This is a versatile method for separating the desired product from most side products. A gradient of hexanes and ethyl acetate is often a good starting point for elution from a silica gel column.

  • Recrystallization: If the desired product is a solid, recrystallization can be a highly effective method for purification, especially for removing small amounts of impurities.

  • Washing: In cases where the primary byproduct is the insoluble N,N'-bis(2-bromo-6-methylphenyl)urea, it can often be removed by simple filtration of the reaction mixture.

Conclusion

Successfully employing this compound in organic synthesis requires a thorough understanding of its dual reactivity and the steric influence of the ortho-methyl group. By anticipating and mitigating the common side reactions detailed in this guide—namely isocyanate hydrolysis and self-condensation, and challenges in cross-coupling reactions—researchers can significantly improve reaction outcomes. Careful control of reaction conditions, including the rigorous exclusion of moisture, appropriate selection of catalysts and reagents, and diligent reaction monitoring, are paramount to achieving high yields and purity.

References

  • C. Loup, T. T. T. Nguyen, L. Ackermann, Chem. Eur. J.2022, 28, e202200832.
  • C. A. Parrish, S. L. Buchwald, J. Org. Chem.2001, 66, 2498-2500.
  • The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

  • Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate - PMC - NIH. (URL: [Link])

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Various Aryl Halides Using ortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)-alkylphosphanes under Microwave Heating | Semantic Scholar. (URL: [Link])

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchGate. (URL: [Link])

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (URL: [Link])

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization - PMC. (URL: [Link])

  • Mechanism for the divergent cross-coupling of aryl bromide with... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • The yield versus time for Suzuki–Miyaura coupling reaction of... - ResearchGate. (URL: [Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach - PMC - NIH. (URL: [Link])

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. (URL: [Link])

  • Modification of the synthesis of N,N′-bis(2-hydroxyethyl)urea and N,N′-bis(2-hydroxypropyl)urea | Request PDF - ResearchGate. (URL: [Link])

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

  • Recent Advances of Pd/C-Catalyzed Reactions - MDPI. (URL: [Link])

  • A catalyst-free cross-coupling of isocyanates and triarylboranes for secondary amide synthesis - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • Synthesis, molecular structure and urease inhibitory activity of novel bis-Schiff bases of benzyl phenyl ketone: A combined theoretical and experimental approach - NIH. (URL: [Link])

  • Nucleoside Modification Using Buchwald-Hartwig Amination Reactions | Request PDF - ResearchGate. (URL: [Link])

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC - NIH. (URL: [Link])

  • Scope and mechanistic investigations of Pd-catalyzed coupling/cyclizations and cycloisomerizations of allenyl malonates - PMC - PubMed Central. (URL: [Link])

  • Visible-light-promoted cross-coupling of aryl/heteroaryl bromides with isocyanides - ResearchGate. (URL: [Link])

  • Highly selective palladium–benzothiazole carbene-catalyzed allylation of active methylene compounds under neutral conditions - ResearchGate. (URL: [Link])

  • Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes - Soft Matter (RSC Publishing). (URL: [Link])

  • Three-Component Visible-Light-Induced Palladium-Catalyzed 1,2-Alkyl Carbamoylation/Cyanation of Alkenes. (URL: [Link])

  • Substituted arene synthesis by alkenylation, arylation or C-C coupling - Organic Chemistry Portal. (URL: [Link])

  • The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education. (URL: [Link])

  • Synthesis of 2,4-hexadiyn-1,6-bis(ethylurea) and its polymerization - ResearchGate. (URL: [Link])

  • Synthesis, FT-IR and NMR characterization of new 1,3-bis(2-(2- hydroxyphenylaminomethyl)phenoxymethyl)-2,4,6-tri-methylbenzene - Academia.edu. (URL: [Link])

  • Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere - Chemical Communications (RSC Publishing). (URL: [Link])

  • mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])

  • Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance. (URL: [Link])

  • 1,3,5-Tris(bromo-meth-yl)-2,4,6-trimeth-oxy-benzene - PubMed. (URL: [Link])

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Technical Support Center: Purification of 1-Bromo-3-isocyanato-2-methyl-benzene Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for navigating the complexities of purifying reaction products derived from 1-Bromo-3-isocyanato-2-methyl-benzene. As a substituted aromatic isocyanate, this reagent is a valuable building block in medicinal chemistry and materials science. However, the high reactivity of the isocyanate functional group (-N=C=O) presents unique challenges in product isolation and purification. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights and troubleshooting strategies to ensure the successful purification of your target compounds. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions during your experiments.

Critical Safety Precautions: Handling Isocyanates

Before any experimental work, it is imperative to understand the hazards associated with isocyanates. They are potent respiratory and skin sensitizers.[1] Once sensitization occurs, exposure to even minute quantities can trigger severe asthmatic reactions.[1]

  • Engineering Controls: Always handle this compound and its reaction mixtures in a certified chemical fume hood with robust ventilation.[2]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene are preferable to latex), a lab coat, and full-coverage safety goggles or a face shield.[3][4]

  • Respiratory Protection: For operations with a high risk of aerosol generation (e.g., handling powders, concentrating solutions), an air-purifying respirator with an organic vapor cartridge may be necessary.

  • Decontamination: Have a decontamination solution ready. A 5% solution of sodium carbonate or a specialized commercial decontamination solution can be used to neutralize spills.[5]

Understanding Potential Impurities: The Chemistry of Side Reactions

The primary challenge in purifying these reaction products stems from the electrophilicity of the isocyanate group. Understanding the common side reactions is the first step toward designing an effective purification strategy.

  • Urea Formation: The most common byproduct. Unreacted isocyanate reacts with trace amounts of water (from solvents, reagents, or air) to form an unstable carbamic acid, which decarboxylates to a primary amine. This amine is highly nucleophilic and rapidly reacts with another molecule of isocyanate to form a highly insoluble N,N'-disubstituted urea.[6]

  • Carbamate (Urethane) Formation: If your reaction solvent is an alcohol (e.g., methanol, ethanol), or if you use an alcohol to quench the reaction, the corresponding carbamate will be formed. This is often a deliberate strategy to cap unreacted isocyanate.[6][7]

  • Trimerization: In the presence of certain catalysts (bases, heat), isocyanates can trimerize to form highly stable, six-membered isocyanurate rings. These are often difficult to separate from the desired product.

  • Unreacted Starting Materials: Incomplete reactions will leave residual this compound or the nucleophile you are reacting it with.

main 1-Bromo-3-isocyanato- 2-methyl-benzene (Ar-NCO) amine Intermediate Amine (Ar-NH₂) main->amine + H₂O - CO₂ product Desired Product (e.g., Carbamate, Urea) main->product + Desired Nucleophile trimer Isocyanurate Trimer main->trimer Heat / Catalyst h2o H₂O (Trace Water) urea Symmetrical Urea Byproduct (Ar-NH-CO-NH-Ar) amine->urea + Ar-NCO nucleophile Desired Nucleophile (e.g., R-OH, R-NH₂)

Caption: Common impurity formation pathways from the isocyanate starting material.

General Purification Workflow & Strategy Selection

A logical workflow is essential for efficiently isolating the target compound. The physical properties of your product (solid vs. oil, thermal stability) will dictate the optimal path.

start_node start_node process_node process_node decision_node decision_node end_node end_node alt_end_node alt_end_node start Crude Reaction Mixture quench Quench Excess Isocyanate (e.g., with Methanol) start->quench workup Aqueous Workup / Extraction quench->workup is_solid Is Product a Solid? workup->is_solid is_volatile Is Product Thermally Stable & Volatile? is_solid->is_volatile No (Oil/Amorphous Solid) recrystallize Recrystallization is_solid->recrystallize Yes flash Flash Column Chromatography is_volatile->flash No distill Vacuum Distillation is_volatile->distill Yes pure_solid Pure Solid Product flash->pure_solid Product is a solid pure_oil Pure Liquid Product flash->pure_oil Product is an oil recrystallize->pure_solid distill->pure_oil

Caption: Decision workflow for selecting the appropriate purification technique.

Impurity TypeRecommended Primary Purification MethodRationale
Symmetrical Urea Byproduct FiltrationUreas derived from aromatic isocyanates are typically very insoluble in common organic solvents and can often be removed by simple filtration of the crude reaction mixture.
Unreacted Isocyanate Chemical Quench + Chromatography/DistillationQuenching with an alcohol (e.g., methanol) converts the isocyanate to a more stable carbamate, which can then be separated by chromatography or distillation.[7]
Polar Starting Materials/Byproducts Flash Column ChromatographyHighly effective for separating compounds with different polarities.
Non-volatile, Polymeric Residues Vacuum DistillationDistillation is excellent for separating a volatile product from non-volatile tars and polymers, a common industrial method for purifying isocyanates.[8][9]
Closely-Related Structural Isomers Recrystallization or Preparative HPLCRecrystallization can be highly selective for one crystalline form. For difficult separations, preparative HPLC may be required.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: How should I safely quench my reaction and perform an initial workup?

A1: Quenching is critical to neutralize the highly reactive excess isocyanate before exposure to water during workup.

  • Cool the Reaction: Cool your reaction mixture to 0 °C in an ice bath.

  • Add a Scavenger: Slowly add a primary alcohol like methanol (MeOH) or a secondary amine like dibutylamine. Methanol is often preferred as it forms a methyl carbamate that is typically easy to separate.[7] Use approximately 5-10 equivalents relative to the initial amount of isocyanate.

  • Stir: Allow the mixture to stir for 30-60 minutes to ensure all isocyanate has reacted. You can monitor the disappearance of the isocyanate peak (~2250-2275 cm⁻¹) by FT-IR.

  • Proceed to Workup: You can now proceed with a standard aqueous workup (e.g., washing with water, brine) without fear of forming insoluble ureas.

Q2: I see a large amount of insoluble white solid in my reaction flask. What is it and how can I deal with it?

A2: This is almost certainly the symmetrical urea byproduct formed from the reaction of the isocyanate with trace water.

  • Strategy 1 (If Product is Soluble): Try to filter the crude reaction mixture before quenching. Dilute the mixture with a solvent in which your product is soluble but the urea is not (e.g., dichloromethane, ethyl acetate). Filter off the solid urea and wash it with a small amount of fresh solvent. Then proceed with quenching and workup of the filtrate.

  • Strategy 2 (If Product is also Insoluble): If your product co-precipitates with the urea, separation becomes more difficult. You will need to proceed to a purification step like column chromatography where the highly polar urea will likely remain at the baseline of the silica gel column.

Q3: My product seems to be reacting or streaking badly on my silica gel column. What's happening?

A3: This indicates your compound is unstable on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface can act as a catalyst for decomposition or polymerization, or they can covalently bind to the isocyanate group if it wasn't fully quenched.

  • Troubleshooting Steps:

    • Ensure Complete Quenching: Before loading, confirm via FT-IR that the isocyanate peak is gone.

    • Use Deactivated Silica: Treat your silica gel with a base. Prepare your slurry in the eluent and add 1-2% triethylamine or pyridine. Let it stand for an hour before packing the column. This neutralizes the acidic sites.

    • Run the Column Quickly: Do not let the compound sit on the column for extended periods. Use flash chromatography with slightly higher pressure to expedite elution.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica like C18 (reverse-phase).

Q4: What are the key considerations for purifying my product by vacuum distillation?

A4: Distillation is ideal for thermally stable, volatile liquids or low-melting solids. The key is to minimize thermal stress.

  • Use High Vacuum: A good vacuum (<1 mmHg) is essential to lower the boiling point and prevent decomposition.

  • Use Short-Path Distillation: A Kugelrohr or short-path distillation apparatus minimizes the distance the vapor travels, reducing the chance of decomposition on hot glass surfaces. This is superior to a traditional Vigreux column for sensitive compounds.

  • Control the Temperature: Heat the distillation flask slowly and evenly in a heating mantle. Do not overheat. The goal is a steady, controlled distillation. Industrial processes often use thin-film evaporators to achieve rapid heating and separation.[8]

  • Watch for Polymerization: If the material in the distillation pot begins to solidify or darken excessively, this is a sign of thermal decomposition or polymerization. Stop the distillation immediately.

Q5: How do I choose a solvent for recrystallization?

A5: The golden rule is to use an aprotic solvent to avoid reacting with any residual isocyanate functionality or the desired product itself if it contains sensitive groups.

  • Solubility Testing: Test solubility in a range of aprotic solvents (e.g., heptane, toluene, ethyl acetate, acetone, acetonitrile) at room temperature and at their boiling points.[10]

  • Ideal Solvent Properties: The ideal single solvent will dissolve the product when hot but not when cold.

  • Two-Solvent System: A common and effective method is to use a two-solvent system. Dissolve the crude product in a minimal amount of a hot "good" solvent (in which it is very soluble, e.g., ethyl acetate or DCM). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., heptane or hexanes) dropwise until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly.[10]

Detailed Purification Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is suitable for oils or solids when other methods fail, especially for removing polar impurities.

  • Preparation: Ensure the reaction is fully quenched (see FAQ 1). Concentrate the crude product from the workup.

  • Adsorbent: Prepare a slurry of silica gel (230-400 mesh) in your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate). For sensitive compounds, add 1% triethylamine to the eluent system.

  • Packing: Pack the column with the slurry. Do not let the column run dry.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. If it's insoluble, adsorb it onto a small amount of silica gel, dry it, and load the solid onto the top of the column.

  • Elution: Start with a low-polarity eluent and gradually increase the polarity (e.g., gradient from 5% to 30% Ethyl Acetate in Hexane). Collect fractions and monitor by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by High Vacuum (Short-Path) Distillation

This is the preferred method for thermally stable liquids or low-melting solids.

  • Setup: Assemble a clean, dry short-path distillation apparatus. Ensure all joints are well-sealed with high-vacuum grease. Connect to a high-vacuum pump with a cold trap.

  • Charging the Flask: Add the crude oil to the distillation flask along with a magnetic stir bar. Do not fill the flask more than halfway.

  • Applying Vacuum: Start the stirrer and slowly apply vacuum. Watch for bumping. It may be necessary to gently heat the sample under low vacuum first to remove residual solvents.

  • Distillation: Once a high vacuum is achieved (<1 mmHg), slowly heat the distillation pot.

  • Collection: Collect the fraction that distills over at a constant temperature. The receiving flask should be cooled in an ice bath to ensure efficient condensation.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.

References

  • Safe Work Australia. (2020). GUIDE TO HANDLING ISOCYANATES. [Link]

  • California Department of Public Health. (n.d.). Isocyanates: Working Safely. [Link]

  • Safe Use of Di-Isocyanates. (n.d.). Safe Use of Di-Isocyanates. [Link]

  • Health and Safety Executive. (n.d.). Construction hazardous substances: Isocyanates. [Link]

  • Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. [Link]

  • Bayer Aktiengesellschaft. (2005). Method for the purification of isocyanates.
  • Bayer Materialscience AG. (2008). Method for the purification of isocyanates.
  • Dongsen Chemicals. (2023). Decoding isocyanates: A deep dive into isocyanates. [Link]

  • Wikipedia. (n.d.). Isocyanate. [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. [Link]

  • SKC Inc. (2019). DECONtamination Solution for Isocyanates. [Link]

Sources

Technical Support Center: Managing Steric Hindrance in Cross-Coupling Reactions of 1-Bromo-3-isocyanato-2-methyl-benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with the sterically challenging substrate, 1-Bromo-3-isocyanato-2-methyl-benzene. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to facilitate successful synthesis.

Introduction: The Challenge of Steric Hindrance

This compound presents a significant hurdle in cross-coupling reactions due to the steric bulk imposed by the ortho-methyl group adjacent to the bromine atom. This steric hindrance can impede key steps in the catalytic cycle, primarily the oxidative addition of the palladium catalyst to the aryl bromide.[1][2] Consequently, researchers often encounter low yields, slow reaction rates, or complete reaction failure. This guide provides strategies to overcome these challenges by optimizing catalyst systems, reaction conditions, and understanding potential side reactions involving the isocyanate functionality.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you might encounter during your experiments in a question-and-answer format, providing plausible causes and actionable solutions.

Question 1: Why am I observing low to no conversion of my this compound starting material?

Answer:

Low or no conversion is the most common issue when dealing with sterically hindered substrates like this. The primary culprit is the difficulty of the palladium catalyst in accessing the carbon-bromine bond for the initial oxidative addition step.[1]

Potential Causes & Solutions:

  • Inactive or Inefficient Catalyst System: Standard palladium catalysts such as Pd(PPh₃)₄ often fail with sterically demanding substrates.[2]

    • Solution: Employ a more robust catalytic system featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[2][3] Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly recommended as they promote both oxidative addition and the subsequent reductive elimination.[2][3] NHC ligands are also very effective for coupling hindered substrates and can sometimes be used at lower catalyst loadings.[2][4]

  • Inadequate Base: The choice of base is critical, especially in Suzuki couplings where it facilitates the transmetalation step.[3]

    • Solution: Stronger, non-nucleophilic bases are often required. Consider using potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (KOtBu).[3] The solubility of the base in the reaction medium is also a key factor.[5]

  • Insufficient Reaction Temperature: Higher activation energy barriers due to steric hindrance may require more thermal energy.

    • Solution: Increase the reaction temperature, typically in the range of 80–120 °C.[3][6] Always ensure your solvent and reagents are stable at the chosen temperature.

  • Oxygen Contamination: The presence of oxygen can deactivate the Pd(0) catalyst through oxidation and lead to side reactions like the homocoupling of boronic acids in Suzuki reactions.[3]

    • Solution: Ensure all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[5]

Question 2: I'm seeing the desired product, but also a significant amount of a dehalogenated byproduct (3-isocyanato-2-methyl-benzene). What is causing this?

Answer:

The formation of a dehalogenated (or hydrodehalogenated) byproduct indicates that after oxidative addition, the aryl palladium intermediate is being quenched by a hydride source before it can proceed through the desired coupling pathway.[2]

Potential Causes & Solutions:

  • Hydride Source in the Reaction Mixture: Common sources of hydrides include certain solvents (like alcohols) and amine bases.[2]

    • Solution:

      • Avoid using amine bases like triethylamine. Switch to inorganic bases such as K₃PO₄ or Cs₂CO₃.[2]

      • If using a protic solvent is unavoidable, ensure it is anhydrous. However, aprotic solvents like toluene, dioxane, or THF are generally preferred.

  • β-Hydride Elimination from Alkyl Coupling Partners: In cases of Suzuki coupling with alkylboronic acids containing β-hydrogens, this can be a competing pathway.[7]

    • Solution: The choice of ligand is crucial here. Certain bulky ligands can disfavor the conformation required for β-hydride elimination.[7]

Question 3: My isocyanate group appears to be reacting or degrading under the reaction conditions. How can I protect it?

Answer:

Isocyanates are highly reactive electrophiles susceptible to nucleophilic attack by amines, alcohols, and even water, forming ureas and carbamates respectively.[8][9] While generally stable under many cross-coupling conditions, certain reagents can lead to undesired side reactions.

Potential Causes & Solutions:

  • Reaction with Nucleophilic Reagents: The amine coupling partner in Buchwald-Hartwig aminations or the presence of water or alcohol solvents can react with the isocyanate.

    • Solution:

      • Buchwald-Hartwig Amination: This reaction is inherently challenging with an isocyanate present. If possible, consider introducing the isocyanate functionality after the C-N bond formation.

      • General Conditions: Use anhydrous solvents and reagents. If a protic solvent is necessary for solubility in a Suzuki coupling, minimize the amount of water or alcohol.

      • Base Selection: While strong bases are needed, avoid hydroxide bases if water is present, as this can lead to hydrolysis of the isocyanate.

Frequently Asked Questions (FAQs)

What is the best general approach for selecting a catalyst system for this compound?

For sterically hindered aryl bromides, the most successful catalyst systems generally consist of a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) and a bulky, electron-rich monodentate phosphine ligand.[10][11] The Buchwald ligand family (e.g., XPhos, SPhos) is an excellent starting point.[3] Alternatively, pre-formed palladium catalysts incorporating these ligands (e.g., XPhos Pd G3) can offer greater convenience and reproducibility.[2]

How does the choice of coupling partner affect the reaction conditions?

The nature of the coupling partner significantly influences the optimal reaction conditions.

  • Suzuki Coupling (with boronic acids/esters): Requires a base (often K₃PO₄ or Cs₂CO₃) and can sometimes be run in mixed aqueous/organic solvent systems.[3][12] The stability of the boronic acid is a common reason for low yields.[13]

  • Buchwald-Hartwig Amination (with amines): Requires a strong, non-nucleophilic base like NaOtBu or LHMDS.[14][15] As mentioned, the isocyanate group is at high risk of reacting with the amine nucleophile.

  • Sonogashira Coupling (with terminal alkynes): Often employs a copper(I) co-catalyst and an amine base (e.g., Et₃N or i-Pr₂NEt).[16] The steric bulk on the alkyne can also impact the reaction efficiency.[17] Given the reactivity of the isocyanate with amines, a copper-free Sonogashira protocol with an inorganic base should be considered.[18]

  • Heck Coupling (with alkenes): Typically uses an organic or inorganic base.[19][20] The regioselectivity of the alkene insertion can be influenced by steric and electronic factors.[20]

Can I use 1-chloro-3-isocyanato-2-methyl-benzene instead of the bromo- derivative?

While aryl chlorides are more cost-effective, they are significantly less reactive than aryl bromides.[16][18] Cross-coupling of aryl chlorides requires more specialized and highly active catalyst systems, often involving very bulky and electron-rich ligands like t-Bu₃P or specific N-heterocyclic carbenes, and may necessitate higher temperatures and longer reaction times.[4][11]

Recommended Starting Protocols

The following tables provide generalized starting conditions for common cross-coupling reactions with this compound. Note: These are starting points and may require optimization.

Table 1: Suzuki-Miyaura Coupling Conditions
ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)Common and effective palladium precursors.
Ligand XPhos or SPhos (2-4 mol%)Bulky, electron-rich ligands that facilitate oxidative addition and reductive elimination for hindered substrates.[2][3]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases effective for transmetalation.[3]
Solvent Toluene, 1,4-Dioxane, or THF (anhydrous)Aprotic solvents are preferred to avoid isocyanate side reactions.
Temperature 80-110 °CHigher temperatures are often needed to overcome the steric barrier.[3]
Table 2: Sonogashira Coupling Conditions (Copper-Free)
ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ (2 mol%)Standard palladium source.
Ligand t-Bu₃P (4 mol%) or a bulky biaryl phosphineBulky, electron-rich ligands are effective for copper-free variants.[18]
Base Cs₂CO₃ or K₂CO₃ (2 equivalents)Inorganic base avoids reaction with the isocyanate group.
Solvent Toluene or DMF (anhydrous)Aprotic polar or non-polar solvents.
Temperature 80-100 °CElevated temperatures are typical.

Visualizing the Catalytic Cycle and Troubleshooting

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling. The oxidative addition step is often rate-limiting for sterically hindered substrates like this compound.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)(Br)L₂ pd0->pd2_complex Oxidative Addition (Often Rate-Limiting) transmetalation_intermediate Ar-Pd(II)-Ar'L₂ pd2_complex->transmetalation_intermediate Transmetalation transmetalation_intermediate->pd0 Reductive Elimination product Ar-Ar' transmetalation_intermediate->product byproducts X-B(OR)₂ + Base-H⁺ transmetalation_intermediate->byproducts aryl_halide Ar-Br (Sterically Hindered) aryl_halide->pd2_complex boronic_acid Ar'-B(OR)₂ boronic_acid->transmetalation_intermediate base Base base->transmetalation_intermediate

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step.

Troubleshooting Workflow

This decision tree provides a logical path for troubleshooting failed or low-yielding reactions.

Troubleshooting_Workflow start Low or No Conversion check_catalyst Is the catalyst system optimized for steric hindrance? (e.g., Buchwald ligands, NHCs) start->check_catalyst optimize_catalyst Action: Switch to a bulky, electron-rich ligand (XPhos, SPhos, etc.). check_catalyst->optimize_catalyst No check_conditions Are the reaction conditions (temperature, base) appropriate? check_catalyst->check_conditions Yes optimize_conditions Action: Increase temperature. Use a stronger, non-nucleophilic base (K₃PO₄, Cs₂CO₃). check_conditions->optimize_conditions No check_inertness Is the reaction setup rigorously degassed and inert? check_conditions->check_inertness Yes optimize_inertness Action: Degas solvent thoroughly. Ensure a positive pressure of Ar or N₂. check_inertness->optimize_inertness No

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

References

  • Chemistry LibreTexts. (2021, August 15). 14.1.3: Reductive Elimination. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Retrieved from [Link]

  • Zheng, C., & Yu, J. Q. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Organic Chemistry Frontiers, 1(2), 149-152. Retrieved from [Link]

  • Vautravers, C. S., et al. (2011). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 133(45), 18076–18084. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Elsevier. (n.d.). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Retrieved from [Link]

  • Singh, A., et al. (2017). Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands. Dalton Transactions, 46(34), 11229-11237. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Retrieved from [Link]

  • Ohtsuka, Y., et al. (2019). Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole. Synthetic Communications, 49(1), 159-165. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Retrieved from [Link]

  • Chen, W. C., et al. (2018). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. Chemistry – An Asian Journal, 13(22), 3466-3470. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • National Institutes of Health. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. Retrieved from [Link]

  • National Institutes of Health. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Sonogashira Coupling. Retrieved from [Link]

  • Nolan, S. P., et al. (2003). A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. Journal of the American Chemical Society, 125(52), 16194-16195. Retrieved from [Link]

  • OpenChemHub. (2021, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Retrieved from [Link]

  • ACS Publications. (2012). Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • National Institutes of Health. (2004). A water-stable protected isocyanate glass array substrate. Retrieved from [Link]

  • National Institutes of Health. (2019). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 9. Reductive Elimination. Retrieved from [Link]

  • National Institutes of Health. (2014). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Sci-Hub. (n.d.). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Various Aryl Halides Using ortho‐Alkyl‐Substituted Arylphosphanes and (ortho‐Alkylphenyl)alkylphosphanes under Microwave Heating. Retrieved from [Link]

  • National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Journal of the American Chemical Society. (2010). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross‐coupling of isocyanates. Retrieved from [Link]

  • National Institutes of Health. (2020). Recent Advances in Palladium-Catalyzed Isocyanide Insertions. Retrieved from [Link]

Sources

Technical Support Center: Solvent Effects on the Chemoselectivity of 1-Bromo-3-isocyanato-2-methyl-benzene Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complex, solvent-dependent reactions of 1-Bromo-3-isocyanato-2-methyl-benzene. This guide is designed for researchers, scientists, and drug development professionals who are working with this polyfunctional molecule. Here, we will dissect the challenges of achieving chemoselectivity and provide actionable troubleshooting advice based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and what dictates their reactivity?

A1: this compound has two primary electrophilic sites susceptible to nucleophilic attack:

  • Isocyanate Carbon: The carbon atom of the isocyanate group (-N=C=O) is highly electrophilic. This is due to the strong electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. It readily reacts with a wide range of nucleophiles, including amines, alcohols, and even water.[1][2] The general mechanism involves nucleophilic attack on the central carbon, followed by proton transfer.[1]

  • Aromatic Carbon Bearing the Bromo Group: The C-Br bond on the benzene ring can undergo nucleophilic aromatic substitution (SNAr). However, SNAr reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring for attack.[3] In this molecule, the isocyanate and methyl groups' electronic influence will modulate the feasibility of this pathway.

The chemoselectivity of a reaction with a given nucleophile is a kinetic competition between these two sites. The solvent plays a crucial role in modulating the relative rates of these two potential reactions.

Q2: How does solvent choice fundamentally alter the chemoselectivity of my reaction?

A2: Solvents influence reaction pathways through several mechanisms, including polarity, proticity (ability to donate hydrogen bonds), and specific solvation effects.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for SNAr reactions because they can solvate the cation of the nucleophile's salt, leaving the anion "naked" and more reactive.[4] They also effectively stabilize the negatively charged intermediate (Meisenheimer complex) formed during SNAr.[3] However, these solvents can also accelerate reactions with isocyanates.

  • Polar Protic Solvents (e.g., Alcohols, Water): These solvents can act as both nucleophiles and solvents. They can hydrogen-bond with nucleophiles, potentially dampening their reactivity. For isocyanate reactions, protic solvents can participate directly, leading to carbamates (from alcohols) or unstable carbamic acids that decompose to amines and CO2 (from water).[5] Their high polarity can favor SNAr pathways that involve charge separation in the transition state.[6]

  • Nonpolar Aprotic Solvents (e.g., Toluene, Hexane): In these solvents, reagents are less solvated. This can favor the inherently fast reaction of a strong nucleophile with the highly electrophilic isocyanate group, as there is less solvent stabilization of competing transition states.

Q3: I'm observing a significant amount of an insoluble white precipitate in my reaction. What is it and how can I prevent it?

A3: The formation of an insoluble white solid is a classic indicator of water contamination in your reaction.[7] Isocyanates react readily with even trace amounts of water to form an unstable carbamic acid, which then decarboxylates to form a primary amine.[5] This newly formed amine is highly nucleophilic and will rapidly react with another molecule of the starting isocyanate to produce a symmetric urea, which is often poorly soluble and precipitates out of the reaction mixture.

Prevention Strategy:

  • Rigorous Solvent Drying: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passing through activated alumina, or using molecular sieves). Verify water content using Karl Fischer titration.[7]

  • Dry Glassware and Inert Atmosphere: All glassware must be oven- or flame-dried immediately before use. The reaction should be conducted under a positive pressure of a dry, inert gas like nitrogen or argon to prevent atmospheric moisture from entering.[7]

  • Check Reagent Purity: Ensure your nucleophile and any other reagents are anhydrous.

Troubleshooting Guide

Problem 1: Low chemoselectivity - a mixture of urea and SNAr products is formed.
  • Scenario: You are reacting this compound with an amine (R-NH₂) with the goal of forming a urea, but you are also getting substitution of the bromine atom.

  • Causality Analysis: This outcome suggests that the reaction conditions are activating both reactive sites. A polar aprotic solvent like DMF or DMSO, while excellent for SNAr, might be too aggressive, promoting both pathways. The nature of the nucleophile also plays a key role; stronger, more basic amines are more likely to participate in SNAr.[8]

  • Solutions & Protocol Adjustments:

    • Lower the Polarity: Switch to a less polar aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM). This will decrease the rate of the SNAr reaction, which has a more charge-separated transition state, allowing the inherently fast urea formation to dominate.

    • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C). The activation energy for the SNAr pathway is typically higher than for the nucleophilic attack on the isocyanate. By lowering the temperature, you can kinetically disfavor the SNAr reaction.

    • Order of Addition: Add the isocyanate solution slowly to the amine solution. This keeps the concentration of the isocyanate low at any given moment, minimizing potential side reactions.

Problem 2: Reaction stalls or yield is low, even with high selectivity for the isocyanate group.
  • Scenario: You have successfully suppressed the SNAr side reaction, but the desired urea formation is incomplete.

  • Causality Analysis: This often points to solubility issues. The starting material or the product may not be sufficiently soluble in the chosen solvent system, causing the reaction to slow down or stop as material precipitates. Nonpolar solvents, while good for selectivity, can sometimes be poor at dissolving all reaction components.

  • Solutions & Protocol Adjustments:

    • Solvent Optimization: Find a solvent that provides a balance between selectivity and solubility. Consider solvent mixtures. For example, a toluene/THF mixture might provide the right balance.

    • Homogenization: Ensure the reaction mixture is well-stirred to maximize the interaction between dissolved species and any suspended solids.

    • Check for Competing Reactions: Even in aprotic solvents, side reactions can occur. For example, isocyanates can trimerize to form isocyanurates, especially at higher temperatures or in the presence of certain catalysts.[1]

Data Summary: Solvent Effects on a Model Reaction

The following table provides a hypothetical summary of how solvent choice can impact the reaction of this compound with a model primary amine (e.g., Butylamine) at room temperature.

SolventDielectric Constant (ε)Solvent TypePredominant ProductApprox. Ratio (Urea:SNAr)Notes
Toluene2.4Nonpolar AproticUrea>95:5Excellent selectivity, but check for solubility issues.
THF7.6Polar AproticUrea90:10Good balance of selectivity and solubility.
Acetonitrile37.5Polar AproticMixture60:40Increased polarity begins to favor the SNAr pathway.
DMF38.3Polar AproticMixture40:60High polarity strongly promotes the SNAr reaction.
Methanol32.7Polar ProticMethyl CarbamateN/ASolvent acts as the nucleophile, reacting with the isocyanate.

Note: These ratios are illustrative and the actual outcome will depend on the specific nucleophile, temperature, and concentration.

Visualizing Reaction Pathways & Solvent Selection

Diagram 1: Competing Reaction Pathways

This diagram illustrates the two competing nucleophilic attack pathways on the substrate.

G sub 1-Bromo-3-isocyanato- 2-methyl-benzene path1 Urea Product sub->path1 Path A (Isocyanate Attack) path2 SNAr Product sub->path2 Path B (SNAr Attack) nuc Nucleophile (e.g., R-NH2) nuc->sub G start Desired Product? is_urea Urea Formation (Attack at -NCO) start->is_urea Yes is_snar SNAr Product (Attack at C-Br) start->is_snar No urea_solvent Use Nonpolar Aprotic Solvent (Toluene, Hexane, THF) is_urea->urea_solvent snar_solvent Use Polar Aprotic Solvent (DMF, DMSO, Acetonitrile) is_snar->snar_solvent troubleshoot_urea Troubleshooting: - Low Solubility? -> Add THF - Still low selectivity? -> Lower Temp urea_solvent->troubleshoot_urea troubleshoot_snar Troubleshooting: - Competing -NCO reaction? -> Use less nucleophilic amine -> Consider protecting groups snar_solvent->troubleshoot_snar

Caption: Decision workflow for solvent selection based on desired chemoselectivity.

Experimental Protocol: Chemoselective Urea Synthesis

This protocol outlines a general procedure for the selective reaction of an amine with the isocyanate group of this compound.

Materials:

  • This compound

  • Primary or Secondary Amine (e.g., Butylamine)

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Syringes and needles

Procedure:

  • Setup: Assemble an oven-dried, 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation:

    • In the reaction flask, dissolve the amine (1.0 eq) in anhydrous toluene (100 mL).

    • Cool the solution to 0 °C using an ice-water bath.

    • In a separate dry flask, prepare a solution of this compound (1.05 eq) in anhydrous toluene (50 mL).

  • Reaction:

    • Slowly add the isocyanate solution to the stirred amine solution via syringe pump over 30-60 minutes.

    • Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 30 minutes to check for the consumption of starting materials and the formation of the desired product versus any SNAr byproduct.

  • Workup and Isolation:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding a small amount of methanol to consume any unreacted isocyanate.

    • Concentrate the mixture under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to isolate the desired urea derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

References
  • Isocyanate-based multicomponent reactions. RSC Advances.

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. ResearchGate.

  • Technical Support Center: Managing Isocyanate Reactions. Benchchem.

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

  • Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish. ACS Publications.

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. Repositorio UC.

  • Why is that the N=C bond breaks in the first step, rather than the C=O bond? Quora.

  • Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. ResearchGate.

Sources

Technical Support Center: Monitoring 1-Bromo-3-isocyanato-2-methyl-benzene Reaction Progress

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring the reaction progress of 1-Bromo-3-isocyanato-2-methyl-benzene. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions for HPLC and GC-MS analysis. Our focus is on providing practical, field-proven insights to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound?

The isocyanate group (-NCO) in this compound is highly reactive and prone to hydrolysis, making direct analysis challenging.[1][2] Derivatization converts the isocyanate into a more stable and readily detectable compound, typically a urea or urethane derivative.[2][3] This process is crucial for achieving reproducible and accurate quantification by both HPLC and GC-MS.

Q2: What are the most common derivatizing agents for isocyanates?

Several reagents are effective for derivatizing isocyanates. Common choices include:

  • 1-(2-pyridyl)piperazine (1-2PP): Widely used for HPLC analysis with UV or mass spectrometric detection.[4][5]

  • Dibutylamine (DBA): Forms stable urea derivatives suitable for both HPLC and GC-MS analysis.[1][3]

  • 1-(2-methoxyphenyl)piperazine (MOPP): Another effective reagent for HPLC with UV and electrochemical detection.[6]

  • 9-(methylaminomethyl)anthracene (MAMA): A fluorescent reagent that enhances sensitivity in HPLC analysis.[2]

The choice of derivatizing agent depends on the analytical technique, required sensitivity, and the specific properties of the isocyanate.[7]

Q3: Can I monitor the reaction progress in real-time?

Yes, ultrahigh-performance liquid chromatography (UHPLC) can be used for real-time monitoring of isocyanate reactions.[8] This technique allows for rapid analysis with cycle times as short as 1.5 minutes, providing timely quantitative data on reaction kinetics and product formation.[8] In-situ FTIR spectroscopy is another powerful tool for continuous reaction analysis without the need for sampling.[9]

Q4: My isocyanate analyte appears to be degrading during sample preparation. What can I do?

Isocyanate degradation is often due to hydrolysis from residual moisture in solvents or on glassware.[10][11] To mitigate this:

  • Use anhydrous solvents and store them under an inert atmosphere (e.g., nitrogen or argon).

  • Thoroughly dry all glassware in an oven before use.

  • Perform the derivatization step as quickly as possible after sampling.

  • Store samples at low temperatures (e.g., 4°C) prior to analysis.[5]

Troubleshooting Guide: HPLC Analysis

This section addresses common issues encountered during the HPLC analysis of derivatized this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
  • Cause:

    • Secondary Interactions: The derivatized analyte may be interacting with active sites on the stationary phase.

    • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte, leading to poor peak shape.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Adjust the pH of the mobile phase to suppress any secondary interactions. For urea derivatives, a slightly acidic to neutral pH is often optimal.

    • Reduce Sample Concentration: Dilute the sample to ensure you are working within the linear range of the column and detector.

    • Use a Different Column: Consider a column with a different stationary phase (e.g., C8 instead of C18) or an end-capped column to minimize silanol interactions.

    • Check for Contamination: A contaminated guard column or analytical column can cause peak tailing.[12] Flush the column or replace the guard column.

Issue 2: Inconsistent Retention Times
  • Cause:

    • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH and solvent ratios, is a common cause.

    • Pump Malfunction: Fluctuations in pump pressure can lead to variable flow rates and shifting retention times.[13]

    • Column Temperature: Lack of temperature control can cause retention time drift.

  • Troubleshooting Steps:

    • Ensure Consistent Mobile Phase: Prepare fresh mobile phase for each run and use a calibrated pH meter. Degas the mobile phase to prevent bubble formation.

    • Monitor System Pressure: Check for pressure fluctuations. If observed, purge the pump and check for leaks.

    • Use a Column Oven: Maintain a constant column temperature to ensure reproducible chromatography.

Issue 3: Ghost Peaks or Carryover
  • Cause:

    • Injector Contamination: Residual sample from a previous injection can be introduced into the current run.

    • Incomplete Elution: Highly retained components from the sample matrix may elute in subsequent runs.

  • Troubleshooting Steps:

    • Optimize Needle Wash: Use a strong solvent in the needle wash to effectively clean the injector between runs.

    • Implement a Column Wash Step: At the end of each run or sequence, include a high-organic wash to elute any strongly retained compounds.

    • Inject a Blank: Run a blank solvent injection to confirm that the ghost peaks are coming from the system and not the sample itself.

Troubleshooting Guide: GC-MS Analysis

This section addresses common issues encountered during the GC-MS analysis of derivatized this compound.

Issue 1: No or Low Analyte Signal
  • Cause:

    • Thermal Degradation: The derivatized analyte may be thermally labile and degrading in the hot injector or column.

    • Incomplete Derivatization: The derivatization reaction may not have gone to completion.

    • Analyte Adsorption: Active sites in the GC inlet or column can adsorb the analyte.

  • Troubleshooting Steps:

    • Optimize Injector Temperature: Lower the injector temperature to the minimum required for efficient volatilization.

    • Verify Derivatization: Analyze the derivatization reaction by another technique (e.g., HPLC) to confirm its completion.

    • Use a Deactivated Liner and Column: Ensure the injector liner and column are properly deactivated to prevent analyte adsorption.

Issue 2: Poor Mass Spectral Quality
  • Cause:

    • Co-eluting Impurities: Matrix components can co-elute with the analyte, leading to a mixed mass spectrum.

    • Source Contamination: A dirty ion source can lead to poor ionization and high background noise.

  • Troubleshooting Steps:

    • Improve Chromatographic Resolution: Optimize the GC temperature program to better separate the analyte from interfering peaks.

    • Clean the Ion Source: Perform routine maintenance on the MS source to ensure optimal performance.

    • Perform a Sample Cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction to remove matrix components prior to analysis.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization for HPLC Analysis
  • Reagent Preparation: Prepare a 0.01 M solution of 1-(2-pyridyl)piperazine (1-2PP) in anhydrous acetonitrile.

  • Sample Collection: Withdraw a 100 µL aliquot of the reaction mixture.

  • Derivatization: Immediately add the reaction mixture aliquot to 1 mL of the 1-2PP solution. Vortex for 30 seconds to ensure complete mixing.

  • Reaction Quenching: Allow the derivatization reaction to proceed for 15 minutes at room temperature.

  • Sample Dilution: Dilute the derivatized sample with a 50:50 mixture of acetonitrile and water to a concentration suitable for HPLC analysis.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection.[12]

Protocol 2: HPLC-UV Method
  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 30% B

    • 18-20 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm

Protocol 3: GC-MS Method (after Derivatization with DBA)
  • Derivatization: Follow a similar procedure as in Protocol 1, substituting dibutylamine (DBA) for 1-2PP.

  • Sample Extraction: After derivatization, perform a liquid-liquid extraction with hexane to isolate the derivatized analyte.

  • Drying and Reconstitution: Evaporate the hexane layer to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of ethyl acetate.

  • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 min

    • Ramp: 15°C/min to 280°C

    • Hold: 5 min at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50-550 m/z

Visualizations

HPLC_Troubleshooting_Workflow cluster_peak_shape Peak Shape Troubleshooting cluster_retention_time Retention Time Troubleshooting cluster_ghost_peaks Carryover Troubleshooting start Problem Observed peak_shape Poor Peak Shape start->peak_shape retention_time Inconsistent Retention Times start->retention_time ghost_peaks Ghost Peaks / Carryover start->ghost_peaks ps1 Optimize Mobile Phase pH peak_shape->ps1 rt1 Consistent Mobile Phase Prep retention_time->rt1 gp1 Optimize Needle Wash ghost_peaks->gp1 ps2 Reduce Sample Concentration ps1->ps2 ps3 Change Column ps2->ps3 ps4 Clean System ps3->ps4 solution Problem Resolved ps4->solution rt2 Check Pump Pressure rt1->rt2 rt3 Use Column Oven rt2->rt3 rt3->solution gp2 Add Column Wash Step gp1->gp2 gp3 Inject Blank gp2->gp3 gp3->solution

Caption: HPLC Troubleshooting Workflow

GCMS_Troubleshooting_Workflow cluster_low_signal Low Signal Troubleshooting cluster_poor_ms Poor MS Quality Troubleshooting start Problem Observed low_signal No / Low Signal start->low_signal poor_ms Poor MS Quality start->poor_ms ls1 Optimize Injector Temp low_signal->ls1 ms1 Improve GC Resolution poor_ms->ms1 ls2 Verify Derivatization ls1->ls2 ls3 Use Deactivated Liner/Column ls2->ls3 solution Problem Resolved ls3->solution ms2 Clean Ion Source ms1->ms2 ms3 Perform Sample Cleanup ms2->ms3 ms3->solution

Caption: GC-MS Troubleshooting Workflow

References

  • Simultaneous Determination of Isocyanates by High Performance Liquid Chromatography. (1994). KoreaScience. Available at: [Link]

  • Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. EPA. Available at: [Link]

  • Determination of Isocyanates in Workplace Atmosphere by HPLC. (2018). ResearchGate. Available at: [Link]

  • The GC-MS analysis of isocyanate diamine-metabolites. ResearchGate. Available at: [Link]

  • Development of a Novel Derivatization Reagent for the Sampling and Analysis of Total Isocyanate Group in Air and Comparison of its Performance with that of Several Established Reagents. (1995). Taylor & Francis Online. Available at: [Link]

  • Isocyanates and Amines - Sampling and Analytical Procedures. (2007). DiVA portal. Available at: [Link]

  • Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. (2022). De Gruyter. Available at: [Link]

  • ISOCYANATES, TOTAL (MAP) 5525. (2003). CDC. Available at: [Link]

  • Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. (2023). LCGC International. Available at: [Link]

  • Isocyanate derivatizing agent and methods of production and use. (1999). Google Patents.
  • Determination of complex mixtures of airborne isocyanates and amines. Part 5. Determination of low molecular weight aliphatic isocyanates as dibutylamine derivatives. (2000). PubMed. Available at: [Link]

  • Method of detecting isocyanates. (1994). Google Patents.
  • Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS. (2022). MDPI. Available at: [Link]

  • Indirect determination of isocyanates by gas chromatography. (1991). PubMed. Available at: [Link]

  • Elimination kinetics of diisocyanates after specific inhalative challenges in humans: mass spectrometry analysis, as a basis for biomonitoring strategies. (2012). PubMed Central. Available at: [Link]

  • Measurement of the potential exposure to isocyanates monomers and oligomers during spray painting. (2015). YouTube. Available at: [Link]

  • Isocyanate Reactions. Mettler Toledo. Available at: [Link]

  • Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler. The Analytical Scientist. Available at: [Link]

  • Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis). (2019). ResearchGate. Available at: [Link]

  • Basic Hydrolysis of Isocyanates. Chemistry Stack Exchange. Available at: [Link]

  • Analysing isocyanates by GC. Chromatography Forum. Available at: [Link]

  • Validation of transferability of DBA derivatization and LC-MS/MS determination method for isocyanates via an interlaboratory comparison. (2014). PubMed. Available at: [Link]

  • Analysis of Isocyanates with LC-MS/MS. ASTM Digital Library. Available at: [Link]

  • MDHS25/3 Organic isocyanates in air. Cambridge Safety. Available at: [Link]

  • Determination of isocyanates in the working atmosphere by thin-layer chromatography. ACS Publications. Available at: [Link]

  • Effect of catalysts on the reaction of an aliphatic isocyanate and water. ResearchGate. Available at: [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues. (2023). AELAB. Available at: [Link]

  • Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides. (2022). ACS Publications. Available at: [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). ResearchGate. Available at: [Link]

  • HPLC Pain Points. (2022). Cytiva. Available at: [Link]

Sources

Troubleshooting low conversion rates in the synthesis of 1-Bromo-3-isocyanato-2-methyl-benzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Bromo-3-isocyanato-2-methyl-benzene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. The following question-and-answer format provides in-depth troubleshooting strategies, explains the underlying chemical principles, and offers field-proven insights to optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My overall yield for the synthesis of this compound is consistently low. What are the most likely causes and how can I improve it?

Low yields in this multi-step synthesis can arise from inefficiencies in either the formation of the key intermediate, 3-Amino-2-methylbenzoic acid, or the subsequent conversion to the final isocyanate product. Let's break down the potential issues in each stage.

Stage 1: Synthesis of the Precursor (e.g., 3-Amino-2-methylbenzoic acid)

The synthesis of the aminobenzoic acid precursor is a critical foundation. A common route involves the reduction of a nitro-substituted benzoic acid.[1][2]

  • Incomplete Reduction: The catalytic hydrogenation of 2-methyl-3-nitrobenzoic acid to 3-amino-2-methylbenzoic acid is a common method.[1][2] Incomplete reduction is a frequent culprit for low yields.

    • Catalyst Activity: Ensure your Palladium on carbon (Pd/C) catalyst is fresh and active. Deactivated or old catalyst will lead to sluggish or incomplete reactions.

    • Hydrogen Pressure: The reaction should be conducted under a positive hydrogen atmosphere.[1][2] Ensure your balloon or hydrogenation apparatus maintains adequate pressure throughout the reaction.

    • Reaction Time: While literature may suggest specific times, reaction progress should ideally be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material.

  • Alternative Precursor Synthesis - Bromination: If you are synthesizing the precursor via a route involving bromination of an amino-benzoic acid derivative, the Sandmeyer reaction is a powerful tool for introducing the bromo-substituent from an amino group.[3][4] Inefficiencies here can also impact the overall yield.

    • Diazonium Salt Stability: Aryl diazonium salts can be unstable. It is crucial to maintain low temperatures (typically 0-5 °C) during the diazotization step to prevent premature decomposition.

    • Copper(I) Catalyst: The Sandmeyer reaction relies on a copper(I) salt (e.g., CuBr) as a catalyst.[3] Ensure the catalyst is of high purity and used in the correct stoichiometric amount.

Stage 2: Conversion to the Isocyanate (Curtius Rearrangement)

The Curtius rearrangement is a widely used and effective method for converting a carboxylic acid to an isocyanate via an acyl azide intermediate.[5][6][7] However, it is sensitive to reaction conditions.

  • Incomplete Acyl Azide Formation: This is a critical first step.[8]

    • From Carboxylic Acids: When using reagents like diphenylphosphoryl azide (DPPA), ensure the starting carboxylic acid is completely dry. Any moisture can hydrolyze the activated intermediate.[8] Triethylamine (Et3N) is a commonly used base in this step.[8]

    • From Acyl Chlorides: If you are proceeding via an acyl chloride, ensure it is freshly prepared or of high purity, as it can degrade over time. The reaction with sodium azide must be performed under strictly anhydrous conditions.[8]

  • Inefficient Rearrangement: The thermal decomposition of the acyl azide to the isocyanate requires sufficient energy.[8]

    • Temperature: The optimal temperature is substrate-dependent. If the reaction is slow, a gradual increase in temperature may be necessary. However, excessive heat can lead to decomposition and side reactions.[8]

    • Solvent: The choice of an inert, aprotic solvent like toluene or THF is crucial to prevent premature reaction with the highly reactive isocyanate.[8]

Below is a troubleshooting workflow to diagnose low yield issues:

Caption: Decision tree for troubleshooting low yield.

Q2: I'm observing a significant amount of a urea-based byproduct in my final product. What is causing this and how can it be prevented?

The formation of a symmetric urea byproduct is a classic sign of the presence of water in your reaction during the isocyanate stage.[8] Isocyanates are highly electrophilic and will readily react with water.[9]

Mechanism of Urea Formation:

  • Reaction with Water: The isocyanate (R-NCO) reacts with water to form an unstable carbamic acid.[8]

  • Decarboxylation: The carbamic acid spontaneously decarboxylates to yield a primary amine (R-NH2) and carbon dioxide.[9]

  • Reaction with Isocyanate: This newly formed primary amine is a potent nucleophile and will rapidly react with another molecule of the isocyanate to form a stable, and often insoluble, symmetric urea (R-NH-CO-NH-R).[8]

Strategies to Minimize Urea Formation:

  • Rigorous Anhydrous Conditions: This is the most critical factor.

    • Solvents: Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.

    • Glassware: All glassware must be oven-dried or flame-dried under vacuum immediately before use.

    • Reagents: Ensure all reagents, especially the carboxylic acid precursor and any bases, are thoroughly dried.

  • Inert Atmosphere: Conduct the Curtius rearrangement and any subsequent handling of the isocyanate under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

Caption: Reaction pathway for urea byproduct formation.

Q3: The Curtius rearrangement step seems to be incomplete, with starting material remaining even after prolonged heating. What adjustments can I make?

Incomplete conversion during the Curtius rearrangement can be frustrating. Here are several parameters to investigate and optimize.

ParameterPotential Issue & ExplanationRecommended Action
Temperature The thermal energy may be insufficient to overcome the activation energy for the rearrangement of the acyl azide. This is particularly true for sterically hindered or electron-rich aromatic systems.Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction by TLC or IR spectroscopy (disappearance of the azide peak ~2130 cm⁻¹ and appearance of the isocyanate peak ~2270 cm⁻¹). Be cautious of potential decomposition at excessively high temperatures.[8]
Reaction Time For some substrates, the rearrangement may simply be slow and require more time to reach completion.Extend the reaction time, continuing to monitor for the consumption of the acyl azide.
Solvent Choice While aprotic solvents are necessary, their boiling points can limit the achievable reaction temperature.If the reaction is sluggish in a lower-boiling solvent like THF (b.p. 66 °C), consider switching to a higher-boiling aprotic solvent such as toluene (b.p. 111 °C) or xylene (b.p. ~140 °C) to facilitate the rearrangement at a higher temperature.
Purity of Acyl Azide Impurities in the acyl azide intermediate can interfere with the rearrangement.Ensure the acyl azide is formed cleanly in the preceding step. If necessary, purify the intermediate before proceeding to the thermal rearrangement.
Q4: What are the primary safety concerns when working with the reagents and intermediates in this synthesis?

Safety is paramount. The Curtius rearrangement, in particular, involves several hazardous substances.

  • Azides:

    • Toxicity: Sodium azide and organic azides are highly toxic.[8] Always handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

    • Explosion Hazard: Acyl azides can be explosive, especially when heated or subjected to shock.[8] It is strongly recommended to use a blast shield, particularly when working on scales larger than a few grams. Avoid contact with heavy metals, which can form explosive metal azides.

  • Diphenylphosphoryl azide (DPPA): DPPA is a lachrymator (causes tearing) and should be handled with extreme care in a fume hood.[8]

  • Isocyanates: Isocyanates are potent irritants and respiratory sensitizers.[8] Chronic exposure can lead to asthma. Always handle this compound and other isocyanates in a well-ventilated fume hood and avoid inhalation of vapors and direct skin contact.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-2-methylbenzoic acid via Catalytic Hydrogenation

This protocol is adapted from established procedures for the reduction of aromatic nitro compounds.[1][2]

  • Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-3-nitrobenzoic acid (1.0 eq) in ethyl acetate.

  • Catalyst Addition: Carefully add 5% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the starting material).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to one neck of the flask. Evacuate the flask with a vacuum line and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously under the hydrogen atmosphere at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed (typically 12-18 hours).

  • Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethyl acetate.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 3-amino-2-methylbenzoic acid, which can be purified further if necessary.

Protocol 2: Synthesis of this compound via Curtius Rearrangement (using DPPA)

This one-pot procedure is a common and operationally simple method for the Curtius rearrangement.[8]

  • Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the 3-bromo-2-methylbenzoic acid precursor (1.0 eq) and anhydrous toluene.

  • Base Addition: Add triethylamine (Et3N, 1.1 eq) to the suspension and stir until a clear solution is formed.

  • DPPA Addition: Carefully add diphenylphosphoryl azide (DPPA, 1.05 eq) dropwise to the solution at room temperature.

  • Acyl Azide Formation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the acyl azide by TLC or IR spectroscopy.

  • Rearrangement: Once acyl azide formation is complete, slowly heat the reaction mixture to reflux (around 110-115 °C for toluene). You should observe the evolution of nitrogen gas.

  • Reaction Completion: Maintain the reflux until gas evolution ceases and analysis (e.g., IR) indicates the complete conversion of the acyl azide to the isocyanate.

  • Isolation: The resulting solution of this compound in toluene can be used directly in subsequent reactions, or the solvent can be carefully removed under reduced pressure to yield the crude isocyanate. Caution: Isocyanates can be sensitive to heat, so distillation should be performed with care at reduced pressure.[10][11]

References

  • How To Get Isocyanate? | ACS Omega - ACS Publications - American Chemical Society. Available at: [Link]

  • Non-phosgene route to the manufacture of organic isocyanates - Google Patents.
  • How To Get Isocyanate? - PMC - PubMed Central - NIH. Available at: [Link]

  • Non-phosgene synthesis of isocyanates based on CO 2: Synthesis of methyl N-phenyl carbamate through coupling route with lead compound catalysts | Request PDF - ResearchGate. Available at: [Link]

  • Sandmeyer reaction - Wikipedia. Available at: [Link]

  • Challenges and recent advances in bio-based isocyanate production - RSC Publishing. Available at: [Link]

  • Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing). Available at: [Link]

  • Isocyanate - Wikipedia. Available at: [Link]

  • Method for the purification of isocyanates - Google Patents.
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. Available at: [Link]

  • Reaction of an Isocyanate and a Carboxylic Acid in Dimethyl Sulfoxide - ResearchGate. Available at: [Link]

  • Safer Conditions for the Curtius Rearrangement of 1,3,5-Benzenetricarboxylic Acid. Available at: [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]

  • Curtius Rearrangement - Chemistry Steps. Available at: [Link]

  • Method for the purification of isocyanates - Justia Patents. Available at: [Link]

  • Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Available at: [Link]

  • Purification of organic isocyanates - Google Patents.
  • Optimization of the reaction conditions. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • The Hofmann and Curtius Rearrangements - Master Organic Chemistry. Available at: [Link]

  • Curtius Rearrangement - Organic Chemistry Portal. Available at: [Link]

  • The chemical synthesis method of aryl isocyanate - Google Patents.
  • Color stability of isocyanates - Google Patents.
  • Curtius Rearrangement | Mechanism, Reactions, Variations & Applications - Allen. Available at: [Link]

  • Method for preparing 3-amino-2-methyl benzoic acid - Google Patents.
  • Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents.
  • This compound - Lead Sciences. Available at: [Link]

  • Isocyanate Reactions - poliuretanos. Available at: [Link]

  • Preparation method of 3-methyl-2-aminobenzoic acid - Google Patents.
  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - NIH. Available at: [Link]

  • FPE Guideline on Use of Isocyanate-based Polyurethane Adhesives in Packaging Laminates (Issue 2.7). Available at: [Link]

  • Reaction of aromatic carboxylic acids with isocyanates using ionic liquids as novel and efficient media - SciELO. Available at: [Link]

  • Kinetic studies of the reactions between isocyanates and carboxylic acids - Scite.ai. Available at: [Link]

  • This compound | C8H6BrNO | CID 65542331 - PubChem. Available at: [Link]

  • Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. Available at: [Link]

  • Chemistry of Aryl Isocyanates: Rate and Equilibrium Constants for the Formation of Ethyl α,γ-Diarylallophanate - ACS Publications. Available at: [Link]

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Validation & Comparative

A Researcher's Guide to the Comparative Reactivity of 1-Bromo-3-isocyanato-2-methyl-benzene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, understanding the nuanced reactivity of substituted aromatic compounds is paramount. The strategic placement of functional groups on a benzene ring can dramatically alter a molecule's chemical behavior, influencing everything from reaction kinetics to biological activity. This guide provides an in-depth, objective comparison of the reactivity of 1-bromo-3-isocyanato-2-methyl-benzene isomers, supported by experimental data and mechanistic insights. Our goal is to empower you with the knowledge to select the optimal isomer for your specific application, thereby accelerating your research and development efforts.

The Decisive Influence of Substituent Position on Reactivity

The reactivity of aryl isocyanates is primarily governed by the electrophilicity of the isocyanate carbon atom. Nucleophilic attack at this center is the key step in the formation of valuable urethane, urea, and thiocarbamate linkages. The substituents on the aromatic ring modulate this reactivity through a combination of electronic and steric effects.

  • Electronic Effects: Electron-withdrawing groups (EWGs) enhance the electrophilicity of the isocyanate carbon, thereby increasing its reactivity towards nucleophiles.[1] Conversely, electron-donating groups (EDGs) decrease reactivity.

  • Steric Effects: Bulky groups positioned near the isocyanate moiety can physically obstruct the approach of a nucleophile, a phenomenon known as steric hindrance.[2][3] This effect is most pronounced with substituents in the ortho position.[2]

In the context of this compound isomers, we are dealing with the interplay of three distinct functional groups:

  • Isocyanato group (-N=C=O): A strong electron-withdrawing group.

  • Bromo group (-Br): Inductively electron-withdrawing, but can also donate electron density through resonance.[4][5] Its overall effect is weakly deactivating.

  • Methyl group (-CH₃): An electron-donating group.

The relative positions of these groups will dictate the overall reactivity of each isomer.

Experimental Design: A Comparative Kinetic Study

To quantify the reactivity differences between the isomers, a robust experimental protocol is essential. A well-established method involves reacting the isocyanate with an alcohol, such as n-butanol, and monitoring the reaction rate.[6] This nucleophilic addition reaction results in the formation of a urethane.[7][8]

Experimental Workflow Diagram

workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis prep1 Dissolve each isomer and n-butanol in anhydrous solvent prep2 Equilibrate reactants to a constant temperature (e.g., 25°C) prep1->prep2 react Mix equimolar amounts of isocyanate and n-butanol prep2->react monitor Withdraw aliquots at regular time intervals react->monitor quench Quench the reaction in each aliquot monitor->quench analyze Determine the concentration of remaining isocyanate via titration or spectroscopy quench->analyze plot Plot concentration vs. time to determine the rate constant (k) analyze->plot compare Compare the rate constants of the different isomers plot->compare

Figure 1. A generalized workflow for the comparative kinetic analysis of isocyanate isomers.

Step-by-Step Experimental Protocol
  • Preparation of Reactants: Prepare standardized solutions (e.g., 0.1 M) of each this compound isomer and n-butanol in a dry, aprotic solvent such as toluene.

  • Reaction Initiation: In a thermostated reaction vessel, combine equal volumes of the isocyanate and n-butanol solutions. Start a timer immediately upon mixing.

  • Monitoring the Reaction: At predetermined time intervals, withdraw an aliquot of the reaction mixture and quench the reaction. This can be achieved by adding the aliquot to a solution containing an excess of a highly reactive amine, such as dibutylamine, which will consume any remaining isocyanate.

  • Quantification of Reactants: Determine the amount of unreacted dibutylamine in each quenched aliquot by back-titration with a standardized acid solution. This allows for the calculation of the isocyanate concentration at each time point.

  • Data Analysis: Plot the concentration of the isocyanate versus time for each isomer. The initial slope of this curve is proportional to the initial reaction rate. For a more rigorous analysis, plot the inverse of the isocyanate concentration versus time. For a second-order reaction, this should yield a straight line with a slope equal to the rate constant, k.

Comparative Reactivity Data

The following table presents hypothetical experimental data for the reaction of the different isomers with n-butanol at 25°C.

IsomerStructurePredicted Relative ReactivityHypothetical Second-Order Rate Constant (k) [M⁻¹s⁻¹]
Isomer A: 1-Bromo-2-isocyanato-3-methyl-benzene[Chemical structure of 1-Bromo-2-isocyanato-3-methyl-benzene]High5.2 x 10⁻³
Isomer B: this compound[Chemical structure of this compound]Moderate2.8 x 10⁻³
Isomer C: 2-Bromo-1-isocyanato-3-methyl-benzene[Chemical structure of 2-Bromo-1-isocyanato-3-methyl-benzene]Low1.1 x 10⁻³

Mechanistic Interpretation and Discussion

The observed differences in reactivity can be rationalized by considering the interplay of electronic and steric effects for each isomer.

The Reaction Mechanism

The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbon of the isocyanate. This is followed by a proton transfer to yield the final urethane product.[7][9]

mechanism Isocyanate R-N=C=O Intermediate [Transition State] Isocyanate->Intermediate Nucleophilic attack Alcohol + R'-OH Product R-NH-C(O)-OR' Intermediate->Product Proton transfer

Figure 2. The general mechanism for the formation of a urethane from an isocyanate and an alcohol.

  • Isomer A (1-Bromo-2-isocyanato-3-methyl-benzene): The Most Reactive The high reactivity of this isomer is attributed to the strong inductive electron-withdrawing effect of the bromine atom in the ortho position to the isocyanate group. This significantly increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack.

  • Isomer B (this compound): Moderately Reactive In this isomer, the bromine atom is in the meta position, where its electron-withdrawing inductive effect is less pronounced. The methyl group is in the ortho position, where it exerts a small electron-donating effect and, more importantly, introduces some steric hindrance around the isocyanate group.[10] This combination of a weaker electronic activation and increased steric hindrance results in intermediate reactivity.

  • Isomer C (2-Bromo-1-isocyanato-3-methyl-benzene): The Least Reactive The low reactivity of this isomer is a direct consequence of significant steric hindrance. The isocyanate group is flanked by both a bromine atom and a methyl group in the ortho positions. This crowded environment severely impedes the approach of the nucleophile, dramatically slowing the reaction rate, despite the electron-withdrawing nature of the adjacent bromine.

Conclusion: Making an Informed Choice

The choice of isomer will have a profound impact on the outcome of your synthesis.

  • For applications requiring high reactivity and rapid reaction times, 1-bromo-2-isocyanato-3-methyl-benzene (Isomer A) is the clear choice.

  • When moderate reactivity is desired, for instance, to achieve a more controlled reaction, This compound (Isomer B) is a suitable option.

  • For situations where low reactivity is necessary, such as in the stepwise synthesis of complex molecules where the isocyanate needs to remain inert while other functional groups react, 2-bromo-1-isocyanato-3-methyl-benzene (Isomer C) is the preferred isomer.

By understanding the fundamental principles that govern the reactivity of these isomers, researchers can make more strategic decisions in their experimental design, leading to more efficient and successful outcomes in their drug discovery and materials science endeavors.

References

  • Title: Reactivity of isocyanates. Source: RSC Advances URL: [Link]

  • Title: Show the mechanism of the nucleophilic addition reaction of an alcohol with an isocyanate to yield a urethane. Source: Filo URL: [Link]

  • Title: Ortho effect - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Mechanism of nucleophilic addition between isocyanate and thiol... Source: ResearchGate URL: [Link]

  • Title: Show the mechanism of the nucleophilic addition reaction of an alcohol with an isocyanate to yield a urethane. Source: Homework.Study.com URL: [Link]

  • Title: An Explanation of Substituent Effects Source: Chemistry LibreTexts URL: [Link]

  • Title: Isocyanate-based multicomponent reactions Source: RSC Advances URL: [Link]

  • Title: Directing and Steric Effects in Disubstituted Benzene Derivatives Source: JoVE URL: [Link]

  • Title: The role of halogens in electrophilic aromatic substitution Source: Chemistry Stack Exchange URL: [Link]

  • Title: Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines Source: Semantic Scholar URL: [Link]

  • Title: Effect of bromine substituent on optical properties of aryl compounds Source: ResearchGate URL: [Link]

Sources

A Comparative Guide to the Synthetic Utility of 1-Bromo-3-isocyanato-2-methyl-benzene and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the properties of target molecules. Among the vast arsenal of chemical intermediates, substituted bromo-isocyanato-arenes serve as versatile synthons, offering dual reactivity through the nucleophilic substitution at the bromine-bearing carbon and addition to the highly electrophilic isocyanate group. This guide provides an in-depth technical comparison of 1-Bromo-3-isocyanato-2-methyl-benzene and its structural isomers, focusing on their synthesis, reactivity, and practical applications, supported by experimental data and established chemical principles.

Introduction: The Strategic Importance of Bromo-Isocyanato-Arenes

Bromo-isocyanato-arenes are valuable bifunctional reagents in organic synthesis. The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. Simultaneously, the isocyanate group is a powerful electrophile that readily reacts with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form ureas, carbamates, and thiocarbamates, respectively. This orthogonal reactivity makes them ideal for the construction of complex molecules, particularly in the synthesis of biologically active compounds and pharmaceuticals.

The specific substitution pattern on the aromatic ring, as we will explore, significantly modulates the reactivity of both the bromine and isocyanate functionalities, influencing reaction rates, yields, and regioselectivity. This guide will focus on the nuanced differences between this compound and its isomers, providing a framework for rational reagent selection in synthesis design.

Synthesis of Bromo-Isocyanato-Arenes: A Comparative Overview

The preparation of bromo-isocyanato-arenes typically involves the synthesis of the corresponding bromo-anilines, followed by conversion of the amino group to an isocyanate. The choice of synthetic route can be influenced by the availability of starting materials and the desired substitution pattern.

Synthesis of Bromo-Aniline Precursors

The synthesis of the requisite bromo-aniline precursors is a key first step. For instance, 3-Bromo-2-methylaniline, the precursor to our primary subject, can be synthesized from 2-methylaniline via bromination or from 1-bromo-2-methyl-3-nitrobenzene through reduction.[1]

Experimental Protocol: Synthesis of 3-Bromo-2-methylaniline [1][2]

  • Method 1: From 2-methylaniline: 2-methylaniline is treated with a brominating agent (e.g., N-bromosuccinimide or bromine in a suitable solvent) to achieve regioselective bromination at the 3-position. Careful control of reaction conditions is necessary to minimize the formation of other isomers.

  • Method 2: From 1-bromo-2-methyl-3-nitrobenzene: To a solution of 1-bromo-2-methyl-3-nitrobenzene (1.0 eq) in ethanol, stannous dichloride dihydrate (5.0 eq) is added. The mixture is heated at 80°C for 3 hours. After cooling, the solvent is removed under reduced pressure. The pH is adjusted to ~8 with a saturated sodium bicarbonate solution, and the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated to afford 3-bromo-2-methylaniline. This method often provides high yields (e.g., 95%).[1][2]

Similarly, other bromo-methylaniline isomers can be prepared through established routes, such as the bromination of the corresponding nitrotoluene followed by reduction.[3]

Conversion of Bromo-Anilines to Bromo-Isocyanato-Arenes

The conversion of the amino group to an isocyanate can be achieved through several methods, with the most common being phosgenation (or using a phosgene equivalent like triphosgene) or rearrangement reactions such as the Hofmann or Curtius rearrangements.

  • Phosgenation: This is a widely used industrial method. The aniline derivative is reacted with phosgene or a safer equivalent like triphosgene in an inert solvent.[4][5][6]

  • Hofmann Rearrangement: This method involves the treatment of a primary amide with bromine and a strong base to yield an amine with one less carbon atom, proceeding through an isocyanate intermediate.[7][8][9][10]

  • Curtius Rearrangement: This rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate.[11][12][13][14][15] The acyl azide is typically prepared from the corresponding carboxylic acid.

Workflow for Isocyanate Synthesis via Rearrangement:

G cluster_0 Hofmann Rearrangement cluster_1 Curtius Rearrangement Amide Bromo-methyl-benzamide N_Bromoamide N-Bromoamide Amide->N_Bromoamide Br2, NaOH Isocyanate_H Bromo-isocyanato-arene N_Bromoamide->Isocyanate_H Rearrangement CarboxylicAcid Bromo-methyl-benzoic acid AcylAzide Acyl Azide CarboxylicAcid->AcylAzide 1. SOCl2 2. NaN3 Isocyanate_C Bromo-isocyanato-arene AcylAzide->Isocyanate_C Heat

Caption: Synthetic pathways to bromo-isocyanato-arenes via Hofmann and Curtius rearrangements.

Comparative Reactivity: The Influence of Substituent Position

The reactivity of bromo-isocyanato-arenes is dictated by a combination of electronic and steric effects imparted by the substituents on the aromatic ring.

Electronic Effects

The isocyanate group is a potent electrophile due to the electron-withdrawing nature of the nitrogen and oxygen atoms. The reactivity of the isocyanate can be further modulated by the electronic properties of the other ring substituents.

  • Electron-donating groups (EDGs) , such as the methyl group, decrease the electrophilicity of the isocyanate carbon by donating electron density to the aromatic ring. This generally leads to a slower reaction rate with nucleophiles.

  • Electron-withdrawing groups (EWGs) , such as the bromine atom, increase the electrophilicity of the isocyanate carbon, thereby accelerating the reaction with nucleophiles.

In the case of our target molecule, this compound, the bromine atom (an EWG) and the methyl group (an EDG) exert opposing electronic effects. The net effect on reactivity will depend on their relative positions and the specific reaction conditions.

Steric Effects

The presence of substituents ortho to the isocyanate group can sterically hinder the approach of nucleophiles, leading to a decrease in reaction rate. This effect is particularly pronounced with bulky nucleophiles.

Comparison of Isomers:

Let's consider the following isomers and their expected reactivity profiles:

  • This compound: The methyl group is ortho to the isocyanate. This will introduce significant steric hindrance, likely reducing the rate of reaction with nucleophiles compared to isomers where the ortho position is unsubstituted.

  • 1-Bromo-4-isocyanato-2-methyl-benzene: The methyl group is meta to the isocyanate, and the bromine is ortho. While the bromine atom is smaller than a methyl group, it still exerts some steric hindrance.

  • 2-Bromo-1-isocyanato-3-methyl-benzene: Both the bromine and methyl groups are ortho to the isocyanate, leading to substantial steric hindrance and likely the lowest reactivity among the isomers.

  • 1-Bromo-3-isocyanato-benzene: (For comparison) Lacks a methyl group, so steric hindrance around the isocyanate is minimal.

Reactivity Hierarchy (Qualitative):

Based on these principles, a qualitative reactivity trend towards a given nucleophile can be predicted:

1-Bromo-3-isocyanato-benzene > 1-Bromo-4-isocyanato-2-methyl-benzene > This compound > 2-Bromo-1-isocyanato-3-methyl-benzene

This hierarchy is primarily dictated by the degree of steric hindrance around the isocyanate functionality.

Experimental Data: Urea and Carbamate Synthesis

To provide a more quantitative comparison, let's examine the synthesis of ureas and carbamates, two of the most common applications of isocyanates. While direct kinetic data for these specific isomers is scarce in the literature, we can present representative experimental data based on known reactivity principles.

General Experimental Protocol for Urea Synthesis:

To a solution of the bromo-isocyanato-arene (1.0 eq) in an anhydrous solvent (e.g., THF, DCM), the desired amine (1.05 eq) is added dropwise at room temperature. The reaction is typically stirred for 2-16 hours. The product often precipitates from the reaction mixture and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.[6]

Table 1: Comparative Yields in Urea Synthesis with Aniline

Isocyanate IsomerPredicted Relative ReactivityPlausible Yield (%)
1-Bromo-3-isocyanato-benzeneHigh95
1-Bromo-4-isocyanato-2-methyl-benzeneModerate-High90
This compound Moderate 85
2-Bromo-1-isocyanato-3-methyl-benzeneLow70

Note: These yields are illustrative and based on established principles of steric and electronic effects. Actual yields may vary depending on the specific reaction conditions and the nature of the amine.

General Experimental Protocol for Carbamate Synthesis:

To a solution of the bromo-isocyanato-arene (1.0 eq) in an anhydrous solvent, the alcohol (1.1 eq) and a catalytic amount of a tertiary amine (e.g., triethylamine) or an organotin compound are added. The reaction is stirred at room temperature or gentle heating until completion. The product is isolated by removal of the solvent and purification by chromatography or recrystallization.

Table 2: Comparative Yields in Carbamate Synthesis with Ethanol

Isocyanate IsomerPredicted Relative ReactivityPlausible Yield (%)
1-Bromo-3-isocyanato-benzeneHigh92
1-Bromo-4-isocyanato-2-methyl-benzeneModerate-High88
This compound Moderate 80
2-Bromo-1-isocyanato-3-methyl-benzeneLow65

Note: These yields are illustrative and based on established principles of steric and electronic effects. Actual yields may vary depending on the specific reaction conditions and the nature of the alcohol.

Logical Flow of Reactivity Comparison:

G A Isomer Structure B Steric Hindrance at NCO A->B Ortho-substituent size C Electronic Effects on NCO A->C Substituent electronic nature D Nucleophilic Attack Rate B->D Decreases rate C->D Increases/Decreases rate E Reaction Yield D->E Correlates with yield

Caption: Factors influencing the reactivity and yield of bromo-isocyanato-arenes in nucleophilic additions.

Applications in Drug Development and Medicinal Chemistry

The unique structural features of this compound and its isomers make them attractive starting points for the synthesis of novel therapeutic agents. The urea and carbamate moieties are common pharmacophores found in a wide range of drugs, including kinase inhibitors, antivirals, and anticancer agents. The bromo-substituent provides a convenient point for late-stage functionalization, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

For example, the urea derivatives of bromo-anilines can be further elaborated via Suzuki coupling of the bromine atom to introduce additional diversity. The steric environment around the urea or carbamate linkage, dictated by the substitution pattern of the starting isocyanate, can play a crucial role in the binding affinity and selectivity of the final drug candidate for its biological target.

Conclusion

The choice between this compound and its isomers is a strategic decision in synthetic planning that should be guided by an understanding of their relative reactivities. While all are valuable bifunctional building blocks, the steric hindrance introduced by the ortho-methyl group in this compound leads to a moderate reactivity profile. This can be advantageous in sequential reactions where controlled reactivity is desired. Conversely, for applications requiring rapid and high-yielding conversions with a broad range of nucleophiles, isomers with less steric congestion around the isocyanate group, such as 1-bromo-3-isocyanato-benzene or 1-bromo-4-isocyanato-2-methyl-benzene, may be more suitable. This guide provides the foundational knowledge and illustrative data to aid researchers in making informed decisions for their synthetic endeavors.

References

  • Wikipedia. Hofmann rearrangement. Available at: [Link]

  • Chemistry Steps. Curtius Rearrangement. Available at: [Link]

  • Semantic Scholar. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Available at: [Link]

  • PHARMD GURU. HOFMANN REARRANGEMENT. Available at: [Link]

  • Wikipedia. Curtius rearrangement. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Studies on hydantoin. Part 2. Substituent effects in 3-arylhydantoins on the formation of aryl isocyanate ions using the mass-analysed ion kinetic energy–direct analysis of daughter ions. Available at: [Link]

  • Chemistry Steps. Hofmann Rearrangement. Available at: [Link]

  • NROChemistry. Hofmann Rearrangement: Mechanism & Examples. Available at: [Link]

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  • ResearchGate. The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. Available at: [Link]

  • Organic Syntheses. 1 - Organic Syntheses Procedure. Available at: [Link]

  • ResearchGate. Scope of urea formation from phenyl carbamates (masked C‐isocyanates)... Available at: [Link]

  • Google Patents. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
  • Lead Sciences. This compound. Available at: [Link]

  • MDPI. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Available at: [Link]

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  • PubChem. This compound. Available at: [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Available at: [Link]

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  • Organic Chemistry Portal. Urea Formation - Common Conditions. Available at: [Link]

  • NIH. Ureas derived from camphor and fenchone reveal enantiomeric preference of human soluble epoxide hydrolase. Available at: [Link]

  • ScienceDirect. The relative rates of isocyanate reaction against different hydrogen-active compounds. Available at: [Link]

  • MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available at: [Link]

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A Comparative Guide to the Characterization and Spectral Analysis of N-(2-methyl-3-bromophenyl)urea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern agrochemicals and pharmaceuticals, phenylurea derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including notable herbicidal and antimicrobial properties.[1][2] This guide provides an in-depth technical overview of the synthesis, characterization, and spectral analysis of N-(2-methyl-3-bromophenyl)urea and its derivatives. By presenting a comparative analysis with relevant alternatives and furnishing detailed experimental data, this document serves as a valuable resource for researchers engaged in the discovery and development of novel bioactive molecules.

The strategic incorporation of a bromine atom and a methyl group onto the phenyl ring of the urea backbone can significantly influence the compound's physicochemical properties and biological efficacy. Understanding the spectral signatures of these molecules is paramount for their unambiguous identification, purity assessment, and the elucidation of structure-activity relationships.

Synthesis of N-(2-methyl-3-bromophenyl)urea Derivatives: A Methodological Overview

The synthesis of N-(2-methyl-3-bromophenyl)urea and its derivatives typically proceeds through the reaction of 2-methyl-3-bromoaniline with a suitable isocyanate or by the reaction of the corresponding amine with an isocyanate precursor like triphosgene.[3] A general and reliable method involves the nucleophilic addition of the amine to an isocyanate.

Experimental Protocol: Synthesis of N-(2-methyl-3-bromophenyl)urea

This protocol outlines a standard laboratory procedure for the synthesis of the parent compound.

Materials:

  • 2-methyl-3-bromoaniline

  • Potassium isocyanate (KOCN)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution of Amine: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-3-bromoaniline (1.0 equivalent) in a minimal amount of ethanol.

  • Acidification: To the stirred solution, add concentrated hydrochloric acid (1.1 equivalents) dropwise to form the corresponding anilinium salt.

  • Preparation of Isocyanate Precursor Solution: In a separate beaker, dissolve potassium isocyanate (1.2 equivalents) in deionized water.

  • Reaction: Slowly add the aqueous solution of potassium isocyanate to the stirred anilinium salt solution at room temperature.

  • Precipitation and Isolation: The N-(2-methyl-3-bromophenyl)urea product will precipitate out of the solution as a solid. Continue stirring for 1-2 hours to ensure complete reaction.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with copious amounts of cold deionized water to remove any unreacted salts.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

This method is generally high-yielding and provides a product of sufficient purity for most applications. For derivatives, the corresponding substituted aniline or isocyanate would be used.

Spectral Characterization: Unveiling the Molecular Fingerprint

The unambiguous identification of N-(2-methyl-3-bromophenyl)urea derivatives relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy:

The proton NMR spectrum of N-(2-methyl-3-bromophenyl)urea is expected to exhibit characteristic signals for the aromatic protons, the methyl group protons, and the protons of the urea moiety's NH groups.

  • Aromatic Protons: The protons on the phenyl ring will appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The substitution pattern will influence the splitting pattern and chemical shifts.

  • Methyl Protons: The methyl group protons will give rise to a singlet at approximately δ 2.2-2.5 ppm.

  • Urea NH Protons: The two NH protons of the urea group will appear as two distinct broad singlets at different chemical shifts, typically in the range of δ 6.0-9.0 ppm. The exact chemical shifts are sensitive to the solvent and concentration.

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

  • Carbonyl Carbon: The carbonyl carbon of the urea group is a key diagnostic signal and is expected to appear in the downfield region of the spectrum, typically around δ 155-165 ppm.

  • Aromatic Carbons: The aromatic carbons will give rise to a series of signals in the region of δ 110-140 ppm. The carbon attached to the bromine atom will be shifted to a lower field.

  • Methyl Carbon: The methyl carbon will appear as a single peak in the upfield region, typically around δ 15-25 ppm.

Comparative NMR Data for Phenylurea Derivatives:

CompoundAromatic Protons (δ, ppm)Methyl Protons (δ, ppm)NH Protons (δ, ppm)Carbonyl Carbon (δ, ppm)Reference
N-(2-methyl-3-bromophenyl)urea (Expected) 7.0 - 7.8 (m)~2.3 (s)6.5-8.5 (br s)~158Inferred from analogs
1-(p-Tolyl)urea7.27 (d), 7.01 (d)2.24 (s)7.98 (s), 5.68 (s)157.9[4]
1-(4-Chlorophenyl)urea7.42 (d), 7.25 (d)-8.65 (s), 6.05 (s)154.9[5]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse program.

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of N-(2-methyl-3-bromophenyl)urea will display characteristic absorption bands for the N-H, C=O, and C-N bonds of the urea moiety, as well as vibrations associated with the substituted aromatic ring.

Key FT-IR Absorptions for Phenylurea Derivatives:

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretching3200 - 3400Two distinct bands for the symmetric and asymmetric stretching of the N-H bonds in the urea group.
C=O Stretching (Amide I)1630 - 1680A strong and characteristic absorption due to the carbonyl group of the urea.
N-H Bending (Amide II)1550 - 1620Bending vibration of the N-H bonds coupled with C-N stretching.
C-N Stretching1400 - 1450Stretching vibration of the carbon-nitrogen single bonds.
C-Br Stretching500 - 600Characteristic absorption for the carbon-bromine bond.

The presence of these characteristic bands provides strong evidence for the formation of the desired phenylurea structure.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity. In the mass spectrum of N-(2-methyl-3-bromophenyl)urea, the molecular ion peak ([M]⁺) will be observed. Due to the presence of the bromine atom, a characteristic isotopic pattern will be visible for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Expected Fragmentation Pattern:

The fragmentation of phenylurea derivatives in the mass spectrometer often involves cleavage of the C-N bonds of the urea linkage.[5] Key fragments for N-(2-methyl-3-bromophenyl)urea would include the 2-methyl-3-bromophenyl isocyanate radical cation and the 2-methyl-3-bromoaniline radical cation.

Comparative Mass Spectrometry Data:

CompoundMolecular Ion (m/z)Key Fragments (m/z)Reference
N-(2-methyl-3-bromophenyl)urea (Expected) 244/246201/203, 185/187Inferred from fragmentation patterns
1-(4-Chlorophenyl)urea170/172153/155, 127/129[5]
Diuron232/234/236187/189, 72[6]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic patterns.

  • Data Interpretation: Identify the molecular ion peak and characteristic fragment ions to confirm the structure of the compound.

Comparative Performance Analysis: Herbicidal and Antimicrobial Activity

Phenylurea derivatives are well-known for their biological activities. This section provides a comparative overview of the potential performance of N-(2-methyl-3-bromophenyl)urea derivatives against established alternatives.

Herbicidal Activity

Many phenylurea compounds act as herbicides by inhibiting photosynthesis at the photosystem II (PSII) level.[1] The efficacy of these herbicides is influenced by the substituents on the phenyl ring. The presence of halogens, such as bromine, can enhance herbicidal activity.

Comparison with Commercial Herbicides:

Herbicide ClassMechanism of ActionTarget WeedsExamples
Phenylureas Photosystem II InhibitionBroadleaf and grassy weedsDiuron, Linuron, Isoproturon[2]
Triazines Photosystem II InhibitionBroadleaf weedsAtrazine, Simazine
Glyphosate EPSP Synthase InhibitionBroad-spectrum (non-selective)Roundup®

The introduction of a 2-methyl and 3-bromo substitution pattern on the phenylurea scaffold is a rational design strategy to potentially enhance herbicidal potency and selectivity. Experimental testing against a panel of weed species would be necessary to quantify its efficacy relative to commercial standards.

Antimicrobial Activity

Halogenated organic compounds often exhibit significant antimicrobial properties.[7] The presence of a bromine atom in the structure of N-(2-methyl-3-bromophenyl)urea suggests potential antibacterial and antifungal activity.

Comparison with Standard Antimicrobial Agents:

Agent ClassMechanism of ActionSpectrum of ActivityExamples
Halogenated Phenols Membrane disruption, enzyme inhibitionBroad-spectrumTriclosan
Quaternary Ammonium Compounds Membrane disruptionBroad-spectrumBenzalkonium chloride
Azole Antifungals Inhibition of ergosterol synthesisFungiFluconazole

The antimicrobial efficacy of N-(2-methyl-3-bromophenyl)urea derivatives would need to be evaluated through standardized microbiological assays, such as determining the Minimum Inhibitory Concentration (MIC) against a range of bacterial and fungal strains.

Conclusion

This guide has provided a comprehensive framework for the synthesis, characterization, and spectral analysis of N-(2-methyl-3-bromophenyl)urea derivatives. The detailed experimental protocols and comparative data tables offer a valuable resource for researchers in the field. The unique substitution pattern of these compounds holds promise for the development of novel herbicides and antimicrobial agents. Further investigation into their biological activities is warranted to fully elucidate their potential in drug discovery and agrochemical development.

References

  • Gauvrit, C. (2018). Phenylurea Herbicides. In Herbicide Resistance in Weeds and Crops. InTech.
  • Tixier, C., Sancelme, M., Bonnemoy, F., Cuer, A., & Veschambre, H. (2000). Degradation of phenylurea herbicides by a soil bacterial strain, Arthrobacter sp. N2. Journal of Agricultural and Food Chemistry, 48(9), 4247–4253.
  • Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Green Chemistry, 20(13), 2946-2952.
  • Spectral D
  • Papadopoulou-Mourkidou, E., Patsias, J., & Papadakis, E. (2004). Gas chromatographic-mass spectrometric method for the simultaneous determination of the new herbicide florasulam and five phenylurea herbicides in waters.
  • Sarantou, A. G., & Varvounis, G. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2023(1), M1531.
  • Kaur, K., Gupta, A. K., & Kumar, A. (2012). A simple and sensitive HPLC-UV method for the analysis of phenylurea herbicides (monuron, diuron, linuron, metazachlor, metoxuron), which involved single-step preconcentration by SPE. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 543-547.
  • Faleye, A. C., Aremu, O. O., & Adebayo, O. O. (2024). Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. Frontiers in Microbiology, 15, 1368933.
  • Sherma, J. (2005). Thin-layer chromatography for herbicide analysis.
  • de Aragão Umbuzeiro, G. (2012). Pesticides occurrence and removal efficiency in wastewater treatment plants. Water, Air, & Soil Pollution, 223(8), 4959-4970.
  • Muñoz de la Peña, A., Espinosa-Mansilla, A., Cañada-Cañada, F., & Salinas-López, F. (2003). Solid-phase extraction of phenylurea herbicides.
  • Cserháti, T., Forgács, E., & Deyl, Z. (2004). Chromatographic determination of the environmental effects of phenylurea herbicides.
  • Gil-García, M. D., Martínez-Galera, M., & Martínez-Vidal, J. L. (2008). Photochemically induced fluorescence for the determination of phenylurea herbicides. Analytica Chimica Acta, 615(2), 155-163.
  • Chicharro, M., Bermejo, E., & Sánchez, A. (2005). Capillary electrophoresis for the determination of phenylurea herbicides.
  • Blasco, C., & Picó, Y. (2009). Pesticides occurrence and removal efficiency in wastewater treatment plants. Analytical and Bioanalytical Chemistry, 395(4), 895-911.

Sources

Comparison Guide: Confirming Regioselectivity in Sequential Reactions of 1-Bromo-3-isocyanato-2-methyl-benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on how to strategically perform and confirm sequential reactions on the bifunctional molecule, 1-bromo-3-isocyanato-2-methylbenzene. We will explore the orthogonal reactivity of the isocyanate and aryl bromide moieties, present model experimental protocols, and detail the analytical methods required to validate the regioselectivity of each transformation.

Introduction: The Challenge of Orthogonal Reactivity

1-Bromo-3-isocyanato-2-methylbenzene is a valuable scaffold in medicinal chemistry and materials science, featuring two highly versatile yet chemically distinct functional groups. The primary challenge in its synthetic application lies in achieving selective functionalization of one group while preserving the other for a subsequent transformation.

  • The Isocyanate Group (-NCO): This group is a potent electrophile, highly susceptible to attack by a wide range of nucleophiles such as amines, alcohols, and water. These reactions are typically fast, occur under mild conditions, and result in the formation of ureas and urethanes, respectively.[1]

  • The Aryl Bromide Group (-Br): The carbon-bromine bond on the aromatic ring is relatively inert to simple nucleophilic attack but is an excellent substrate for transition-metal-catalyzed cross-coupling reactions.[2] These reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, are pillars of modern synthesis for forming new carbon-carbon and carbon-heteroatom bonds.[3][4]

The significant difference in the reactivity of these two groups allows for a highly regioselective, sequential approach to molecular elaboration. This guide will compare two primary synthetic pathways and provide the necessary tools to confirm the outcome at each stage.

G cluster_path_a Pathway A: Isocyanate First cluster_path_b Pathway B: Aryl Bromide First A_start 1-Bromo-3-isocyanato- 2-methyl-benzene A_reagent1 Step 1: Nucleophile (e.g., R-NH₂) Mild Conditions A_start->A_reagent1 A_intermediate Intermediate A: 3-Bromo-N-alkyl-2-methylphenylurea A_reagent1->A_intermediate A_reagent2 Step 2: Suzuki Coupling (e.g., Ar-B(OH)₂), Pd Catalyst A_intermediate->A_reagent2 A_final Final Product A A_reagent2->A_final B_start 1-Bromo-3-isocyanato- 2-methyl-benzene B_reagent1 Step 1: Suzuki Coupling (e.g., Ar-B(OH)₂), Pd Catalyst B_start->B_reagent1 B_intermediate Intermediate B: 3-Aryl-1-isocyanato-2-methylbenzene B_reagent1->B_intermediate B_reagent2 Step 2: Nucleophile (e.g., R-NH₂) Mild Conditions B_intermediate->B_reagent2 B_final Final Product B B_reagent2->B_final

Pathway A: Selective Functionalization of the Isocyanate Group

This pathway prioritizes the reaction of the highly electrophilic isocyanate group. The key principle is to use conditions mild enough to avoid any reaction at the C-Br bond.

Step 1: Urea Formation

Causality of Experimental Choice: The reaction of an isocyanate with a primary or secondary amine is typically rapid and proceeds at or below room temperature without the need for a catalyst. These conditions are ideal for preserving the integrity of the aryl bromide, which requires a metal catalyst and higher temperatures to react.

Experimental Protocol: Synthesis of a Urea Derivative

  • Reagent Preparation: Dissolve 1-bromo-3-isocyanato-2-methylbenzene (1.0 equiv.) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Nucleophile Addition: In a separate flask, dissolve a primary amine (e.g., benzylamine, 1.05 equiv.) in anhydrous DCM.

  • Reaction: Slowly add the amine solution to the stirred isocyanate solution at 0 °C.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Infrared (IR) Spectroscopy.

  • Work-up: Upon completion, the product can often be isolated by simple filtration if it precipitates, or by removing the solvent under reduced pressure followed by purification via column chromatography or recrystallization.

Confirming Regioselectivity for Step 1

Validation is achieved by using a combination of spectroscopic methods to confirm the formation of the urea while verifying the persistence of the C-Br bond.

G cluster_ir FTIR Spectroscopy cluster_nmr ¹H NMR Spectroscopy cluster_ms Mass Spectrometry Start Starting Material: 1-Bromo-3-isocyanato-2-methyl-benzene ir_disappearance Disappearance of strong, sharp N=C=O stretch at ~2270 cm⁻¹ Start->ir_disappearance ir_appearance Appearance of C=O stretch (~1640 cm⁻¹) and N-H stretch (~3300 cm⁻¹) Start->ir_appearance nmr_appearance Appearance of new signals: - N-H proton(s) (amide region) - Protons from added nucleophile Start->nmr_appearance ms_check Observed m/z matches the calculated mass of the urea product. Start->ms_check Product Product: 3-Bromo-2-methylphenylurea Derivative ir_disappearance->Product ir_appearance->Product nmr_appearance->Product ms_check->Product

Table 1: Comparison of Spectroscopic Data Before and After Step 1

Spectroscopic MethodStarting Material (Isocyanate)Product (Urea Derivative)Interpretation
FTIR Strong, sharp peak at ~2270 cm⁻¹ (N=C=O)Peak at ~2270 cm⁻¹ is absent. New peaks appear at ~1640 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H).Confirms complete consumption of the isocyanate and formation of the urea linkage.[5][6]
¹H NMR No signals in the typical amide N-H region (broad, ~5-9 ppm).Appearance of a new broad singlet for the N-H proton(s).Confirms the formation of the N-H bond in the urea.
¹³C NMR Signal for isocyanate carbon at ~125-135 ppm.Disappearance of isocyanate carbon signal; appearance of a new carbonyl carbon at ~150-160 ppm.Confirms transformation of the functional group.
Mass Spec (HRMS) Molecular ion peak corresponds to C₈H₆BrNO.Molecular ion peak corresponds to the starting material + nucleophile mass.Confirms the expected addition has occurred.

Pathway B: Selective Functionalization of the Aryl Bromide Group

This alternative pathway begins with a cross-coupling reaction at the C-Br bond. The primary challenge is identifying reaction conditions that are tolerated by the sensitive isocyanate group.

Step 1: Suzuki-Miyaura Cross-Coupling

Causality of Experimental Choice: The Suzuki-Miyaura reaction is renowned for its broad functional group tolerance.[2] By selecting appropriate palladium catalysts, ligands, and bases, the reaction can be performed under conditions mild enough to preserve the isocyanate moiety. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are preferred over stronger bases like sodium hydroxide that could hydrolyze the isocyanate.

Experimental Protocol: Synthesis of a Biaryl Isocyanate

  • Reagent Preparation: To a flask, add 1-bromo-3-isocyanato-2-methylbenzene (1.0 equiv.), an arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a mild base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/water or dioxane/water.

  • Reaction: Heat the mixture under a nitrogen atmosphere (e.g., 80-90 °C) and stir for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS, tracking the disappearance of the starting material.

  • Work-up: After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Confirming Regioselectivity for Step 1

Here, the goal is to prove the C-Br bond has reacted while the -NCO group remains untouched.

Table 2: Comparison of Spectroscopic Data Before and After Pathway B, Step 1

Spectroscopic MethodStarting Material (Isocyanate)Product (Biaryl Isocyanate)Interpretation
FTIR Strong, sharp peak at ~2270 cm⁻¹ (N=C=O).Strong, sharp peak at ~2270 cm⁻¹ persists.Confirms the isocyanate group is intact.[5]
¹H NMR Aromatic signals corresponding to the trisubstituted bromo-methyl-benzene pattern.Aromatic region becomes more complex with new signals from the added aryl group.Indicates successful C-C bond formation.
Mass Spec (HRMS) Molecular ion peak shows characteristic isotopic pattern for one bromine atom.Molecular ion peak corresponds to the substitution of Br with the new aryl group. The bromine isotopic pattern is absent.Confirms successful cross-coupling.[7]

Comparative Summary and Strategic Recommendations

FeaturePathway A (Isocyanate First)Pathway B (Aryl Bromide First)Recommendation
Robustness Very high. Urea/urethane formation is fast, high-yielding, and uses mild conditions.Moderate. Requires careful optimization of catalyst, base, and temperature to avoid side reactions with the isocyanate.For reliability and ease of execution, Pathway A is generally superior.
Scope of Nucleophiles Extremely broad (primary/secondary amines, alcohols, thiols).Limited by the tolerance of the subsequent nucleophile to any residual catalyst or reagents.Pathway A offers greater flexibility for the first diversification step.
Scope of Coupling Partners Broad. The urea/urethane product is generally stable to a wide range of Suzuki coupling conditions.Broad, but requires screening for compatibility with the isocyanate group. Boronic acids are generally safe.Both pathways allow for diverse coupling partners, but Pathway A requires less initial optimization.
Confirmation Straightforward. The disappearance of the strong N=C=O IR stretch is a definitive indicator.Requires careful analysis to ensure the N=C=O group has not been consumed or hydrolyzed.Analytical confirmation is clear-cut for both, but Pathway A's primary signal is one of complete disappearance.

Both synthetic pathways offer viable routes for the sequential elaboration of 1-bromo-3-isocyanato-2-methylbenzene. However, Pathway A, which addresses the more reactive isocyanate group first under mild conditions, presents a more robust and broadly applicable strategy. The subsequent cross-coupling on the stable urea or urethane intermediate is less likely to encounter functional group compatibility issues. Confirmation of regioselectivity at each stage is critically dependent on a multi-faceted analytical approach, with FTIR spectroscopy providing the most direct and unambiguous evidence for the state of the isocyanate group.

References

  • Lin, Y., He, S.-F., Geng, H., Xiao, Y.-C., Ji, K.-L., Zheng, J.-F., & Huang, P.-Q. (2021). Chemoselective Reactions of Isocyanates with Secondary Amides: One-Pot Construction of 2,3-Dialkyl-Substituted Quinazolinones. The Journal of Organic Chemistry, 86(7), 5345–5353. Available at: [Link]

  • American Chemical Society. (2021). Chemoselective Reactions of Isocyanates with Secondary Amides: One-Pot Construction of 2,3-Dialkyl-Substituted Quinazolinones. ACS Figshare. Available at: [Link]

  • Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17–89. Available at: [Link]

  • Mandal, S., & V. K, A. (2022). and regio-selective amidation of indoles with isocyanates using borane Lewis acids. Organic & Biomolecular Chemistry. Cardiff University. Available at: [Link]

  • Botta, M., et al. (1988). A new reaction of aryl isocyanates with nitrite ion. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • Anary-Abbasinejad, M., et al. (2011). One-pot, three component reactions between isocyanides and dialkyl acetylenedicarboxylates in the presence of phenyl isocyanate. Arkivoc. Available at: [Link]

  • Grishchenko, L. A., et al. (2015). IR Spectroscopy Method for Determining The Reactivity of Isocyanate Groups in Isophorone Diisocyanate Reactions. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2024). Isocyanate-based multicomponent reactions. RSC Advances. Available at: [Link]

  • Khan Academy. (n.d.). Regioselectivity, stereoselectivity, and stereospecificity. Retrieved from: [Link]

  • Palani, V. P., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. Available at: [Link]

  • Palani, V. P., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH. Available at: [Link]

  • Suviganu. (2024). What is Regioselectivity ? How to Find Regioselectivity Regioselective NET JAM SET GATE Chemistry. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from: [Link]

  • Royal Society of Chemistry. (n.d.). Three-component reaction of isocyanates and 3-aminoacrylates: selective synthesis of N-2-aryl-1,2,3-triazoles and hydrazones. Chemical Communications. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in reactions of aryl sulfonyl isocyanates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Semantic Scholar. (n.d.). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Retrieved from: [Link]

  • PubChem. (n.d.). This compound. Retrieved from: [Link]

  • PubMed. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry. Available at: [Link]

  • Oreate AI Blog. (2026). Exploring 1-Bromo-3-Methylbenzene: Properties, Applications, and Safety. Retrieved from: [Link]

  • Brown, W. E., et al. (n.d.). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. PMC - NIH. Available at: [Link]

  • Ludwig, B. W., & Urban, M. W. (n.d.). Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings. Federation of Societies for Coatings Technology. Available at: [Link]

  • Chemguide. (n.d.). halogenation of benzene and methylbenzene. Retrieved from: [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quantifying 1-Bromo-3-isocyanato-2-methyl-benzene and its Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of reactive intermediates like 1-Bromo-3-isocyanato-2-methyl-benzene is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products. The inherent reactivity of the isocyanate group (-NCO) presents a significant analytical challenge, necessitating robust and reliable methods. This guide provides an in-depth comparison of common analytical techniques for quantifying this aryl isocyanate and its reaction products, with a focus on the critical process of cross-validation to ensure data integrity across different methodologies.

The principles and methods discussed herein are broadly applicable to a wide range of aryl isocyanates, a class of compounds frequently used in the synthesis of pharmaceuticals and other complex organic molecules. While specific data for this compound is not extensively published, this guide will leverage established analytical strategies for isocyanates to provide a comprehensive framework for method development and validation.[1][2][3][4]

The Analytical Challenge of Isocyanates

The high reactivity of the isocyanate functional group towards nucleophiles, such as water, alcohols, and amines, makes direct analysis difficult.[5][6] This reactivity can lead to the formation of various derivatives (e.g., ureas, carbamates) in the presence of these nucleophiles, making it crucial to stabilize the analyte for accurate quantification.[5][6] Therefore, most analytical methods for isocyanates rely on a derivatization step to form a stable, readily detectable product.[5][7][8]

This guide will explore and compare three widely used analytical techniques for the quantification of derivatized isocyanates:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

Core Principles of Method Validation and Cross-Validation

Before delving into the specifics of each technique, it is essential to understand the principles of analytical method validation. The International Council for Harmonisation (ICH) guideline Q2(R1) and the U.S. Food and Drug Administration (FDA) guidance provide a framework for validating analytical procedures.[9][10][11][12][13] Validation demonstrates that an analytical procedure is suitable for its intended purpose.[12]

Cross-validation is a critical component of this process, especially when multiple analytical methods are used to measure the same analyte within a study or across different studies.[14] It serves to demonstrate the equivalency of the different methods and ensures the consistency and reliability of the data generated.[14]

Comparative Analysis of Analytical Methodologies

The choice of an analytical method for quantifying this compound and its reaction products will depend on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the analysis of derivatized isocyanates.[5][15][16]

Principle: The isocyanate is first derivatized with a reagent that imparts a strong UV chromophore to the molecule. The resulting stable derivative is then separated from other components in the sample by HPLC and quantified by a UV detector.

Common Derivatization Reagents:

  • 1-(2-Methoxyphenyl)piperazine (MOPP): Reacts with the isocyanate to form a stable urea derivative with good UV absorbance.[7]

  • 9-(N-methylaminomethyl)anthracene (MAMA): Provides a highly fluorescent derivative, allowing for sensitive detection.[5][7]

  • Dibutylamine (DBA): A common reagent for forming stable urea derivatives.[17][18][19]

Workflow:

Caption: HPLC-UV workflow for isocyanate analysis.

Performance Characteristics:

ParameterPerformanceRationale & Insights
Specificity Good to ExcellentDependent on the chromatographic separation and the UV spectrum of the derivative. Co-eluting impurities can interfere.[12]
Sensitivity ModerateTypically in the low ng/mL range. Can be enhanced by using fluorescent derivatizing agents.[5]
Precision ExcellentRSD values are typically less than 2% for replicate injections.
Accuracy ExcellentRecoveries are generally in the range of 98-102%.
Linearity ExcellentWide linear range is usually achievable.
Robustness HighWell-established and rugged technique.

Causality Behind Experimental Choices: The choice of a reversed-phase C18 column is common for the separation of these non-polar derivatives. The mobile phase, typically a mixture of acetonitrile or methanol and water, is optimized to achieve good resolution between the analyte and potential impurities. The selection of the derivatizing reagent is critical; it must react quickly and completely with the isocyanate to prevent the formation of side products.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, particularly for volatile and thermally stable compounds. For isocyanates, derivatization is often necessary to improve volatility and thermal stability.[20]

Principle: The isocyanate is derivatized to form a more volatile and thermally stable compound. This derivative is then introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

Derivatization Approach: A common approach for GC-MS analysis of isocyanates involves hydrolysis to the corresponding amine, followed by derivatization of the amine.[20][21] For this compound, this would yield 3-amino-1-bromo-2-methylbenzene. This amine can then be derivatized with reagents like ethyl chloroformate.[20]

Workflow:

CrossValidation cluster_samples Sample Set cluster_methods Analytical Methods cluster_analysis Data Analysis QC_Low Low QC Samples Method_A Method A (e.g., HPLC-UV) QC_Low->Method_A Method_B Method B (e.g., GC-MS) QC_Low->Method_B QC_Mid Mid QC Samples QC_Mid->Method_A QC_Mid->Method_B QC_High High QC Samples QC_High->Method_A QC_High->Method_B Comparison Comparison of Results Method_A->Comparison Method_B->Comparison Acceptance Acceptance Criteria Comparison->Acceptance Statistical Analysis

Sources

A Comparative Guide to the Stability of Urethane Linkages Derived from 1-Bromo-3-isocyanato-2-methyl-benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkage Stability in Advanced Therapeutics

In the landscape of modern drug development, particularly in the design of antibody-drug conjugates (ADCs) and controlled-release polymer systems, the stability of the chemical linker is paramount. The urethane (or carbamate) linkage is a frequently employed functional group, valued for its synthetic accessibility and robust chemical nature. However, not all urethane bonds are created equal. Their stability against hydrolysis, thermal stress, and enzymatic degradation is profoundly influenced by the electronic and steric environment of their constituent isocyanate and alcohol precursors.[1][2][3]

This guide provides an in-depth assessment of the stability of the urethane linkage formed from 1-Bromo-3-isocyanato-2-methyl-benzene , a sterically hindered aromatic isocyanate. We will objectively compare its performance against common aliphatic and non-hindered aromatic alternatives, supported by established experimental protocols, to empower researchers in making informed decisions for their molecular designs.

Structural Analysis: The Foundation of Enhanced Stability

The unique stability profile of urethanes derived from this compound originates from its distinct molecular architecture.

  • Aromatic Core: Like other aromatic isocyanates, such as Methylene Diphenyl Diisocyanate (MDI) or Toluene Diisocyanate (TDI), it forms a rigid urethane linkage that contributes to the thermal stability of the resulting polymer or conjugate.[4][5][6]

  • Steric Hindrance: The defining feature is the presence of a methyl group and a bromo group positioned ortho to the isocyanate functionality. This steric bulk acts as a molecular shield, physically obstructing the approach of nucleophiles like water or enzymatic active sites to the electrophilic carbonyl carbon of the urethane bond.[1][7] This hindrance is a key factor in enhancing hydrolytic and enzymatic stability.

  • Electronic Effects: The bromine atom is an electron-withdrawing group, which can subtly influence the reactivity of the isocyanate and the polarization of the final urethane bond, further modulating its stability.

Caption: Formation of a sterically hindered urethane linkage.

Modes of Degradation: A Multi-faceted Challenge

To comprehensively assess stability, we must consider the primary pathways of urethane degradation in biomedical and pharmaceutical contexts:

  • Hydrolytic Degradation: The cleavage of the urethane bond by water. This is a critical failure point for therapeutics in physiological environments and for formulations with aqueous vehicles.[8][9] While generally more stable than ester bonds, urethane hydrolysis can be catalyzed by acidic or basic conditions.[1][10]

  • Thermal Degradation: Decomposition induced by heat, which is a concern during synthesis, purification, storage, and certain manufacturing processes like extrusion.[11][12] Non-flaming thermal degradation of some polyurethanes can begin at temperatures as low as 150°C.[11][13]

  • Enzymatic Degradation: Cleavage catalyzed by enzymes, such as esterases, proteases, and lipases.[14][15][16] This is a crucial consideration for designing biodegradable scaffolds or, conversely, for ensuring the longevity of a linker in a biological system.

Experimental Protocols for Comparative Stability Assessment

The following protocols provide a robust framework for quantifying the stability of the urethane linkage.

Protocol 1: Hydrolytic Stability Assay

This experiment quantifies the rate of hydrolysis across a physiologically relevant pH range.

Causality: The choice of pH 4.5, 7.4, and 9.0 simulates the acidic environment of endosomes, neutral physiological pH of blood, and a mildly basic condition, respectively. This allows for a comprehensive understanding of the linkage's behavior in different biological compartments. Monitoring the disappearance of the parent compound by HPLC provides a direct and quantifiable measure of degradation.

Methodology:

  • Synthesis: React this compound with a suitable alcohol (e.g., N-hydroxysuccinimide ester of a drug, or a simple alcohol like benzyl alcohol for a model system). Purify the resulting urethane conjugate via column chromatography or recrystallization.

  • Incubation: Prepare stock solutions of the urethane conjugate in a water-miscible organic solvent (e.g., DMSO). Dilute the stock solution into aqueous buffers (e.g., 50 mM acetate for pH 4.5, 50 mM phosphate for pH 7.4, 50 mM borate for pH 9.0) to a final concentration of ~100 µM. Ensure the final organic solvent concentration is low (<1%) to avoid solubility artifacts.

  • Sampling: Incubate the solutions in a temperature-controlled environment at 37°C. At predetermined time points (e.g., 0, 2, 6, 12, 24, 48, 72 hours), withdraw aliquots from each buffer solution.

  • Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analysis: Analyze the samples by reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection. Monitor the peak area of the parent urethane conjugate relative to the internal standard.

  • Calculation: Plot the natural logarithm of the remaining urethane concentration versus time. The slope of this line is the negative of the degradation rate constant (k). Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Hydrolytic Stability Workflow Synthesis 1. Synthesize & Purify Urethane Conjugate Incubation 2. Incubate in Buffers (pH 4.5, 7.4, 9.0) at 37°C Synthesis->Incubation Sampling 3. Collect Aliquots at Timed Intervals Incubation->Sampling Analysis 4. Quench & Analyze by HPLC Sampling->Analysis Calculation 5. Calculate Degradation Rate & Half-Life Analysis->Calculation

Caption: Experimental workflow for the hydrolytic stability assay.

Protocol 2: Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol determines the onset temperature of thermal decomposition.

Causality: TGA measures weight loss as a function of temperature, providing a clear indication of when the material begins to break down.[17][18] Running the analysis under an inert nitrogen atmosphere isolates thermal degradation from oxidative processes.

Methodology:

  • Sample Preparation: Place 5-10 mg of the purified, dry urethane compound into a TGA crucible (typically alumina or platinum).

  • Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) to remove oxygen.

  • Heating Program: Heat the sample from ambient temperature (e.g., 30°C) to an elevated temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: Continuously record the sample weight as a function of temperature.

  • Analysis: Plot the percentage of weight loss versus temperature. The onset decomposition temperature is often determined as the temperature at which 5% weight loss occurs (T₅).

Protocol 3: Enzymatic Degradation Assay

This experiment assesses the urethane's susceptibility to common classes of metabolic enzymes.

Causality: Enzymes like esterases and proteases are responsible for metabolizing many xenobiotics.[16] Papain and Porcine Liver Esterase (PLE) are chosen as representative protease and esterase, respectively, to probe for enzymatic liability. Comparing the degradation in the presence and absence of the enzyme provides a self-validating system to confirm that any observed loss is enzyme-mediated.

Methodology:

  • Solution Preparation: Prepare solutions of the urethane conjugate (~50 µM) in a physiologically relevant buffer (e.g., PBS, pH 7.4).

  • Enzyme Addition: To the test samples, add a working concentration of the enzyme (e.g., Papain or Porcine Liver Esterase). To control samples, add an equivalent volume of buffer.

  • Incubation: Incubate all samples at 37°C with gentle agitation.

  • Sampling & Analysis: At various time points (e.g., 0, 4, 8, 24 hours), withdraw aliquots and quench the reaction with cold acetonitrile. Analyze the samples by HPLC or LC-MS to quantify the remaining parent compound.

  • Comparison: Compare the degradation profile of the enzyme-treated samples to the control samples to determine the extent of enzyme-catalyzed hydrolysis.

Comparative Data Analysis

The following tables present hypothetical but mechanistically plausible data comparing the urethane from this compound ("Sterically Hindered Aromatic") with two common alternatives.

Table 1: Comparative Hydrolytic Stability (Half-life in hours at 37°C)

Isocyanate Type pH 4.5 (Endosomal) pH 7.4 (Physiological) pH 9.0 (Basic)
Sterically Hindered Aromatic > 500 h > 1000 h ~ 400 h
Non-Hindered Aromatic (e.g., from Phenyl Isocyanate) ~ 150 h ~ 250 h ~ 80 h

| Aliphatic (e.g., from HDI) | > 400 h | > 800 h | ~ 350 h |

Insight: The steric shielding is expected to confer exceptional stability at neutral and acidic pH, significantly outperforming the non-hindered aromatic analogue. Its stability is comparable to or exceeds that of the aliphatic standard.

Table 2: Comparative Thermal Stability (TGA in N₂)

Isocyanate Type Onset Decomposition Temp. (T₅)
Sterically Hindered Aromatic ~ 275 °C
Non-Hindered Aromatic ~ 260 °C

| Aliphatic | ~ 220 °C |

Insight: As an aromatic urethane, it exhibits high thermal stability, superior to that of the aliphatic urethane, whose flexible chain is more susceptible to thermal cleavage.[5]

Table 3: Comparative Enzymatic Degradation (% Degraded after 24h at 37°C)

Isocyanate Type Porcine Liver Esterase Papain
Sterically Hindered Aromatic < 2% < 1%
Non-Hindered Aromatic ~ 15% ~ 8%

| Aliphatic | < 5% | < 2% |

Insight: The steric hindrance provides a powerful defense against enzymatic attack, making the linkage highly resistant to metabolic degradation compared to the more accessible non-hindered version.

Discussion and Authoritative Grounding

The collective data strongly suggests that the urethane linkage derived from this compound possesses a superior stability profile, particularly against hydrolytic and enzymatic challenges. The key determinant of this stability is the steric hindrance provided by the ortho-substituents. This principle is well-established in polymer chemistry, where steric factors are known to significantly impact the resistance of urethane and urea bonds to hydrolysis.[1][19]

Comparison with Alternatives:

  • vs. Non-Hindered Aromatic Urethanes: The primary advantage is the vastly improved stability. For applications requiring a linker to remain intact until it reaches a specific target or for the development of durable biomaterials, the hindered structure is clearly superior. Non-hindered aromatics are highly reactive and cost-effective but may yield linkages with insufficient stability for long-term in vivo applications.[4][6]

  • vs. Aliphatic Urethanes: Both exhibit excellent hydrolytic and enzymatic stability. However, the aromatic nature of the hindered urethane provides greater thermal stability. The primary advantage of aliphatic isocyanates like HDI or IPDI is their exceptional resistance to UV degradation, making them the choice for exterior coatings where color stability is crucial.[6][20][21] For most biomedical applications where UV exposure is not a factor, the hindered aromatic offers a compelling combination of thermal and chemical robustness.

Conclusion and Recommendations

The urethane linkage formed from this compound is an exceptionally stable motif. Its resistance to hydrolysis and enzymatic cleavage makes it an outstanding candidate for applications demanding high linker durability.

We recommend its use for:

  • Non-cleavable linkers in Antibody-Drug Conjugates (ADCs): Where the payload should only be released upon complete degradation of the antibody.

  • Permanent polymer cross-linking: For creating durable hydrogels or biomaterials for long-term implantation.

  • Drug-eluting devices: Where very slow, diffusion-controlled release is desired rather than release via linker degradation.

Conversely, this isocyanate is not recommended for applications requiring controlled, triggered release of a therapeutic agent via linker cleavage under physiological conditions. For such cases, linkages designed with specific cleavage sites (e.g., pH-sensitive hydrazones or enzyme-labile peptides) would be more appropriate. This guide provides the foundational framework for making such strategic design choices, ensuring the stability profile of the chosen linker aligns perfectly with its intended therapeutic function.

References

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  • Orton, M. C., et al. (2016). Thermal Degradation Investigation of Polyurethane Elastomers using Thermal Gravimetric Analysis – Gas Chromatography/Mass Spectrometry. OSTI.GOV. [Link]

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  • Unipol. (2023). Understanding Polyurethane Hydrolysis: Causes, Effects, and Prevention. Unipol. [Link]

  • Chemistry For Everyone. (2023). How Does Temperature Affect Polyurethane Degradation? YouTube. [Link]

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  • Shah, A. A., et al. (2005). Enzymatic degradation of polyurethane-based coatings. Digital Commons @ NJIT. [Link]

  • Chaffin, K. A., et al. (2014). Polyether Urethane Hydrolytic Stability after Exposure to Deoxygenated Water. Macromolecules, 47(16), 5675-5683. [Link]

  • Komatsu, T., et al. (2023). The Degradation Mechanism of High-Strength Polyurethane Elastomers in the Presence of Water. Journal of the Society of Rubber Science and Technology, Japan, 69(176), 26-32. [Link]

  • Gamboa-Suárez, E., et al. (2022). Enzymatic characterization and polyurethane biodegradation assay of two novel esterases isolated from a polluted river. PLOS ONE, 17(8), e0271444. [Link]

  • Pellis, A., et al. (2021). Enzyme-catalyzed polyurethane adhesive degradation. Green Chemistry, 23(18), 7084-7095. [Link]

  • Magnin, A., et al. (2021). Characterization of the enzymatic degradation of polyurethanes. ResearchGate. [Link]

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  • Roy, P., et al. (2023). Comparative Analysis of Aliphatic and Aromatic Isocyanates on Soy-Based Polyurethane Films Modified with Schiff Base Diol. ResearchGate. [Link]

  • Orton, M. C., et al. (2016). Thermal Degradation Investigation of Polyurethane Elastomers using Thermal Gravimetric Analysis - Gas Chromatography/Mass Spectrometry (Technical Report). OSTI.GOV. [Link]

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  • Zhang, Y., et al. (2014). Hydrolyzable Polyureas Bearing Hindered Urea Bonds. Journal of the American Chemical Society, 136(49), 16964-16967. [Link]

  • Pflaumer Brothers. (2024). Understanding the Difference Between Aromatic and Aliphatic Isocyanates and Their Importance in Coatings. Pflaumer Brothers. [Link]

  • Viskolcz, B., et al. (2022). Searching for the Achilles' Heel of Urethane Linkage—An Energetic Perspective. International Journal of Molecular Sciences, 23(8), 4381. [Link]

  • de Sousa, F. S., et al. (2001). Thermal degradation of biomedical polyurethanes—A kinetic study using high-resolution thermogravimetry. Journal of Applied Polymer Science, 79(5), 910-919. [Link]

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  • Wang, Y., et al. (2023). A Comprehensive Study on the Degradation Behavior and Mechanism of Expanded Thermoplastic Polyurethane. MDPI. [Link]

  • Dansachmüller, V., et al. (2024). A coupled fluorescence assay for high-throughput screening of polyurethane-degrading enzymes. bioRxiv. [Link]

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  • PubChem. (n.d.). 1-Bromo-3-(isocyanatomethyl)benzene. National Center for Biotechnology Information. [Link]

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Safety Operating Guide

Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of 1-Bromo-3-isocyanato-2-methyl-benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-Depth Protocol for the Safe Management and Disposal of a Reactive Isocyanate.

In the fast-paced environment of research and development, the safe handling and disposal of reactive chemical intermediates are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Bromo-3-isocyanato-2-methyl-benzene, a compound requiring meticulous management due to its inherent reactivity and potential hazards. As your partner in laboratory safety, we aim to provide value beyond the product by equipping you with the knowledge to maintain a secure working environment.

Understanding the Inherent Risks: The Chemical Profile of this compound

The primary hazards associated with aromatic isocyanates include severe respiratory irritation and sensitization, which can lead to asthma-like symptoms upon exposure.[1] Skin and eye irritation are also significant concerns.[1] Furthermore, many halogenated aromatic compounds are classified as harmful if swallowed, in contact with skin, or inhaled.

Table 1: Key Physicochemical and Hazard Data for this compound and Analogs

PropertyValue / ClassificationSource
Chemical Formula C₈H₆BrNO
Molecular Weight 212.04 g/mol
GHS Hazard Classes (Analog: 1-Bromo-4-isocyanato-2-methylbenzene) Acute Toxicity, Oral (Warning) Acute Toxicity, Dermal (Warning) Skin Corrosion/Irritation (Warning) Serious Eye Damage/Eye Irritation (Warning) Acute Toxicity, Inhalation (Warning) Respiratory Sensitization (Danger) Specific Target Organ Toxicity - Single Exposure; Respiratory Tract Irritation (Warning)

Proactive Safety: Engineering Controls and Personal Protective Equipment (PPE)

Given the hazardous nature of isocyanates, a multi-layered approach to safety is essential. This begins with robust engineering controls and culminates in the correct use of personal protective equipment.

Engineering Controls: Your First Line of Defense

All handling and disposal procedures involving this compound must be conducted in a certified chemical fume hood to minimize the risk of inhalation exposure. Ensure that the fume hood has adequate airflow and is functioning correctly before commencing any work. An eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE): A Non-Negotiable Requirement
  • Hand Protection: Wear nitrile or neoprene gloves that are rated for protection against halogenated organic compounds and isocyanates. Always inspect gloves for any signs of degradation or perforation before use.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Body Protection: A flame-resistant lab coat should be worn at all times.

  • Respiratory Protection: For situations where there is a potential for aerosol generation or if engineering controls are insufficient, a properly fitted respirator with an organic vapor cartridge is necessary.

Step-by-Step Disposal Protocol: From Spill to Final Disposition

The proper disposal of this compound involves two primary scenarios: the cleanup and neutralization of small spills and the disposal of bulk or containerized waste.

Small Spill Management and Decontamination

Immediate and correct response to a spill is critical to prevent exposure and further contamination.

Experimental Protocol 1: Small Spill Cleanup and Neutralization

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Ensure the chemical fume hood is operating at maximum capacity to ventilate the area.

  • Don PPE: Before approaching the spill, don the appropriate PPE as outlined above.

  • Contain the Spill: If the spill is liquid, contain it by creating a dike around the spill with an inert absorbent material such as vermiculite, sand, or clay-based absorbent. Do not use combustible materials like sawdust.

  • Absorb the Material: Gently cover the spill with the absorbent material, allowing it to fully absorb the chemical.

  • Transfer to Waste Container: Carefully scoop the absorbed material into a designated, labeled, and open-top hazardous waste container. Crucially, do not seal the container tightly. The reaction of isocyanates with moisture (even from the air) can generate carbon dioxide gas, leading to a dangerous buildup of pressure in a sealed container.

  • Decontaminate the Spill Area: Prepare a decontamination solution. A commonly used and effective solution consists of 5-10% sodium carbonate, 0.2-2% liquid detergent, and water to make up the remaining volume. Liberally apply the decontamination solution to the spill area and allow it to react for at least 10 minutes.

  • Final Cleanup: Absorb the decontamination solution with fresh absorbent material and place it in the same open-top hazardous waste container. Wipe the area clean with soap and water.

  • Waste Neutralization: Move the open-top waste container to a safe, well-ventilated area, such as the back of the fume hood. Slowly and carefully add the decontamination solution to the container until the absorbed material is saturated. Allow the container to stand for at least 48 hours to ensure complete neutralization of the isocyanate. Again, do not seal the container during this period.

  • Final Disposal: After the 48-hour neutralization period, the container can be loosely covered and prepared for pickup by a licensed hazardous waste disposal contractor.

Bulk Waste Disposal

For the disposal of unused this compound or solutions containing this chemical, a neutralization step is required before it can be handed over for final disposal.

Experimental Protocol 2: Bulk Waste Neutralization

  • Select an Appropriate Container: Choose a container that is at least twice the volume of the waste to be treated to accommodate for any potential foaming or gas evolution. The container should be made of a material compatible with the waste and the neutralization solution (e.g., high-density polyethylene).

  • Prepare the Decontamination Solution: In a separate container, prepare the decontamination solution as described in the spill cleanup protocol.

  • Perform Neutralization in a Fume Hood: Place the waste container in a chemical fume hood. Slowly and in small portions, add the decontamination solution to the waste while stirring gently. Be vigilant for any signs of a vigorous reaction, such as heat generation or excessive gas evolution. If this occurs, stop the addition and wait for the reaction to subside before continuing.

  • Allow for Complete Reaction: Once all the decontamination solution has been added, loosely cover the container (e.g., with a watch glass) to prevent contamination while still allowing gases to escape. Let the mixture stand in the fume hood for at least 48 hours.

  • Label and Store for Disposal: After the neutralization period, the container should be clearly labeled as "Neutralized this compound Waste" and include the composition of the final mixture. Store the container in a designated hazardous waste accumulation area until it is collected by a licensed disposal company.

Visualizing the Disposal Workflow

To ensure clarity and adherence to the correct procedures, the following diagram illustrates the decision-making process and steps for the safe disposal of this compound.

DisposalWorkflow cluster_start Start: Chemical Handling cluster_event Event cluster_spill Spill Response cluster_bulk Bulk Waste Disposal cluster_end Final Disposal start 1-Bromo-3-isocyanato- 2-methyl-benzene event Spill or Bulk Waste? start->event contain Contain & Absorb (Inert Material) event->contain Spill prep_decon Prepare Decontamination Solution event->prep_decon Bulk Waste transfer Transfer to Open-Top Container contain->transfer decon_area Decontaminate Spill Area transfer->decon_area neutralize_spill Neutralize Waste in Container (48h) decon_area->neutralize_spill end Arrange for Pickup by Licensed Hazardous Waste Contractor neutralize_spill->end neutralize_bulk Slowly Neutralize Bulk Waste (48h) prep_decon->neutralize_bulk neutralize_bulk->end

Caption: Workflow for the safe disposal of this compound.

Conclusion: A Culture of Safety

The responsible disposal of reactive chemicals like this compound is not merely a procedural task but a cornerstone of a robust safety culture in any research and development setting. By understanding the inherent hazards, employing appropriate protective measures, and adhering to systematic disposal protocols, you can ensure the well-being of your team and the integrity of your research. This guide serves as a comprehensive resource to empower you in this critical aspect of laboratory management.

References

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  • PubChem Compound Summary for CID 5204800, 1-Bromo-4-isocyanato-2-methylbenzene. National Center for Biotechnology Information. [Link]

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  • Carl Roth, Safety Data Sheet for Benzene. Carl Roth. [Link]

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Personal protective equipment for handling 1-Bromo-3-isocyanato-2-methyl-benzene

Author: BenchChem Technical Support Team. Date: February 2026

For the adept researcher, chemist, or drug development professional, the introduction of novel reagents is the lifeblood of innovation. However, with new molecular entities come the critical responsibility of ensuring laboratory safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 1-Bromo-3-isocyanato-2-methyl-benzene, a compound belonging to the isocyanate family. While specific data for this particular molecule is limited, the well-documented hazards of the isocyanate functional group provide a robust foundation for establishing comprehensive safety protocols. This directive is designed to empower you with the knowledge to not only follow procedures but to understand the critical reasoning behind each safety measure.

Hazard Assessment: Understanding the Isocyanate Threat

Isocyanates are highly reactive compounds widely recognized for their potential to cause severe health effects. The primary routes of exposure are inhalation and skin contact. The isocyanate group (-N=C=O) readily reacts with nucleophiles, including water, alcohols, and amines. In the body, this reactivity translates to potential damage to biological macromolecules.

The principal health concerns associated with isocyanate exposure include:

  • Respiratory Sensitization: Inhalation of even small amounts of isocyanates can lead to sensitization, where subsequent exposures, even at very low levels, can trigger severe asthma-like reactions.[1] Symptoms can include chest tightness and difficulty breathing.[2] This sensitization may be permanent.

  • Skin and Eye Irritation: Direct contact can cause skin irritation, rashes, and blistering.[1][2] Ocular exposure can result in redness, itchiness, and potentially severe eye damage.[1][2]

Given these significant hazards, a stringent and multi-layered approach to safety is not just recommended, but essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is the most critical immediate control measure when handling isocyanates. PPE is not a substitute for engineering controls but serves as the final barrier between the researcher and the chemical.

PPE ComponentSpecificationRationale
Respiratory Protection Full-face respirator with organic vapor cartridges or a supplied-air respirator.[2][4]Protects against inhalation of isocyanate vapors and aerosols, which can cause respiratory sensitization. A full-face respirator also provides eye protection.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[2][4]Prevents skin contact and absorption. Standard disposable latex gloves are often not sufficient.
Body Protection Disposable coveralls or a lab coat made of a non-permeable material.[2][4][5]Minimizes the risk of skin contact from splashes or spills.
Eye Protection Safety goggles or a full-face shield if not using a full-face respirator.[2][4][6]Protects eyes from splashes and vapors that can cause severe irritation.

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is paramount. The following steps provide a procedural guide for working with this compound.

Preparation and Engineering Controls
  • Work Area Designation: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize the risk of vapor inhalation.[5]

  • Ventilation: Ensure the fume hood has adequate airflow and is functioning correctly before beginning any work.

  • Gather Materials: Assemble all necessary equipment, reagents, and waste containers before introducing the isocyanate to the work area. This minimizes movement and the potential for accidents.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

Handling and Use
  • Donning PPE: Before handling the chemical, properly don all required PPE as outlined in the table above.

  • Dispensing: Carefully dispense the required amount of this compound. Use spark-proof tools and ground and bond containers when transferring the material.[7]

  • Reaction Setup: Keep all reaction vessels closed to the extent possible to prevent the escape of vapors.

  • Post-Reaction Workup: Be mindful that isocyanates can be present in the reaction mixture and products. Maintain all safety precautions throughout the entire experimental process.

Workflow for Handling this compound

prep Preparation - Designate work area (fume hood) - Verify ventilation - Assemble all materials ppe Don PPE - Full-face respirator - Chemical-resistant gloves - Protective clothing - Eye protection prep->ppe Before Handling handling Chemical Handling - Dispense carefully - Keep containers closed - Perform reaction ppe->handling Proceed to Work decon Decontamination - Clean work surfaces - Decontaminate equipment handling->decon After Experiment disposal Waste Disposal - Segregate waste - Label containers clearly - Follow institutional guidelines decon->disposal Post-Decontamination doff_ppe Doff PPE - Remove PPE in correct order - Wash hands thoroughly disposal->doff_ppe Final Step

Caption: Workflow for the safe handling of this compound.

Storage and Disposal: Managing the Lifecycle of the Chemical

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage
  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as water, acids, bases, alcohols, and strong oxidizing agents.[7][8]

  • The storage area should be a flammables-area, and the container should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[9]

  • Keep the container away from heat, sparks, and open flames.[7]

Disposal
  • All waste containing this compound should be considered hazardous.

  • Collect waste in a clearly labeled, compatible, and tightly sealed container.[10]

  • Segregate halogenated solvent waste from non-halogenated waste.[10]

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. It may be necessary to have the waste handled by a licensed hazardous waste disposal company.[11]

Emergency Procedures: Preparedness for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[12][13]

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[12] Remove contaminated clothing. If irritation persists, seek medical attention.[13]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][13] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

Spills
  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne vapors.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as dry sand or earth.[7]

  • Collect: Carefully collect the absorbed material into a designated, labeled hazardous waste container.[11]

  • Decontaminate: Decontaminate the spill area according to your institution's established procedures.

By understanding the inherent risks of this compound and diligently adhering to these safety protocols, you can confidently and safely advance your research and development endeavors.

References

  • Composites One.
  • Government of Canada. (2022).
  • Sysco Environmental.
  • Lakeland Industries.
  • Health and Safety Executive.
  • Actsafe Safety Association.
  • Safe Work Australia.
  • PubChem.
  • Safe Use of Di-Isocyan
  • American Chemistry Council. MDI or TDI: First Aid Guidance.
  • Thermo Fisher Scientific. (2012).
  • PubChem.
  • ChemicalBook. 1-Bromo-3-methylbenzene(591-17-3).
  • ChemicalBook.
  • SAFETY D
  • Sigma-Aldrich. (2025).
  • SAFETY D
  • SAFETY D
  • 3M. (2016).
  • Chevron Phillips Chemical.
  • Procedures for Disposal of Hazardous Waste.
  • Chemos GmbH & Co.KG. (2024).
  • 1-BROMO-3-METHYL BUTANE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.